molecular formula C5H5NO B189474 Pyridine-N-oxide CAS No. 694-59-7

Pyridine-N-oxide

カタログ番号: B189474
CAS番号: 694-59-7
分子量: 95.1 g/mol
InChIキー: ILVXOBCQQYKLDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine N-oxide axle with rotaxanes was synthesized via an anion templated threading-followed-by-stoppering strategy.>Pyridine N-oxide is the pyridine N-oxide derived from the parent pyridine. It is a drug metabolite of the antihypertensive agent pinacidil. It has a role as a drug metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXOBCQQYKLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061007
Record name Pyridine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS]
Record name Pyridine 1-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.19 [mmHg]
Record name Pyridine 1-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

694-59-7
Record name Pyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of electrophilic substitution in pyridine-N-oxide, a cornerstone reaction in heterocyclic chemistry with significant implications for drug discovery and development. Pyridine-N-oxides serve as versatile intermediates, enabling functionalization of the pyridine (B92270) ring in ways that are not readily achievable with the parent heterocycle.

The Core Mechanism: Activation and Directing Effects

Pyridine itself is highly resistant to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles, leading to the formation of a positively charged pyridinium (B92312) ion. This deactivates the ring towards further electrophilic attack. The conversion of pyridine to this compound ingeniously overcomes this hurdle.

The N-oxide group activates the pyridine ring towards electrophilic substitution through a combination of inductive and resonance effects. While the positively charged nitrogen atom exerts an electron-withdrawing inductive effect (-I), the oxygen atom can donate a lone pair of electrons into the ring via resonance (+R effect). This resonance effect is paramount, as it increases the electron density at the C-2 (ortho) and C-4 (para) positions, making them susceptible to electrophilic attack.[1]

The electrophilic substitution reaction proceeds via a stepwise polar mechanism, involving the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Attack at the C-4 position is generally favored over the C-2 position due to both electronic and steric factors. The resonance structures for the sigma complex formed upon attack at C-4 show effective delocalization of the positive charge. While the C-2 position is also activated, it is in closer proximity to the positively charged nitrogen, and steric hindrance can play a role, especially with bulky electrophiles. Electrophilic attack at the C-3 (meta) position is disfavored as the positive charge in the resulting sigma complex cannot be effectively delocalized onto the N-oxide group.

A key advantage of using this compound as a synthetic intermediate is that the N-oxide functionality can be readily removed after the desired substitution has been achieved, typically by reduction with reagents like PCl₃ or H₂/Pd, to yield the corresponding substituted pyridine.[2]

Visualization of the Signaling Pathway

The following diagram illustrates the resonance structures of this compound and the mechanism of electrophilic attack at the C-4 position.

Caption: Mechanism of electrophilic substitution in this compound.

Quantitative Data on Electrophilic Substitution Reactions

The following table summarizes the yields and regioselectivity for various electrophilic substitution reactions on this compound and its derivatives.

SubstrateElectrophile/ReagentsProduct(s)Yield (%)Reference
This compoundHNO₃ / H₂SO₄4-Nitrothis compound42
2-Methylthis compoundHNO₃ / H₂SO₄2-Methyl-4-nitrothis compoundNot specified[3]
2-Chlorothis compoundHNO₃ / H₂SO₄2-Chloro-4-nitrothis compoundNot specified[4]
This compoundSO₃ / H₂SO₄ / HgSO₄Pyridine-4-sulfonic acidNot specified
This compoundBr₂ in CCl₄2-Bromothis compoundNot specified
2-Enoyl-pyridine N-oxidePyrrole / Zn(OTf)₂Friedel-Crafts alkylation productup to 96[5]

Detailed Experimental Protocols

Nitration of this compound to 4-Nitrothis compound[3]

This protocol describes the synthesis of 4-nitrothis compound from this compound using a mixture of fuming nitric acid and concentrated sulfuric acid.

Reagents and Equipment:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium carbonate solution

  • Acetone (B3395972)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Internal thermometer

  • Addition funnel

  • Heating mantle

  • Beaker

  • Büchner funnel and suction flask

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Acid: In a flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly add 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to room temperature.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of this compound.

  • Reaction: Heat the flask to 60°C. Add the nitrating acid dropwise from the addition funnel over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker. Carefully neutralize the mixture with a saturated sodium carbonate solution until the pH is 7-8.

  • Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with acetone to remove inorganic salts. Evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified 4-nitrothis compound. The reported yield is approximately 42%.

Sulfonation of this compound

Reagents and Equipment:

  • This compound

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (B86663) (catalyst)

  • Reaction vessel with a mechanical stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a reaction vessel, cautiously add fuming sulfuric acid.

  • Slowly and with cooling, add this compound to the oleum.

  • Add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 220-240°C for several hours.

  • Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture and work up to isolate the pyridine-4-sulfonic acid.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the nitration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Reagents Prepare Nitrating Acid (HNO3 + H2SO4) Setup_Apparatus Set up Reaction Apparatus Add_Pyridine Add this compound to Flask Setup_Apparatus->Add_Pyridine Heat_Reactants Heat to 60°C Add_Pyridine->Heat_Reactants Add_Nitrating_Acid Dropwise Addition of Nitrating Acid Heat_Reactants->Add_Nitrating_Acid Heat_Reflux Heat to 125-130°C for 3 hours Add_Nitrating_Acid->Heat_Reflux Cool_Mixture Cool to Room Temperature Heat_Reflux->Cool_Mixture Pour_on_Ice Pour onto Crushed Ice Cool_Mixture->Pour_on_Ice Neutralize Neutralize with Na2CO3 Pour_on_Ice->Neutralize Filter Vacuum Filtration Neutralize->Filter Purify Wash with Acetone and Evaporate Solvent Filter->Purify

Caption: Experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution of this compound is a powerful and versatile tool in organic synthesis. The N-oxide group effectively activates the pyridine ring, directing electrophilic attack primarily to the C-4 position. This allows for the introduction of a wide range of functional groups that are otherwise difficult to incorporate into the pyridine nucleus. The subsequent removal of the N-oxide group provides a straightforward route to 4-substituted pyridines, which are valuable building blocks in the pharmaceutical and agrochemical industries. This guide has provided an in-depth overview of the underlying mechanism, quantitative data, and detailed experimental protocols to aid researchers in the application of this important reaction.

References

A Technical Guide to the Spectroscopic Characterization of Pyridine-N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic techniques used to characterize pyridine-N-oxide derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. Understanding their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their electronic and chemical behavior.

General Workflow for Spectroscopic Analysis

The characterization of a novel this compound derivative typically follows a standardized workflow. This process ensures that comprehensive data is collected to confirm the compound's identity, structure, and purity.

Spectroscopic_Workflow cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Structural Backbone MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Purification->IR Functional Groups UV_Vis UV-Vis Purification->UV_Vis Electronic Transitions Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment UV_Vis->Purity_Assessment Structure_Confirmation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁵N NMR can directly probe the nitrogen environment of the N-oxide moiety.

Experimental Protocols
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent.

  • Common Solvents: Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently used solvents.[1] The choice of solvent can influence chemical shifts, particularly for protons near the polar N-O group.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[2]

¹H NMR Spectral Data

The N-oxide group is strongly electron-withdrawing, which deshields the α-protons (at C2 and C6) and to a lesser extent, the γ-proton (at C4). Protons at the β-positions (C3 and C5) are least affected.

CompoundSolventδ ¹H (ppm) and Multiplicity
This compoundCDCl₃8.25-8.27 (m, 2H, H-2/6), 7.35-7.37 (m, 3H, H-3/4/5)[1]
2-Methylthis compoundCDCl₃8.29-8.30 (d, J=5.5 Hz, 1H), 7.20-7.32 (m, 3H), 2.53 (s, 3H, -CH₃)[1]
4-Methylthis compoundCDCl₃8.13 (s, 2H), 7.12 (s, 2H), 2.37 (s, 3H, -CH₃)[1]
2-Chlorothis compoundCDCl₃8.40-8.41 (m, 1H), 7.55-7.58 (m, 1H), 7.28-7.32 (m, 2H)[1]
3-Bromothis compoundCDCl₃8.39-8.40 (t, J=1.5 Hz, 1H), 8.19-8.21 (dq, J=0.8, 6.5 Hz, 1H), 7.45-7.47 (dq, J=0.8, 8.3 Hz, 1H), 7.21-7.24 (dd, J=6.6, 8.2 Hz, 1H)[1]
Nicotinic Acid N-oxideDMSO8.48 (s, 1H), 8.42-8.44 (dd, J=0.7, 6.4 Hz, 1H), 7.76-7.78 (d, J=8 Hz, 1H), 7.53-7.55 (dd, J=6.8, 7.5 Hz, 1H)[1]
¹³C NMR Spectral Data

Similar to ¹H NMR, the C2, C6, and C4 carbons experience significant deshielding due to the N-oxide group.

CompoundSolventδ ¹³C (ppm)
This compoundCDCl₃138.5, 125.5, 125.3[1]
2-Methylthis compoundCDCl₃148.5, 138.8, 126.1, 125.5, 123.2, 17.3 (-CH₃)[1]
4-Methylthis compoundCDCl₃138.4, 138.0, 126.6, 20.1 (-CH₃)[1]
3-Bromothis compoundCDCl₃140.3, 137.7, 128.7, 125.9, 120.2[1]
Nicotinic Acid N-oxideDMSO164.7, 142.6, 139.4, 131.1, 127.2, 126.1[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives, most notably the characteristic N-O stretching vibration.

Experimental Protocols
  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Solutions can be analyzed in a suitable IR-transparent solvent like chloroform.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Key Vibrational Modes

The N-O bond gives rise to distinct vibrations that are sensitive to the electronic nature of substituents on the pyridine (B92270) ring.

IR_Vibrations cluster_modes Characteristic Vibrational Modes PNO This compound Structure NO_Stretch N-O Stretch (νN-O) ~1200-1300 cm⁻¹ (Strong Intensity) PNO->NO_Stretch NO_Bend_Planar Planar N-O Bend (δN-O) ~840 cm⁻¹ PNO->NO_Bend_Planar Ring_Vibrations Aromatic Ring Vibrations ~1400-1600 cm⁻¹ PNO->Ring_Vibrations

Caption: Key IR vibrational modes for this compound derivatives.

Characteristic IR Absorption Frequencies

The position of the N-O stretching band is a diagnostic tool. Electron-donating groups (EDGs) on the ring increase electron density on the nitrogen, strengthen the N-O bond, and shift the stretching frequency to a higher wavenumber. Conversely, electron-withdrawing groups (EWGs) weaken the bond and lower the frequency.

CompoundPhaseν(N-O) (cm⁻¹)Other Key Bands (cm⁻¹)
This compoundSolid1243832 (Planar O-bend)[3]
This compoundChloroform Solution1266840 (Planar O-bend)[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum offer valuable clues for structural confirmation.

Experimental Protocols
  • Ionization Techniques: Electrospray Ionization (ESI) is commonly used for its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺.[4] Electron Ionization (EI) is a higher-energy technique that results in more extensive fragmentation.

  • Instrumentation: A variety of mass analyzers can be used, including Time-of-Flight (TOF), quadrupole, and ion trap instruments. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass and elemental formula.[4]

Common Fragmentation Pathways

Under electron impact, pyridine-N-oxides exhibit characteristic fragmentation patterns. Tandem mass spectrometry (MS/MS) can be used to further investigate these pathways.[5]

  • Loss of Oxygen: A common fragmentation is the loss of an oxygen atom from the molecular ion, resulting in a fragment corresponding to the parent pyridine ([M-16]⁺).[6]

  • Loss of OH: Rearrangement can lead to the loss of a hydroxyl radical ([M-OH]⁺), which is particularly significant for 2-substituted derivatives.[6]

  • Ring Cleavage: Cleavage of the pyridine ring can also occur, though it is often less prominent than the loss of the N-oxide oxygen.

IonizationCompoundKey Fragments (m/z) and Interpretation
EIThis compound95 (M⁺), 79 ([M-O]⁺), 66 ([M-CHO]⁺)[7]
ESIThis compound96 ([M+H]⁺), 118 ([M+Na]⁺), 191 ([2M+H]⁺)[4]
EIPhenylazoxypyridine-N-oxides[M-O]⁺, [M-OH]⁺, prominent Ar⁺ and Ar'⁺ ions[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-system of the aromatic ring and the n→π* and π→π* transitions associated with the N-oxide group are the primary chromophores.

Experimental Protocols
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorbance of the sample as a function of wavelength, typically from 200 to 400 nm.

Spectral Characteristics

Pyridine-N-oxides typically exhibit two main absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to both the solvent and the nature of the ring substituents.[8] For example, 4-nitropyridine (B72724) N-oxide shows a significant solvatochromic effect, with its long-wavelength absorption maximum shifting from 330 nm to 355 nm depending on the hydrogen-bond donating ability of the solvent.[9]

CompoundSolventλmax (nm)
PyridineAcidic Mobile Phase202, 254[10]
This compoundNot Specified~265, ~320
4-Nitrothis compoundVarious330 - 355[9]

References

An In-depth Technical Guide to the Resonance Structures and Electron Distribution of Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-N-oxide (PNO) is a heterocyclic compound of significant interest in synthetic chemistry and pharmacology due to the unique electronic properties conferred by the N-oxide functional group.[1] This guide provides a detailed examination of the resonance structures and electron distribution of PNO, which are fundamental to understanding its reactivity and potential applications. The presence of the N-oxide group dramatically alters the electronic landscape of the pyridine (B92270) ring, making it more susceptible to both electrophilic and nucleophilic substitution compared to its parent pyridine.[1][2] Through a combination of experimental data and computational analysis, this document elucidates the structural and electronic characteristics that govern the behavior of this versatile molecule.

Resonance and Electron Delocalization

The electronic nature of this compound cannot be described by a single Lewis structure. Instead, it is best represented as a resonance hybrid of several contributing canonical forms. The primary contributor features a dative covalent bond between nitrogen and oxygen, resulting in a positive formal charge on the nitrogen and a negative formal charge on the oxygen.[3]

However, the most significant aspect of PNO's electronic structure is the delocalization of the negative charge from the oxygen atom into the pyridine ring's π-system. This delocalization results in the accumulation of electron density at the ortho (C2, C6) and para (C4) positions of the ring.[4][5] This π-electron delocalization from the oxygen is a key factor in explaining the molecule's chemical behavior and physical properties.[4]

The resonance contributors illustrate that the ortho and para carbons bear a partial negative charge, making them more nucleophilic than the corresponding positions in pyridine. Consequently, PNO is more reactive towards electrophiles at these positions.[5][6]

Caption: Canonical resonance forms of this compound.

Molecular Structure and Quantitative Data

Experimental and computational studies provide precise data on the geometry and electronic properties of this compound, confirming the predictions from resonance theory.

Bond Lengths and Angles

Gas-phase electron diffraction studies have determined the precise molecular structure of PNO.[7] The N-O bond length is significantly shorter than a typical N-O single bond, indicating double bond character due to resonance.[4] The C-N bonds are also intermediate between single and double bonds.[7] The average bond distance in the PNO ring is similar to that in benzene (B151609) and pyridine, suggesting the presence of a quinonoid-type resonance.[7]

Table 1: Experimental Bond Lengths of this compound

Bond Length (Å) Experimental Method
N1-O 1.290 ± 0.015 Gas-Phase Electron Diffraction[7]
N1-O 1.34 X-ray Crystallography[8]
N1-C2 1.384 ± 0.011 Gas-Phase Electron Diffraction[7]
C2-C3 1.381 ± 0.009 Gas-Phase Electron Diffraction[7]

| C3-C4 | 1.393 ± 0.008 | Gas-Phase Electron Diffraction[7] |

Table 2: Experimental Bond Angles of this compound

Angle Value (°) Experimental Method
∠C2-N1-C6 120.9 ± 1.8 Gas-Phase Electron Diffraction[7]
∠C3-C4-C5 114.1 ± 2.5 Gas-Phase Electron Diffraction[7]

| ∠C-N-C | 124 | X-ray Crystallography[8] |

Dipole Moment

The dipole moment of this compound is a critical indicator of its charge distribution. The experimental value is significantly lower than what would be expected for a simple dative N+-O- bond, providing strong evidence for the back-donation of electron density from the oxygen to the ring, as depicted in the resonance structures.[4][9]

Table 3: Comparison of Dipole Moments

Compound Dipole Moment (Debye) Solvent
This compound 4.24 D Benzene[4][10]
This compound 4.13 D -[4]
Pyridine 2.19 D -[11]

| Trimethylamine (B31210) oxide | 5.02 D | Benzene[4][10] |

The lower dipole moment of PNO compared to trimethylamine oxide highlights the effective delocalization of the negative charge into the aromatic ring, which counteracts the dipole of the N-O bond.[4]

Computational Analysis of Electron Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electron distribution within the this compound molecule.[12] Methods like Natural Bond Orbital (NBO) analysis are used to determine the charge distribution on individual atoms.[12] This analysis confirms the buildup of negative charge on the oxygen atom and at the C2, C4, and C6 positions of the ring, consistent with the resonance model.

Computational_Workflow cluster_workflow Computational Analysis Workflow cluster_properties 5. Calculation of Electronic Properties mol_struct 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm energy minimum) geom_opt->freq_calc sp_energy 4. Single-Point Energy Calculation (Higher level of theory) freq_calc->sp_energy homo_lumo HOMO/LUMO Energies sp_energy->homo_lumo dipole Dipole Moment sp_energy->dipole mep Molecular Electrostatic Potential (MEP) sp_energy->mep nbo Natural Bond Orbital (NBO) Analysis sp_energy->nbo

Caption: A typical workflow for computational studies.[12]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

This technique was used to determine the precise gas-phase geometry of this compound.[7]

  • Sample Preparation: A purified sample of this compound is introduced into a high-vacuum apparatus.[7]

  • Data Acquisition: A high-energy electron beam (e.g., 40 kV) is diffracted by the vaporized PNO molecules. The scattered electrons create a diffraction pattern on a photographic plate or detector at varying camera distances to capture a wide angular range.[7]

  • Data Analysis: The intensity of the diffraction pattern is measured and converted into a molecular scattering curve. A theoretical intensity curve is calculated for a model of the molecule. By applying a least-squares analysis to the experimental data, the internuclear distances and bond angles that provide the best fit between the experimental and theoretical curves are determined.[7]

Single-Crystal X-ray Diffraction

This method is used to determine the structure of molecules in the solid state.

  • Crystal Growth: High-quality single crystals of the compound (e.g., this compound cocrystals) are grown, often by slow evaporation of a suitable solvent.[13]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The positions and intensities of these spots are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the asymmetric unit are determined. This initial model is then refined using least-squares methods to achieve the best agreement with the experimental data, yielding precise bond lengths and angles.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei.

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[14]

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H or ¹³C nuclei is detected and plotted as a spectrum.

  • Spectral Analysis: The chemical shifts (δ) of the peaks in the ¹H and ¹³C NMR spectra indicate the electronic environment of the protons and carbons. For this compound, the upfield shift of the γ-carbon (C4) resonance signal provides evidence for increased electron density at this position, supporting the contribution of the corresponding resonance structure.[4][14]

Logical Relationships and Reactivity

The delocalization of electrons from the N-oxide group directly influences the molecule's reactivity, activating the ring for certain reactions while deactivating it for others, depending on the nature of the attacking species.

Reactivity_Flow cluster_flow Influence of N-Oxide Group on Reactivity cluster_outcomes Reaction Outcomes pno This compound (N+-O-) resonance Resonance Delocalization pno->resonance e_dist Increased Electron Density at C2, C4, C6 resonance->e_dist reactivity Enhanced Reactivity e_dist->reactivity elec_sub Electrophilic Substitution at C2 and C4 reactivity->elec_sub nuc_sub Nucleophilic Substitution (after activation of Oxygen) reactivity->nuc_sub

Caption: Logical flow from structure to reactivity.

Conclusion

The electronic structure of this compound is a classic example of resonance in a heterocyclic system. The delocalization of electron density from the exocyclic N-O group into the aromatic ring is the defining feature of this molecule. This phenomenon, supported by extensive experimental data from electron diffraction and spectroscopy, as well as by computational modeling, leads to a unique distribution of charge. The resulting increase in electron density at the ortho and para positions makes these sites susceptible to electrophilic attack and is fundamental to the synthetic utility of pyridine-N-oxides. A thorough understanding of these core principles is indispensable for professionals in drug discovery and materials science who seek to leverage the distinct reactivity of this important class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridine-N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across the chemical sciences. The introduction of the N-oxide functionality to the pyridine (B92270) ring dramatically alters its electronic properties, enhancing its reactivity and imparting unique characteristics that are highly valuable in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of these compounds, detailed experimental protocols for their key transformations, and visual representations of their reactivity and potential biological interactions.

Core Physical and Chemical Properties

The N-oxide group, with its dative N⁺–O⁻ bond, profoundly influences the physicochemical properties of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions, while also exerting an electron-withdrawing inductive effect. This dual nature governs the reactivity and physical characteristics of these molecules.

Physical Properties

Substituted pyridine-N-oxides are typically colorless to yellow crystalline solids, often hygroscopic, with relatively high melting points due to the polarity of the N-O bond. Their solubility is significantly enhanced in polar solvents compared to the parent pyridines.

Table 1: Physical Properties of Selected Substituted Pyridine-N-Oxides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
Pyridine-N-oxideC₅H₅NO95.1062–67270Colorless, hygroscopic solidHigh in water and polar organic solvents[1]
2-Methylthis compoundC₆H₇NO109.1349-52-Light yellow to brown viscous liquid or solid[2][3]Soluble in organic solvents
4-Methoxythis compoundC₆H₇NO₂125.1373–79308.9 (Predicted)White to yellow powder/crystal[4][5]Soluble in most common organic solvents[6]
4-Nitrothis compoundC₅H₄N₂O₃140.10159–164DecomposesYellow crystalline solid[1][7]Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO[1]
Spectroscopic Properties

The N-oxide functionality leads to characteristic shifts in NMR and IR spectra. In ¹H NMR, the protons on the pyridine ring, particularly at the ortho (2,6) and para (4) positions, are shielded compared to the parent pyridine. In ¹³C NMR, the C2, C4, and C6 carbons experience an upfield shift, while the C3 and C5 carbons show a downfield shift. The N-O stretching vibration in IR spectroscopy is a key diagnostic peak.

Table 2: Spectroscopic Data for Selected Substituted Pyridine-N-Oxides

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
This compound8.25-8.27 (m, 2H), 7.35-7.37 (m, 3H)138.5, 125.5, 125.3~1250 (N-O stretch)
2-Methylthis compound8.42-8.44 (dd, 1H), 7.60-7.62 (dd, 1H), 7.23-7.26 (m, 1H), 6.99-7.02 (td, 1H), 2.53 (s, 3H)159.3, 137.3, 129.3, 128.4, 117.9Not specified
4-Methoxythis compound8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H, for 4-methyl)138.4, 138.0, 126.6, 20.1 (for 4-methyl)Not specified
4-Nitrothis compound8.3 (d, 2H), 7.4 (d, 2H)Not specified~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1240 (N-O stretch)
Chemical Reactivity

The enhanced electron density at the C2 and C4 positions makes pyridine-N-oxides highly susceptible to both electrophilic and nucleophilic attack, making them versatile synthetic intermediates.

  • Electrophilic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide group directs incoming electrophiles, such as nitrating agents, primarily to the 4-position.

  • Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions for nucleophilic attack. This is one of the most synthetically useful features of these compounds. Treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640) allows for the introduction of various nucleophiles.[8]

  • Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine, making it an excellent activating and directing group that can be easily cleaved. Common deoxygenation reagents include PCl₃, zinc dust, and palladium-catalyzed methods.[8][9]

  • Rearrangement Reactions: α-Alkyl substituted pyridine-N-oxides undergo the Boekelheide rearrangement in the presence of anhydrides like acetic anhydride or trifluoroacetic anhydride to yield 2-(α-hydroxyalkyl)-pyridines.[10][11]

Experimental Protocols

General Synthesis of Substituted Pyridine-N-Oxides via Oxidation

This protocol describes a general method for the N-oxidation of a substituted pyridine using m-chloroperoxybenzoic acid (m-CPBA).

Procedure:

  • Dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to 4-5 with a suitable base (e.g., NaHCO₃ solution).

  • Stir the mixture for 2-3 hours, then filter to remove m-chlorobenzoic acid.

  • Collect the filtrate, and if the product is soluble, extract it with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Nucleophilic Substitution: Synthesis of 2-Chloropyridine

This protocol details the conversion of this compound to 2- and 4-chloropyridine (B1293800) using phosphorus oxychloride.

Procedure:

  • In a fume hood, cautiously add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 3-5 eq) in a round-bottom flask equipped with a reflux condenser. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with extreme care.

  • Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate or a concentrated solution of sodium hydroxide (B78521) until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 2- and 4-chloropyridine by distillation or column chromatography.

Deoxygenation using Palladium Catalysis

This method provides a chemoselective deoxygenation of a substituted this compound.[9]

Procedure:

  • To a microwave vial, add the substituted this compound (1.0 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 eq).[9]

  • Add acetonitrile (B52724) (MeCN) as the solvent, followed by triethylamine (B128534) (Et₃N, 3.0 eq).[9]

  • Seal the vial and heat the mixture in a microwave reactor to 140-160 °C for 15-30 minutes.[9]

  • Alternatively, the reaction can be heated conventionally at the same temperature for several hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the deoxygenated pyridine.

Visualizing Pathways and Workflows

General Reactivity of this compound

The N-oxide group activates the pyridine ring for different types of reactions depending on the conditions.

G Pyridine_N_Oxide This compound Electrophilic_Attack Electrophilic Attack (e.g., Nitration) Pyridine_N_Oxide->Electrophilic_Attack H₂SO₄/HNO₃ Nucleophilic_Attack Nucleophilic Attack (e.g., with POCl₃) Pyridine_N_Oxide->Nucleophilic_Attack Activation Deoxygenation Deoxygenation (e.g., with PCl₃) Pyridine_N_Oxide->Deoxygenation Rearrangement Boekelheide Rearrangement (for 2-alkyl derivatives) Pyridine_N_Oxide->Rearrangement Ac₂O or TFAA Product_4_Substituted 4-Substituted this compound Electrophilic_Attack->Product_4_Substituted Product_2_4_Substituted 2- or 4-Substituted Pyridine Nucleophilic_Attack->Product_2_4_Substituted Product_Pyridine Substituted Pyridine Deoxygenation->Product_Pyridine Product_Rearranged 2-(α-Hydroxyalkyl)-pyridine Rearrangement->Product_Rearranged G Start Substituted Pyridine Oxidation N-Oxidation (e.g., m-CPBA) Start->Oxidation Purification1 Workup & Purification Oxidation->Purification1 N_Oxide Substituted This compound Functionalization Functionalization (e.g., Nucleophilic Substitution) N_Oxide->Functionalization Purification2 Workup & Purification Functionalization->Purification2 Functionalized_N_Oxide Functionalized This compound Deoxygenation Deoxygenation (e.g., PCl₃, Zn) Functionalized_N_Oxide->Deoxygenation Purification3 Workup & Purification Deoxygenation->Purification3 Final_Product Functionalized Pyridine Purification1->N_Oxide Purification2->Functionalized_N_Oxide Purification3->Final_Product G cluster_0 Bioisosteric Replacement cluster_1 Hypoxia-Activated Prodrugs Carbonyl Carbonyl Group (C=O) in Active Drug Enzyme_Active_Site Enzyme Active Site (e.g., with Glycine residue) Carbonyl->Enzyme_Active_Site H-Bond Acceptor N_Oxide_Bioisostere This compound (N⁺-O⁻) as Bioisostere N_Oxide_Bioisostere->Enzyme_Active_Site Stronger H-Bond Acceptor Improved_Properties Improved Potency & Selectivity N_Oxide_Bioisostere->Improved_Properties Leads to Prodrug This compound Prodrug (Less Toxic) Hypoxic_Cells Hypoxic Tumor Cells (Low Oxygen) Prodrug->Hypoxic_Cells Targets Reduction Enzymatic Reduction Hypoxic_Cells->Reduction Active_Drug Active Cytotoxic Drug (Parent Pyridine) Reduction->Active_Drug Releases Cell_Death Tumor Cell Death Active_Drug->Cell_Death

References

Historical development of Pyridine-N-oxide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Pyridine-N-Oxide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, first synthesized in 1926, has evolved from a chemical curiosity into a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, which activate the otherwise inert pyridine (B92270) ring to both electrophilic and nucleophilic substitution, have rendered it an invaluable intermediate in organic synthesis. This guide traces the historical development of this compound chemistry, from its initial discovery and the elucidation of its fundamental reactivity to its contemporary applications in catalysis, C-H functionalization, and the development of pharmaceuticals. Key synthetic methodologies, reaction mechanisms, and quantitative data are presented to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Genesis of this compound Chemistry

The journey of this compound chemistry began in 1926 when Jakob Meisenheimer first reported its synthesis by the oxidation of pyridine with peroxybenzoic acid. Initially, the compound was an academic curiosity, but its true potential was unlocked as chemists began to explore its reactivity. The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring. The formally positively charged nitrogen and negatively charged oxygen create a strong dipole and allow the oxygen's lone pairs to be delocalized into the ring. This resonance effect increases electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack, a reaction notoriously difficult for the parent pyridine. Simultaneously, the electron-withdrawing nature of the N-oxide group facilitates nucleophilic attack at these same positions. This dual reactivity makes this compound a uniquely versatile synthetic intermediate.

Synthesis of Pyridine-N-Oxides: An Evolutionary Perspective

The oxidation of the nitrogen atom in the pyridine ring is the defining step in accessing this class of compounds. Methodologies have evolved from classical strong oxidants to more refined and selective catalytic systems.

Classical and Modern Oxidation Methods

The earliest methods relied on peroxy acids like perbenzoic acid and peracetic acid (formed in situ from hydrogen peroxide and acetic acid). While effective, these methods can sometimes lead to side reactions. The advent of m-chloroperoxybenzoic acid (m-CPBA) provided a more stable and widely used reagent. In recent decades, catalytic systems using hydrogen peroxide as the terminal oxidant have gained prominence due to their efficiency and atom economy. A notable example is the use of methyltrioxorhenium (MTO) as a catalyst, which allows for high yields under mild conditions.

Oxidizing Agent Typical Conditions Advantages Disadvantages Typical Yields Reference
Peroxybenzoic AcidChloroform, 0°C to RTHistorical significanceReagent instabilityGood
H₂O₂ / Acetic Acid70-80°CReadily available reagentsRequires elevated temperatures78-83%
m-CPBADichloromethane (B109758), 0°C to RTHigh efficiency, mild conditionsStoichiometric waste>90%
H₂O₂ / MTO (catalyst)Dichloromethane, RTCatalytic, high yieldsCatalyst costHigh
Dimethyldioxirane (DMD)Acetone, 0°CFast, clean reactionsReagent preparation requiredQuantitative
Detailed Experimental Protocol: Synthesis using m-CPBA

This protocol is representative of modern, efficient methods for the N-oxidation of pyridines.

Reaction: Synthesis of 3-Chlorothis compound.

Materials:

  • 3-Chloropyridine (B48278) (40g)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 91.2g)

  • Dichloromethane (DCM, 320ml)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-chloropyridine (40g) in dichloromethane (320ml) at 0-5°C, add m-chloroperoxybenzoic acid (91.2g) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 24 hours.

  • Monitor the reaction by TLC (DCM/MeOH = 10:1) until the starting material is consumed.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 100ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by recrystallization or column chromatography to obtain 3-chlorothis compound.

Synthesis_of_Pyridine_N_oxide Pyridine Pyridine center_node Pyridine->center_node Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->center_node PNO This compound center_node->PNO center_node->PNO Oxidation

Caption: General synthesis of this compound.

The Dual Reactivity of this compound

The true synthetic utility of this compound lies in its enhanced and altered reactivity compared to pyridine. It readily participates in reactions that are either sluggish or impossible for the parent heterocycle.

Electrophilic Aromatic Substitution (EAS)

The introduction of the N-oxide functionality was a breakthrough for the electrophilic substitution of pyridines. By donating electron density to the ring, the oxygen atom activates the C-2 and C-4 positions, allowing reactions like nitration and halogenation to proceed under much milder conditions than those required for pyridine itself, which typically requires harsh conditions and gives poor yields. This discovery provided a strategic pathway to 4-substituted pyridines, which were previously difficult to access.

EAS_Mechanism PNO This compound Intermediate Sigma Complex (Resonance Stabilized) PNO->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product 4-Substituted This compound Intermediate->Product - H⁺

Caption: General mechanism of electrophilic substitution.

Experimental Protocol: Nitration of this compound

Reaction: Synthesis of 4-Nitrothis compound.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and thermometer, carefully add this compound to a cooled (0-10°C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, slowly heat the mixture to 90-100°C and maintain this temperature for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitrothis compound.

Nucleophilic Substitution

This compound also exhibits enhanced reactivity towards nucleophiles. A classic and historically significant transformation is its reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 2- and 4-chloropyridines. This reaction proceeds via activation of the N-oxide oxygen, making the C-2 and C-4 positions highly electrophilic and susceptible to attack by the chloride nucleophile. This provided a crucial route to halopyridines, which are themselves versatile building blocks for further functionalization.

Nucleophilic_Substitution_POCl3 PNO This compound Activated Activated Intermediate PNO->Activated + POCl₃ POCl3 POCl₃ Adduct Chloride Adduct Activated->Adduct + Cl⁻ Product 2-Chloropyridine + 4-Chloropyridine Adduct->Product Rearomatization - OP(O)Cl₂⁻

Caption: Mechanism of nucleophilic chlorination.

Deoxygenation: The Final Step

A key element of this compound chemistry is the ability to remove the oxygen atom after the desired ring functionalization has been achieved. This "traceless" activation strategy is central to its utility. Various reducing agents can accomplish this, with common choices being zinc dust, trivalent phosphorus compounds (like PCl₃), or catalytic hydrogenation. This step regenerates the pyridine ring, now bearing a substituent that would have been difficult to install directly.

1,3-Dipolar Cycloaddition Reactions

The N-oxide moiety can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes, isocyanates). This reaction, explored extensively since the mid-20th century, provides a powerful method for constructing five-membered heterocyclic rings fused to the pyridine core, opening avenues to complex molecular architectures.

Cycloaddition PNO This compound (1,3-Dipole) TransitionState [3+2] Concerted Transition State PNO->TransitionState Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TransitionState Cycloadduct Five-membered Ring Product TransitionState->Cycloadduct

Caption: General [3+2] cycloaddition reaction.

Modern Frontiers: Catalysis and C-H Functionalization

In recent years, the chemistry of pyridine-N-oxides has expanded into the cutting-edge fields of organocatalysis and transition metal-catalyzed C-H functionalization.

Pyridine-N-Oxides in Catalysis

Chiral pyridine-N-oxides have emerged as highly effective Lewis base organocatalysts. Their nucleophilic oxygen atom can activate a variety of reagents, most notably organosilicon compounds, enabling a range of asymmetric transformations such as allylation, propargylation, and aldol (B89426) reactions with high stereocontrol. They also serve as important ligands in transition metal catalysis, modulating the reactivity and selectivity of the metal center.

C-H Functionalization Reactions

The direct functionalization of C-H bonds is a major goal of modern synthesis. Pyridine-N-oxides have become prominent substrates in this area. Transition metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate the C-H bonds of the this compound ring, typically at the C-2 or C-6 positions, enabling cross-coupling reactions to form new C-C, C-N, or C-O bonds. More recently, visible-light photoredox catalysis has utilized pyridine-N-oxides as hydrogen atom transfer (HAT) agents to functionalize remote, unactivated aliphatic C-H bonds.

CH_Functionalization_Workflow PNO This compound Intermediate Cyclometalated Intermediate PNO->Intermediate C-H Activation Catalyst Metal Catalyst [M] Catalyst->Intermediate Product C-H Functionalized Product Intermediate->Product Reductive Elimination CouplingPartner Coupling Partner (R-X) CouplingPartner->Intermediate Oxidative Addition

Caption: Workflow for C-H functionalization.

Applications in Drug Development

The unique physicochemical properties of the N-oxide group—high polarity, strong hydrogen bond accepting ability, and distinct metabolic profile—make it a valuable moiety in medicinal chemistry.

  • Improved Pharmacokinetics: The N-oxide group can increase the water solubility of a drug molecule, which can be beneficial for formulation and bioavailability.

  • Prodrug Strategies: Many N-oxides are reduced in vivo by enzymes, particularly under hypoxic (low oxygen) conditions found in solid tumors. This has led to the development of N-oxide-containing prodrugs that are selectively activated in the target cancerous tissue.

  • Bioisosteric Replacement: The N-oxide can act as a bioisostere for other functional groups, helping to fine-tune a drug's interaction with its biological target.

  • Cocrystal Formation: Pyridine-N-oxides are effective "coformers" in the creation of pharmaceutical cocrystals. By forming robust hydrogen bonds with active pharmaceutical ingredients (APIs), they can significantly improve properties like solubility and stability.

Several important drugs and fungicides are synthesized using this compound intermediates, including the anti-ulcer drug omeprazole and the anti-dandruff agent zinc pyrithione .

Conclusion

From its discovery by Meisenheimer nearly a century ago, this compound has undergone a remarkable journey. Its development from a simple oxidized heterocycle to a sophisticated tool in the synthetic chemist's arsenal (B13267) highlights the profound impact that understanding electronic effects can have on molecular design. The ability to use the N-oxide as a temporary activating group to functionalize an otherwise inert ring, and then remove it, represents a powerful strategic concept. Today, this compound chemistry continues to evolve, finding new roles in asymmetric catalysis, photoredox reactions, and the design of next-generation pharmaceuticals, ensuring its relevance for decades to come.

An In-depth Technical Guide to the Basicity of Pyridine-N-oxide Compared to Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relative basicities of pyridine-N-oxide and pyridine (B92270). It delves into the quantitative differences, the underlying electronic and structural factors, and the experimental methodologies used for their determination.

Quantitative Comparison of Basicity

The basicity of a compound in aqueous solution is quantitatively expressed by the pKa value of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base.

This compound is substantially less basic than pyridine.[1][2] The pKa of protonated this compound is approximately 0.8, making it about five orders of magnitude less basic than pyridine, whose conjugate acid (the pyridinium (B92312) ion) has a pKa of about 5.2.[1][2][3][4]

CompoundConjugate AcidpKa of Conjugate Acid
PyridinePyridinium ion~5.2[2][3][4]
This compoundProtonated this compound~0.8[1][5]

Theoretical Analysis of Basicity

The significant difference in basicity arises from the distinct electronic structures of the two molecules, primarily governed by inductive and resonance effects.

2.1. Basicity of Pyridine

In pyridine, the nitrogen atom is sp² hybridized. Its lone pair of electrons resides in an sp² orbital, which is in the plane of the aromatic ring and does not participate in the aromatic π-system.[6][7] This localization makes the lone pair readily available for donation to a proton, rendering pyridine a moderately strong organic base.

2.2. Basicity of this compound

The introduction of the N-oxide functional group drastically alters the electronic landscape of the molecule.

  • Inductive Effect: The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom and the pyridine ring, reducing the availability of the lone pair on the oxygen for protonation.

  • Resonance Effect: The N-oxide group can participate in resonance, which further delocalizes electron density. The oxygen atom can donate a lone pair of electrons into the ring, creating a partial negative charge at the 2- and 4-positions.[8] Conversely, the N-O bond can be represented as a coordinate covalent bond with a positive charge on the nitrogen and a negative charge on the oxygen. This positive charge on the nitrogen atom strongly withdraws electron density from the ring.[9] The resonance hybrid shows that the oxygen atom is the site of protonation, but its basicity is greatly diminished by the adjacent positively charged nitrogen.

The combination of these strong electron-withdrawing effects makes the lone pairs on the oxygen atom in this compound much less available for protonation compared to the nitrogen lone pair in pyridine.

Interestingly, while pyridine is the stronger base in aqueous solution, theoretical calculations suggest that in the gas phase, this compound is significantly more basic.[10] This reversal is attributed to the strong solvation effects in water that stabilize the pyridinium ion more effectively than the protonated this compound.

Visualizing the Chemical Principles

3.1. Protonation Equilibria

The following diagram illustrates the protonation equilibrium for both pyridine and this compound.

G Py Pyridine Py_H Pyridinium Ion Py->Py_H Py_H->Py PNO_H Protonated this compound pka1 pKa ≈ 5.2 Py_H->pka1 PNO This compound PNO->PNO_H + H+ PNO_H->PNO - H+ pka2 pKa ≈ 0.8 PNO_H->pka2

Caption: Protonation equilibria for pyridine and this compound.

3.2. Resonance Structures of this compound

The resonance structures below demonstrate how the N-oxide group influences electron distribution, placing partial negative charges on the ortho and para carbons and highlighting the electron-withdrawing nature of the protonated nitrogen.

Caption: Resonance delocalization in this compound.

Experimental Determination of pKa

The pKa values that quantify basicity are determined experimentally. Potentiometric titration is a common and accurate method.

4.1. Principle of Potentiometric Titration

This method involves the gradual addition of a standardized acid (titrant) to a solution of the base (analyte). The pH of the solution is monitored using a pH meter as the titrant is added. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point, where the concentrations of the base and its conjugate acid are equal. At this point, the Henderson-Hasselbalch equation simplifies to pH = pKa.

4.2. Experimental Workflow

G start Prepare Analyte Solution (e.g., Pyridine in Water) setup Calibrate pH Meter and Set Up Titration Apparatus start->setup titrate Add Standardized Acid (e.g., HCl) Incrementally setup->titrate measure Record pH and Volume of Titrant Added titrate->measure measure->titrate Repeat until past equivalence point plot Plot pH vs. Volume of Titrant to Generate Titration Curve measure->plot analyze Determine Equivalence Point plot->analyze calculate Identify Half-Equivalence Point (Volume = 1/2 Equivalence Volume) analyze->calculate result Determine pKa (pKa = pH at Half-Equivalence Point) calculate->result

References

Synthesis of Pyridine-N-oxide using hydrogen peroxide and acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Pyridine-N-oxide utilizing hydrogen peroxide and acetic acid. This widely employed method offers an effective route to this versatile intermediate, crucial in pharmaceutical and materials science. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the reaction mechanism and workflow to aid in both laboratory-scale synthesis and process development.

Introduction

Pyridine-N-oxides are a class of heterocyclic compounds that play a significant role as intermediates in the synthesis of various functionalized pyridines. The N-oxide group activates the pyridine (B92270) ring, facilitating nucleophilic substitution, and can also be used as an oxygen atom transfer agent.[1] The synthesis of this compound from pyridine using hydrogen peroxide in acetic acid is a common and practical method.[2][3] This process involves the in situ formation of peracetic acid, which then acts as the oxidizing agent.

Reaction Mechanism and Stoichiometry

The oxidation of pyridine to this compound with hydrogen peroxide in acetic acid proceeds through the formation of peracetic acid (peroxyacetic acid). Acetic acid catalyzes the reaction and also serves as the solvent.

Reaction Equation:

C₅H₅N + H₂O₂ --(CH₃COOH)--> C₅H₅NO + H₂O

The reaction is typically carried out by adding hydrogen peroxide to a solution of pyridine in glacial acetic acid. The temperature is controlled to maintain a safe and efficient reaction rate.

ReactionMechanism Pyridine Pyridine PeraceticAcid Peracetic Acid (in situ formation) Pyridine->PeraceticAcid + H₂O₂/CH₃COOH H2O2 Hydrogen Peroxide H2O2->PeraceticAcid AceticAcid Acetic Acid (Catalyst/Solvent) AceticAcid->PeraceticAcid PyridineNoxide This compound PeraceticAcid->PyridineNoxide Oxidation Water Water PeraceticAcid->Water ExperimentalWorkflow Start Start ReactionSetup Reaction Setup: - Pyridine - Acetic Acid - Hydrogen Peroxide Start->ReactionSetup Reaction Reaction: - Heating (70-90°C) - Stirring (3-24h) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cooling - Solvent Removal (Rotovap) Monitoring->Workup Complete Purification Purification: - Distillation or - Crystallization Workup->Purification Product This compound Purification->Product

References

Deoxygenation Reactions of Pyridine-N-oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-N-oxides are a versatile class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The N-oxide moiety enhances the reactivity of the pyridine (B92270) ring towards both nucleophilic and electrophilic substitution, making them valuable synthetic intermediates.[2][3] The deoxygenation of pyridine-N-oxides to their corresponding pyridines is a fundamental and crucial transformation in organic synthesis, allowing for the strategic removal of the N-oxide group after it has served its synthetic purpose.[2][4] This technical guide provides an in-depth overview of the core methods for the deoxygenation of pyridine-N-oxides, tailored for researchers, scientists, and drug development professionals.

Classification of Deoxygenation Methods

The deoxygenation of pyridine-N-oxides can be achieved through a variety of methods, which can be broadly categorized based on the reagents and energy sources employed. These include transition metal-catalyzed reactions, reductions with main group elements and their compounds, and modern photochemical and electrochemical techniques.

Deoxygenation_Methods A Deoxygenation of Pyridine-N-oxides B Transition Metal-Catalyzed A->B C Main Group Reagents A->C D Energy-Mediated Methods A->D B1 Palladium (Pd) B->B1 B2 Rhenium (Re) B->B2 B3 Molybdenum (Mo) B->B3 B4 Samarium (Sm) B->B4 B5 Zinc (Zn) B->B5 C1 Phosphorus (PCl3, PPh3) C->C1 C2 Silicon (Silanes) C->C2 C3 Boron (NaBH4) C->C3 C4 Iodine (I-) C->C4 D1 Photochemical D->D1 D2 Electrochemical D->D2 D3 Microwave-Assisted D->D3

Caption: Classification of major pyridine-N-oxide deoxygenation methods.

Transition Metal-Catalyzed Deoxygenation

Catalytic methods involving transition metals offer efficient and often mild conditions for deoxygenation.

Palladium-Catalyzed Transfer Oxidation: A convenient and chemoselective method utilizes a Palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst with a ferrocene-based diphosphine ligand, such as dppf.[5] This system uses triethylamine (B128534) (Et₃N) as both a base and an oxygen acceptor, proceeding efficiently under either conventional heating or microwave irradiation.[5] The method is compatible with a wide array of sensitive functional groups, including nitro, hydroxy, and carbonyl groups.[5]

Rhenium and Molybdenum Complexes: High-valent oxo-molybdenum and oxo-rhenium complexes are effective catalysts for deoxygenation reactions.[6] For instance, dichlorodioxomolybdenum(VI) (MoO₂Cl₂) can catalyze the deoxygenation of pyridine-N-oxides using phosphines or silanes as the terminal reductant under mild conditions.[6][7] Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to photocatalytically deoxygenate pyridine-N-oxides with good to excellent yields.[8][9]

Samarium Diiodide (SmI₂): Treatment of pyridine-N-oxides with two equivalents of samarium diiodide in THF results in rapid deoxygenation, yielding the corresponding pyridines in good yields at room temperature or with gentle reflux.[10]

Deoxygenation with Main Group Reagents

Reagents based on phosphorus, silicon, and other main group elements are classic and widely used for this transformation.

Phosphorus-Based Reagents: Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) and triphenylphosphine (B44618) (PPh₃), are highly effective for deoxygenation.[11][12] PCl₃ can achieve complete reduction in as little as 15 minutes at room temperature and is highly chemoselective.[11] It is important to note that while PCl₃ typically results in simple deoxygenation, phosphorus oxychloride (POCl₃) can lead to chlorination at the C-2 position of the pyridine ring.[13]

Silicon-Based Reagents: Hydrosilanes, in combination with a catalyst like MoO₂Cl₂, provide an efficient system for the reduction of pyridine-N-oxides to the corresponding pyridines in good yields.[7]

Iodide/Formic Acid System: A novel and sustainable method employs iodide as a catalytic reductant, which is regenerated in situ by formic acid.[4] Formic acid also serves as the Brønsted activator and solvent.[4] This transition-metal-free method is highly efficient and shows remarkable compatibility with various reducible functional groups.[4]

Modern Deoxygenation Methodologies

Recent advances have introduced milder and more sustainable approaches, leveraging light or electrical energy.

Photochemical Deoxygenation: Visible light-induced photoredox catalysis offers a scalable and operationally simple method for the chemoselective deoxygenation of N-heterocyclic N-oxides at room temperature.[2][14] Using an organophotocatalyst like thioxanthone (TX) and a Brønsted acid, this method achieves high yields across a broad substrate scope.[2][14] Mechanistic studies suggest the process is driven by radical intermediates.[2]

Electrochemical Deoxygenation: Electrochemical methods provide a reagent-free alternative for the reduction of pyridine-N-oxides.[14][15] This approach avoids the need for transition-metal catalysts or waste-generating chemical reductants, offering an environmentally friendly protocol that proceeds efficiently in aqueous solutions under mild conditions.[14][15] The mechanism involves an initial electron transfer followed by protonation of the resulting N-oxide radical anion.[1]

Quantitative Data Summary

The following tables summarize the performance of various deoxygenation methods on a range of this compound substrates.

Table 1: Transition Metal-Catalyzed Deoxygenation

Substrate Catalyst (mol%) Reagent/Conditions Solvent Temp (°C) Time Yield (%) Reference
4-Chlorothis compound Pd(OAc)₂ (3) / dppf (3.3) Et₃N (3 equiv) MeCN 160 10 min (MW) 99 [5]
4-Nitrothis compound Pd(OAc)₂ (3) / dppf (3.3) Et₃N (3 equiv) MeCN 160 10 min (MW) 92 [5]
4-Cyanothis compound Pd(OAc)₂ (3) / dppf (3.3) Et₃N (3 equiv) MeCN 160 10 min (MW) 99 [5]
This compound Re-3 (1) DIPEA, BNAH, Visible Light MeCN RT 30 min 99 [9]
4-Cyanothis compound Re-3 (1) DIPEA, BNAH, Visible Light MeCN RT 30 min 91 [9]
This compound --- SmI₂ (2 equiv) THF Reflux 10 min 80 [10]

| α-Picoline-N-oxide | --- | SmI₂ (2 equiv) | THF | RT | < 5 min | 83 |[10] |

Table 2: Deoxygenation with Main Group Reagents and Modern Methods

Substrate Method/Reagent Catalyst (mol%) Solvent Temp (°C) Time Yield (%) Reference
Quinoline-N-oxide MgI₂ / Formic Acid MgI₂ (10) Formic Acid 100 10 min (MW) 99 [4]
4-Acetylthis compound MgI₂ / Formic Acid MgI₂ (10) Formic Acid 140 10 min (MW) 99 [4]
2,6-Lutidine-N-oxide MgI₂ / Formic Acid MgI₂ (10) Formic Acid 140 10 min (MW) 99 [4]
4-(Methoxycarbonyl)this compound Visible Light / TfOH TX (5) Acetone (B3395972) RT 12 h 99 [2]
4-Hydroxymethylthis compound Visible Light / TfOH TX (5) Acetone RT 12 h 95 [2]
This compound NaBH₄ / Raney Ni --- Water Reflux 1 h 90 [16]

| 4-Nitrothis compound | PCl₃ | --- | CH₂Cl₂ | RT | 15 min | >95 |[11] |

Reaction Mechanisms & Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Photocatalytic Deoxygenation Mechanism

Visible-light photoredox deoxygenation typically proceeds through a radical pathway. The photocatalyst, upon excitation by light, engages in a single electron transfer (SET) process with the substrate or a sacrificial electron donor, initiating a cascade that leads to the cleavage of the N-O bond.

Photocatalytic_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PNO This compound (Substrate) PNO_radical PNO Radical Anion PNO->PNO_radical e⁻ from PC* Radical_cleavage N-O Bond Cleavage PNO_radical->Radical_cleavage + H+ Proton H+ Pyridine Pyridine (Product) Radical_cleavage->Pyridine PC_oxidized->PC Regeneration Donor Electron Donor (e.g., Amine) Donor_oxidized Oxidized Donor Donor->Donor_oxidized e⁻ to PC+

Caption: Proposed mechanism for visible-light photocatalytic deoxygenation.

General Experimental Workflow

A typical deoxygenation experiment follows a standard procedure from setup to product analysis. This workflow ensures reproducibility and accurate assessment of the reaction outcome.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound, Catalyst, and Reagents in Solvent B Heat / Irradiate / Apply Voltage under Inert Atmosphere A->B C Monitor Reaction Progress (TLC, GC-MS, LC-MS) B->C D Quench Reaction C->D Reaction Complete E Aqueous Work-up (Extraction) D->E F Dry Organic Layer and Concentrate E->F G Purify via Column Chromatography or Distillation F->G H Characterize Product (NMR, MS, IR) G->H I Calculate Yield H->I

Caption: General workflow for a this compound deoxygenation experiment.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deoxygenation under Microwave Conditions[5]
  • Preparation: To a microwave vial, add the this compound substrate (0.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.015 mmol, 3 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 9.1 mg, 0.0165 mmol, 3.3 mol%).

  • Reagent Addition: Add acetonitrile (B52724) (MeCN, 2 mL) and triethylamine (Et₃N, 0.21 mL, 1.5 mmol, 3 equivalents).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a short plug of silica (B1680970) gel.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography if necessary to afford the pure pyridine product.

Protocol 2: Deoxygenation using Samarium Diiodide[10]
  • Preparation: In a flask under a nitrogen atmosphere, prepare a 0.04 M solution of samarium diiodide (SmI₂) in tetrahydrofuran (B95107) (THF).

  • Reaction: To the deep blue-green SmI₂ solution (2 mmol), add the this compound substrate (1 mmol).

  • Monitoring: Stir the reaction at room temperature or reflux gently. The reaction is complete when the characteristic blue-green color of SmI₂ disappears, turning to yellow (typically within 5-20 minutes).

  • Work-up: Quench the reaction by adding dilute hydrochloric acid (HCl) to dissolve the samarium salts.

  • Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic extracts, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the deoxygenated product.

Protocol 3: Visible-Light Photoredox Deoxygenation[2]
  • Preparation: In an oven-dried vial, combine the this compound substrate (0.2 mmol), thioxanthone (TX, 2.1 mg, 0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (TfOH, 0.9 µL, 0.01 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous acetone (10 mL, to achieve c = 0.02 M).

  • Reaction: Seal the vial and place it at a distance of approximately 10 cm from a 30W, 404 nm LED lamp. Irradiate the mixture at room temperature under an argon atmosphere for the specified time (e.g., 12 hours), with stirring.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure pyridine product.

Conclusion

The deoxygenation of pyridine-N-oxides is a well-established yet continually evolving field. While classic stoichiometric reagents like trivalent phosphorus compounds remain effective, the field is progressively moving towards milder, more selective, and sustainable catalytic methods. Palladium-catalyzed transfer oxidation, visible-light photoredox catalysis, and electrochemical reductions represent the state-of-the-art, offering high efficiency and broad functional group tolerance. The choice of method will ultimately depend on the specific substrate, the scale of the reaction, and the available laboratory resources. The ongoing development of novel catalytic systems promises to further enhance the toolkit available to chemists for this essential transformation.

References

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Theory of Pyridine-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-N-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, possesses a unique electronic structure that dictates its reactivity and biological activity. An in-depth understanding of its molecular orbital (MO) theory is paramount for predicting its behavior in chemical reactions and its interactions with biological targets. This technical guide provides a comprehensive exploration of the molecular orbital landscape of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of its electronic and reactive properties.

The formation of the N-oxide bond, where the lone pair of electrons on the nitrogen atom of pyridine (B92270) is shared with an oxygen atom, profoundly alters the electronic distribution within the aromatic ring. This modification leads to a molecule that is more reactive towards both electrophilic and nucleophilic substitution compared to its parent pyridine, making it a versatile intermediate in the synthesis of functionalized pyridines.[1][2]

Molecular Orbital Framework of this compound

The molecular orbitals of this compound arise from the combination of the atomic orbitals of its constituent atoms. The π system, formed by the p-orbitals of the carbon and nitrogen atoms, is significantly perturbed by the introduction of the oxygen atom. This results in a redistribution of electron density and a change in the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom through the σ-bond. However, it also possesses p-orbitals that can participate in π-bonding, leading to a push-pull electronic effect. This dual nature is key to understanding the reactivity of this compound. The delocalization of the oxygen's lone pair electrons into the pyridine ring increases the electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the N-oxide group and the presence of low-lying empty orbitals make the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3]

Quantitative Molecular Orbital and Structural Data

A combination of computational and experimental techniques has been employed to elucidate the quantitative aspects of this compound's molecular structure and electronic properties. The following tables summarize key data from various sources, providing a comparative overview for researchers.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
B3LYP/6-31+G(d,p)-6.646-1.8164.83[4]
B3LYP/6-311+G(d,p)-6.2967-1.80964.4871[5]

Note: The HOMO-LUMO gap is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.[6]

Table 2: Experimental and Calculated Bond Lengths (Å) and Angles (°) of this compound
ParameterGas-Phase Electron Diffraction (Experimental)B3LYP/6-31G* (Calculated)M06/6-311G+(d,p) (Calculated)Reference
N-O Bond Length1.290 ± 0.0151.2771.281[7][8]
C-N Bond Length1.384 ± 0.0111.3781.375[7][8]
C2-C3 Bond Length1.381 ± 0.0091.3851.387[7][8]
C3-C4 Bond Length1.393 ± 0.0081.3901.392[7][8]
C-N-C Angle120.9 ± 1.8121.2121.1[7][8]
N-O Bond Dissociation Enthalpy (kcal/mol)-64.7 (CBS-QB3)-[7]

Note: The N-O bond in this compound is significantly shorter than in trimethylamine (B31210) N-oxide, suggesting a stronger bond and greater double bond character due to π-electron delocalization.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, modification, and characterization of this compound. The following sections outline key experimental methodologies.

Synthesis of this compound

Principle: Pyridine is oxidized to this compound using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[1]

Detailed Protocol (using m-CPBA):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of m-CPBA in CH₂Cl₂ to the pyridine solution while maintaining the temperature below 10 °C. The molar ratio of m-CPBA to pyridine is typically 1.1:1.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.

Nitration of this compound to 4-Nitrothis compound

Principle: The enhanced electron density at the 4-position of the this compound ring allows for electrophilic nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.[9]

Detailed Protocol:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully add fuming nitric acid to concentrated sulfuric acid with stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place this compound.

  • Reaction: Slowly add the nitrating mixture to the this compound while maintaining the temperature between 80-90 °C. After the addition is complete, heat the mixture at 90-100 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8.

  • Isolation: The product, 4-nitrothis compound, will precipitate as a yellow solid. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from water or ethanol (B145695) to yield pure 4-nitrothis compound.

Deoxygenation of this compound

Principle: The N-oxide functionality can be removed to regenerate the parent pyridine using various reducing agents, such as triphenylphosphine (B44618) (PPh₃).[10][11]

Detailed Protocol (using PPh₃):

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as acetonitrile (B52724) or toluene.

  • Reagent Addition: Add a stoichiometric amount of triphenylphosphine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The residue, containing pyridine and triphenylphosphine oxide, can be purified by column chromatography on silica gel to isolate the desired pyridine derivative.

Gas-Phase Electron Diffraction (GED)

Principle: This technique provides information about the molecular structure (bond lengths and angles) in the gas phase by analyzing the scattering pattern of a high-energy electron beam interacting with the molecules.[12][13]

General Workflow:

  • Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to calculate the radial distribution function, from which internuclear distances and bond angles can be derived through a least-squares fitting procedure.

Ultraviolet Photoelectron Spectroscopy (UPS)

Principle: UPS is used to determine the binding energies of valence electrons in a molecule by measuring the kinetic energy of photoelectrons ejected upon irradiation with ultraviolet photons. This provides direct experimental insight into the energies of the molecular orbitals.[14][15]

General Workflow:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

  • Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, calculated as the difference between the photon energy and the kinetic energy) constitutes the UPS spectrum. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.

Visualization of Molecular Orbital Concepts

Graphviz diagrams are provided to illustrate key concepts related to the molecular orbital theory of this compound.

MO_Formation cluster_pyridine Pyridine π System cluster_oxygen Oxygen Atomic Orbitals Py_MOs Pyridine MOs PNO_MOs This compound MOs Py_MOs->PNO_MOs Interaction O_AOs Oxygen p-orbitals O_AOs->PNO_MOs Interaction

Caption: Formation of this compound Molecular Orbitals.

Reactivity cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack HOMO High HOMO Density (Positions 2, 4, 6) E_plus Electrophile (E⁺) E_plus->HOMO Attacks LUMO Low LUMO Energy (Positions 2, 4) Nu_minus Nucleophile (Nu⁻) Nu_minus->LUMO Attacks

Caption: Frontier Orbital Control of Reactivity in this compound.

Nitration_Workflow start This compound reagents Reagents Fuming HNO₃ / Conc. H₂SO₄ start->reagents Reacts with intermediate Sigma Complex (Wheland Intermediate) reagents->intermediate Forms product 4-Nitrothis compound intermediate->product Deprotonation

Caption: Experimental Workflow for the Nitration of this compound.

Conclusion

The molecular orbital theory of this compound provides a robust framework for understanding its structure, stability, and reactivity. The interplay of inductive and resonance effects of the N-oxide group leads to a unique electronic landscape characterized by altered frontier molecular orbital energies and electron density distribution. This guide has presented a consolidated overview of quantitative data from both experimental and computational studies, alongside detailed protocols for key chemical transformations and analytical techniques. The provided visualizations further clarify the fundamental principles governing the behavior of this important heterocyclic compound. For researchers in drug development and synthetic chemistry, a thorough grasp of these concepts is essential for the rational design of novel molecules with desired properties.

References

Pyridine-N-oxide as a Precursor for Substituted Pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of pyridine-N-oxide as a versatile precursor for the synthesis of a wide array of substituted pyridines. The activation of the pyridine (B92270) ring by N-oxidation allows for facile functionalization through various reaction pathways, including electrophilic and nucleophilic substitutions, C-H activation, and cycloaddition reactions.[1][2][3][4] This document details key transformations, provides experimental protocols for seminal reactions, and presents quantitative data to facilitate reaction planning and optimization.

Introduction: The Enhanced Reactivity of this compound

Pyridine itself is an electron-deficient heterocycle, making it relatively unreactive towards electrophilic aromatic substitution. The formation of the N-oxide significantly alters the electronic properties of the ring. The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C-2, C-4, and C-6 positions, thereby activating them towards both electrophilic and nucleophilic attack.[3][5][6] This enhanced reactivity makes this compound a crucial intermediate for the synthesis of substituted pyridines that are otherwise difficult to access.[1][2]

Electrophilic Aromatic Substitution: Nitration

A prime example of the enhanced reactivity of this compound is its nitration, which predominantly yields the 4-nitro derivative.[5] This is in stark contrast to the nitration of pyridine, which requires harsh conditions and proceeds in low yield.

Materials:

  • This compound (9.51 g, 100 mmol)

  • Fuming nitric acid (12 mL, 0.29 mol)

  • Concentrated sulfuric acid (30 mL, 0.56 mol)

  • Ice

  • Saturated sodium carbonate solution

  • Acetone (B3395972)

Equipment:

  • 100 mL three-neck flask

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Internal thermometer

  • Addition funnel with pressure balance

  • Heating mantle or oil bath

  • Beaker (1 L)

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Desiccator

Procedure:

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20 °C.

  • Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Equip the reflux condenser with an adapter to vent nitrous fumes to a sodium hydroxide (B78521) trap.

  • Nitration: Add 9.51 g of this compound to the reaction flask and heat to 60 °C. Transfer the nitrating acid to the addition funnel and add it dropwise to the stirred this compound over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker.

  • Neutralization: Carefully add saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.

  • Isolation and Purification: Collect the precipitate by suction filtration. To the crude product, add acetone to dissolve the 4-nitrothis compound, leaving the insoluble sodium sulfate (B86663) behind. Separate the salt by filtration. Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product in a desiccator.

Quantitative Data:

ProductYieldMelting Point
4-Nitrothis compound42%157 °C

Reaction Workflow:

Nitration_Workflow cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation HNO3 Fuming HNO₃ NitratingAcid Nitrating Acid (HNO₃/H₂SO₄) HNO3->NitratingAcid Add slowly in ice bath H2SO4 Conc. H₂SO₄ H2SO4->NitratingAcid ReactionMix Reaction Mixture NitratingAcid->ReactionMix Add dropwise, then heat to 125-130°C for 3h PNO This compound PNO->ReactionMix Heat to 60°C Quench Pour onto ice ReactionMix->Quench Neutralize Neutralize with Na₂CO₃ (aq) Quench->Neutralize Filter Suction Filtration Neutralize->Filter Extract Acetone Extraction Filter->Extract Evaporate Evaporation Extract->Evaporate Product 4-Nitrothis compound Evaporate->Product

Caption: Workflow for the synthesis of 4-nitrothis compound.

Nucleophilic Substitution Reactions

Pyridine-N-oxides are susceptible to nucleophilic attack at the C-2 and C-4 positions, often facilitated by activation of the N-oxide oxygen.[7][8]

The introduction of a cyano group at the C-2 position is a valuable transformation. This can be achieved using various cyanating agents in the presence of an acylating agent to activate the N-oxide.[9][10]

Experimental Protocol: α-Cyanation of this compound [11]

Materials:

  • Substituted this compound (1 equiv)

  • Zinc cyanide (Zn(CN)₂) (1.5 equiv)

  • Dimethylcarbamoyl chloride (2 equiv)

  • Acetonitrile (CH₃CN) as solvent

Equipment:

  • Reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the substituted this compound, zinc cyanide, and acetonitrile.

  • Add dimethylcarbamoyl chloride to the mixture.

  • Seal the vial and heat the reaction mixture at 120 °C with stirring for the required time (monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Cyanation of 4-Amidopyridine N-oxide: [9]

Cyanide SourceAcylating AgentSolventYield of 2-Cyano-4-amidopyridine
KCNDimethylcarbamoyl chlorideCH₃CNGood
NaCNDimethylcarbamoyl chlorideCH₃CNLower
AgCNDimethylcarbamoyl chlorideCH₃CNLower
Zn(CN)₂Dimethylcarbamoyl chlorideCH₃CNLower

Treatment of this compound with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms at the 2- and 4-positions.[7][12]

Reaction Mechanism: Chlorination with POCl₃

Chlorination_Mechanism PNO This compound Intermediate1 Activated Complex PNO->Intermediate1 Nucleophilic attack on P POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Addition Product Intermediate1->Intermediate2 Addition of Cl⁻ at C-2 Chloride Cl⁻ Chloride->Intermediate2 Product 2-Chloropyridine (B119429) Intermediate2->Product Elimination and Rearomatization Byproduct H₃PO₄ Intermediate2->Byproduct

Caption: Mechanism of 2-chloropyridine formation from this compound.

Direct amination of pyridine-N-oxides can be achieved using activating agents like Ts₂O or PyBroP followed by the addition of an amine nucleophile, providing a route to 2-aminopyridines.[2][4]

C-H Functionalization Reactions

Recent advances have enabled the direct functionalization of C-H bonds in pyridine-N-oxides, often catalyzed by transition metals. These methods offer high regioselectivity, typically at the C-2 position.[1][13]

Palladium-catalyzed oxidative alkenylation of pyridine-N-oxides with various olefins provides a direct route to 2-alkenylpyridine-N-oxides.[2][4][13]

General Reaction Conditions for Pd-Catalyzed Alkenylation: [13]

ComponentLoading/Concentration
This compound4 equiv
Olefin0.3 mmol
Pd(OAc)₂10 mol %
Ag₂CO₃1.5 equiv
Solvent1,4-Dioxane (0.6 mL)
Temperature100 °C
Time12 h

Direct arylation of pyridine-N-oxides can be achieved with unactivated arenes using a palladium catalyst and a silver oxidant, affording ortho-arylated products with high selectivity.[13] Copper-catalyzed arylations with arylboronic esters have also been developed.[14]

A variety of methods for the alkylation of pyridine-N-oxides have been developed, including radical-based Minisci-type reactions and transition-metal-catalyzed processes.[1][15][16][17]

Rearrangement Reactions: The Boekelheide Reaction

The Boekelheide reaction is a rearrangement of α-alkylpyridine-N-oxides to 2-(α-hydroxyalkyl)pyridines upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).[18][19][20]

Mechanism of the Boekelheide Reaction: [19]

Boekelheide_Mechanism Start α-Picoline-N-oxide Acylation Acylation of N-oxide Start->Acylation + TFAA Deprotonation Deprotonation of α-methyl group Acylation->Deprotonation - TFA⁻ Rearrangement [3,3]-Sigmatropic Rearrangement Deprotonation->Rearrangement Intermediate Acylated Intermediate Rearrangement->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-(Hydroxymethyl)pyridine Hydrolysis->Product

Caption: Mechanism of the Boekelheide rearrangement.

Using TFAA often allows the reaction to proceed at room temperature with high yields.[18][19]

Cycloaddition Reactions

Pyridine-N-oxides can act as 1,3-dipoles and participate in cycloaddition reactions with various dipolarophiles, such as isocyanates, leading to the formation of fused heterocyclic systems.[21]

Deoxygenation

A crucial final step in many synthetic sequences involving pyridine-N-oxides is the removal of the N-oxide oxygen. This deoxygenation can be accomplished using a variety of reducing agents, such as PCl₃, zinc dust, or through catalytic hydrogenation, to yield the corresponding substituted pyridine.[2][12]

Conclusion

This compound is an exceptionally valuable and versatile precursor in the synthesis of functionalized pyridines. Its unique electronic properties enable a wide range of transformations that are often difficult or impossible to achieve with pyridine itself. The methodologies outlined in this guide, from classical electrophilic and nucleophilic substitutions to modern C-H functionalization and rearrangement reactions, highlight the power of N-oxide chemistry in accessing diverse and complex pyridine-based molecules for applications in pharmaceuticals, agrochemicals, and materials science.

References

A Technical Guide to the Reactivity of Pyridine-N-Oxide with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of pyridine-N-oxide, a crucial heterocyclic compound in medicinal chemistry and synthetic organic chemistry. We will explore its distinct behavior towards both electrophilic and nucleophilic attacks, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development settings.

Core Concepts: The Electronic Nature of this compound

This compound exhibits a unique electronic structure that fundamentally governs its reactivity. The N-oxide functional group acts as a powerful electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect.

  • Resonance Effect: The oxygen atom can donate a lone pair of electrons into the aromatic system. This increases the electron density at the C2 (ortho), C4 (para), and C6 (ortho) positions, making the ring more susceptible to electrophilic attack than pyridine (B92270) itself.

  • Inductive Effect: The high electronegativity of the oxygen atom withdraws electron density from the nitrogen and, subsequently, the entire pyridine ring.

The interplay of these two opposing effects dictates the regioselectivity and rate of reactions. For electrophilic substitution, the resonance effect is dominant, activating the ring. For nucleophilic substitution, the inductive effect is more influential, deactivating the ring compared to pyridine but still directing attack to the electron-deficient C2 and C6 positions.

Reactivity Towards Electrophiles

The electron-donating resonance of the N-oxide group activates the pyridine ring towards electrophilic aromatic substitution (EAS), a reaction that is notoriously difficult for pyridine itself. This activation primarily enhances electron density at the C4 (para) and C2/C6 (ortho) positions. Due to steric hindrance and electrostatic repulsion from the adjacent positively charged nitrogen atom, electrophilic attack predominantly occurs at the C4 position.

Nitration is a classic example of electrophilic substitution on this compound. The reaction typically proceeds under strong acidic conditions, yielding 4-nitrothis compound as the major product. This intermediate is valuable as the nitro group can be subsequently displaced by various nucleophiles or the N-oxide can be deoxygenated to furnish 4-nitropyridine.

Logical Workflow for Electrophilic Nitration

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Pyridine_N_Oxide This compound Sigma_Complex Sigma Complex (Wheland Intermediate) Pyridine_N_Oxide->Sigma_Complex Electrophilic Attack (C4 Position) Nitrating_Mixture Fuming HNO₃ + H₂SO₄ Product 4-Nitrothis compound Sigma_Complex->Product Deprotonation

Caption: Workflow of electrophilic nitration of this compound.

Table 1: Quantitative Data for the Nitration of this compound

ReagentsTemperature (°C)Time (h)ProductYield (%)Reference
Fuming HNO₃, H₂SO₄125-13034-Nitrothis compound42
H₂SO₄, Fuming HNO₃Not SpecifiedNot Specified4-Nitrothis compoundHigh Yield

Experimental Protocol: Synthesis of 4-Nitrothis compound

  • Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL (0.29 mol) of fuming HNO₃ is placed. The flask is cooled in an ice bath, and 30 mL (0.56 mol) of concentrated H₂SO₄ is added slowly in portions while stirring. The resulting nitrating acid is brought to 20 °C.

  • Reaction Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance. The reflux condenser is fitted with an adapter to safely vent nitrous fumes to a sodium hydroxide (B78521) solution trap.

  • Reaction: 9.51 g (100 mmol) of this compound is added to the reaction flask and heated to 60 °C. The prepared nitrating acid is transferred to the addition funnel and added dropwise over 30 minutes with stirring. The internal temperature will drop to approximately 40 °C.

  • Heating: After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130 °C for 3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto 150 g of crushed ice in a 1 L beaker. A saturated sodium carbonate solution (~170 mL) is added in portions (caution: strong foaming) until a pH of 7-8 is reached.

  • Isolation: The precipitated yellow solid, consisting of the product and sodium sulfate (B86663), is collected by suction filtration. Acetone (B3395972) is added to the crude product to dissolve the 4-nitrothis compound, and the insoluble sodium sulfate is removed by filtration.

  • Purification: The solvent is evaporated from the filtrate using a rotary evaporator. The remaining yellow product is dried in a desiccator. The reported yield is 5.87 g (42%). The product can be further recrystallized from acetone if necessary.

Halogenation of this compound can proceed via an electrophilic substitution mechanism, although conditions can be tailored to favor other pathways. Under non-acidic conditions, halogenation tends to occur at the C2 and C4 positions.

Table 2: Quantitative Data for Halogenation Reactions

SubstrateReagentsConditionsProductYield (%)Reference
This compoundOxalyl chloride, Et₃NCH₂Cl₂, 0 °C to rt2-ChloropyridineHigh
This compoundOxalyl bromide, Et₃NCH₂Cl₂, 0 °C to rt2-BromopyridineHigh

Note: While these reactions result in 2-halopyridines (not N-oxides), they proceed through the activation of the this compound.

Reactivity Towards Nucleophiles

The electron-withdrawing inductive effect of the N-oxide group, combined with the inherent electron deficiency of the pyridine ring, makes the C2 and C6 positions susceptible to nucleophilic attack. However, the N-oxide itself is a poor leaving group. Therefore, reactions with nucleophiles often require activation of the oxygen atom by an electrophile (e.g., POCl₃, Ac₂O, Ts₂O). This activation converts the oxygen into a good leaving group, facilitating a subsequent nucleophilic addition-elimination sequence.

A synthetically powerful transformation is the reaction of pyridine-N-oxides with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This process results in the deoxygenation of the N-oxide and the introduction of a chlorine atom, predominantly at the C2 position.

Mechanism of Deoxygenative Chlorination

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product PNO This compound Activated Activated Complex (O-Phosphorylated) PNO->Activated Activation of Oxygen POCl3 POCl₃ Adduct Chloride Adduct Activated->Adduct Nucleophilic Attack (Cl⁻ at C2) Product 2-Chloropyridine Adduct->Product Elimination

Caption: Deoxygenative chlorination of this compound with POCl₃.

Table 3: Quantitative Data for Nucleophilic Substitution

ReagentConditionsProductYield (%)Reference
POCl₃Heat2-Chloropyridine & 4-ChloropyridineMixture
Acetic Anhydride (B1165640)Reflux2-AcetoxypyridineHigh
Ts₂O, AminesOne-pot2-AminopyridinesHigh

Experimental Protocol: Synthesis of 2-Aminopyridines via Ts₂O Activation

This protocol is a generalized representation based on modern one-pot procedures.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, MeCN) under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.5-2.0 equiv.).

  • Activation: Cool the mixture to 0 °C. Add p-toluenesulfonic anhydride (Ts₂O) (1.2 equiv.) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aminopyridine.

Grignard and organolithium reagents can also react with pyridine-N-oxides. The reaction pathway is highly dependent on the specific reagents and conditions used. While simple addition to the C2 position can occur, ring-opening reactions are also known, particularly with Grignard reagents, which can lead to the formation of dienal oximes. Careful control of reaction conditions is crucial to achieve the desired selectivity.

Conclusion

This compound serves as a versatile and highly valuable intermediate in organic synthesis. Its unique electronic properties allow for regioselective functionalization of the pyridine ring that is often challenging or impossible with pyridine itself. The N-oxide group effectively activates the C4 position for electrophilic attack and, following activation, the C2 and C6 positions for nucleophilic attack. This dual reactivity, coupled with the ease of subsequent deoxygenation, provides synthetic chemists with a powerful strategic tool for the elaboration of complex pyridine-containing molecules, which are of paramount importance in the fields of pharmaceuticals, agrochemicals, and materials science. A thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this compound.

Tautomerism in Substituted Pyridine-N-Oxides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted pyridine-N-oxides are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their biological activity and physicochemical properties are often intrinsically linked to the phenomenon of tautomerism, where these molecules exist as an equilibrium mixture of two or more structurally distinct isomers. This technical guide provides an in-depth exploration of tautomerism in substituted pyridine-N-oxides, focusing on the prevalent hydroxy-pyridone and amino-imino tautomeric equilibria. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural and environmental factors governing these equilibria, detailed experimental and computational methodologies for their characterization, and the implications of tautomerism in a pharmaceutical context.

Introduction to Tautomerism in Pyridine-N-Oxides

Pyridine-N-oxides are aromatic heterocyclic compounds characterized by a pyridine (B92270) ring in which the nitrogen atom is oxidized. The introduction of substituents, particularly at the 2- and 4-positions, can give rise to prototropic tautomerism, a dynamic equilibrium involving the migration of a proton. This guide will focus on two principal types of tautomerism in substituted pyridine-N-oxides:

  • Hydroxy-Pyridone Tautomerism: Observed in hydroxyl-substituted pyridine-N-oxides, this involves an equilibrium between the enol (hydroxy) form and the keto (pyridone) form.

  • Amino-Imino Tautomerism: Present in amino-substituted pyridine-N-oxides, this is an equilibrium between the amino form and the imino form.

The position of this tautomeric equilibrium is a critical determinant of the molecule's properties, including its hydrogen bonding capacity, polarity, and shape, which in turn influence its biological activity, solubility, and pharmacokinetic profile.[1] Understanding and controlling this equilibrium is therefore of paramount importance in the design and development of novel therapeutics.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is influenced by a combination of intrinsic molecular features and the surrounding environment.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring can significantly impact the relative stability of the tautomers.[2] Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -NH₂, -CH₃) can alter the acidity and basicity of the migrating proton and the nitrogen and oxygen atoms involved in the tautomerism, thereby shifting the equilibrium. For instance, in 2-hydroxypyridines, which serve as a model for 2-hydroxypyridine-N-oxides, the position of the tautomeric equilibrium is sensitive to the electronic properties of other ring substituents.[3]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[4] Polar solvents tend to favor the more polar tautomer due to stronger intermolecular interactions such as hydrogen bonding.[5] For example, in the well-studied 2-hydroxypyridine (B17775)/2-pyridone equilibrium, polar solvents like water and alcohols favor the more polar 2-pyridone tautomer, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine form.[6] This is attributed to the greater ability of the pyridone form to engage in hydrogen bonding with polar solvent molecules.[4]

Temperature Effects

Temperature can also influence the position of the tautomeric equilibrium. The thermodynamics of the tautomerization process, specifically the enthalpy and entropy changes, will dictate how the equilibrium constant (K_T) varies with temperature. In some systems, an increase in temperature can shift the equilibrium towards the less stable tautomer.[7]

Quantitative Analysis of Tautomeric Equilibria

A quantitative understanding of tautomerism is essential for structure-activity relationship (SAR) studies and for predicting the behavior of drug candidates in biological systems. The tautomeric equilibrium is described by the equilibrium constant, K_T, which is the ratio of the concentrations of the two tautomers at equilibrium.

Table 1: Tautomeric Equilibrium Constants (K_T) for Selected Pyridine Derivatives

CompoundTautomeric EquilibriumSolventK_T ([pyridone]/[hydroxy])Reference(s)
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-PyridoneGas Phase~0.3[8]
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-PyridoneCyclohexane1.7[4]
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-PyridoneChloroform6.0[4]
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-PyridoneWater900[8]
2-Hydroxy-5-nitropyridine2-Hydroxy-5-nitropyridine ⇌ 5-Nitro-2-pyridoneDioxane10.2[3]
2-Hydroxy-6-methoxypyridine2-Hydroxy-6-methoxypyridine ⇌ 6-Methoxy-2-pyridoneWater0.69[3]

Note: Data for substituted pyridine-N-oxides is sparse in the literature in a compiled format. The data for substituted 2-hydroxypyridines is presented here as a close model system.

Experimental Protocols for Tautomerism Characterization

The determination of tautomeric equilibria relies on a variety of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[9] Both ¹H and ¹³C NMR are commonly employed, and ¹⁵N NMR can provide additional insights, particularly for amino-imino tautomerism.[10][11]

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the substituted pyridine-N-oxide in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).

    • Ensure the solvent is of high purity and free from water, unless water is the solvent of interest.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral window to encompass all expected proton signals (e.g., -1 to 12 ppm).[12]

  • Data Analysis and K_T Calculation:

    • Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of the aromatic protons and any substituent protons will differ between the two forms.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • Calculate the molar ratio of the two tautomers from the ratio of the integrals. For example, if proton A is unique to tautomer 1 and proton B is unique to tautomer 2, then:

      • Mole fraction of Tautomer 1 = Integral(A) / (Integral(A) + Integral(B))

      • Mole fraction of Tautomer 2 = Integral(B) / (Integral(A) + Integral(B))

    • The equilibrium constant, K_T, is the ratio of the mole fractions.

UV-Visible Spectroscopy

UV-Vis spectroscopy is another widely used method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[13]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare stock solutions of the substituted this compound in the chosen solvent.

    • Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).[14]

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis and K_T Calculation:

    • The observed spectrum is a superposition of the spectra of the individual tautomers.

    • Deconvolution of the overlapping spectra is necessary to determine the concentration of each tautomer. This can be achieved through various methods, including:

      • Using Model Compounds: Synthesize "fixed" tautomers (e.g., by N- or O-methylation) to obtain the individual spectra of each form. The spectrum of the mixture can then be fitted as a linear combination of the spectra of the model compounds.[15]

      • Chemometric Methods: Employ mathematical techniques such as principal component analysis (PCA) or multivariate curve resolution (MCR) to resolve the spectra of the individual components.

    • Once the concentrations of the individual tautomers are determined, K_T can be calculated.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[16]

Typical Computational Workflow:

  • Structure Optimization:

    • Build the 3D structures of both tautomers.

    • Perform geometry optimization for each tautomer in the gas phase and in the solvent of interest using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)).[17] Solvation can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Energy Calculation:

    • Calculate the electronic energies and Gibbs free energies of the optimized structures.

    • The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant: ΔG = -RT ln(K_T).

  • Spectral Simulation:

    • Simulate the NMR and UV-Vis spectra of the individual tautomers to aid in the interpretation of experimental data.

Visualized Workflows

Experimental Workflow for Tautomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation start Start: Substituted This compound dissolve Dissolution in Selected Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) dissolve->nmr uv_vis UV-Vis Spectroscopy dissolve->uv_vis nmr_analysis Signal Assignment & Integration nmr->nmr_analysis uv_analysis Spectral Deconvolution uv_vis->uv_analysis ratio Tautomer Ratio Calculation nmr_analysis->ratio uv_analysis->ratio kt Equilibrium Constant (K_T) Determination ratio->kt

A generalized experimental workflow for the analysis of tautomerism.
Computational Workflow for Tautomer Prediction

computational_workflow start Define Tautomers of Substituted this compound geom_opt Geometry Optimization (Gas Phase & Solvated) start->geom_opt energy_calc Gibbs Free Energy Calculation geom_opt->energy_calc spectral_sim Simulate Spectra (NMR, UV-Vis) geom_opt->spectral_sim delta_g Calculate ΔG (G_tautomer2 - G_tautomer1) energy_calc->delta_g kt_calc Calculate K_T (K_T = exp(-ΔG/RT)) delta_g->kt_calc comparison Compare with Experimental Data kt_calc->comparison spectral_sim->comparison

A typical workflow for the computational prediction of tautomeric equilibria.

Implications in Drug Development

The tautomeric state of a substituted this compound can have profound implications for its drug-like properties:

  • Pharmacodynamics: Different tautomers can exhibit distinct binding affinities for a biological target due to variations in their shape, hydrogen bonding patterns, and electrostatic potential. The minor tautomer in solution could potentially be the biologically active form.[18]

  • Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability are often tautomer-dependent. A shift in the tautomeric equilibrium can alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patentability and intellectual property rights.

Therefore, a thorough characterization of the tautomeric behavior of substituted pyridine-N-oxides is a critical step in the drug discovery and development process.

Conclusion

Tautomerism is a fundamental aspect of the chemistry of substituted pyridine-N-oxides with significant consequences for their application in drug discovery. The equilibrium between tautomeric forms is governed by a subtle interplay of electronic, steric, and solvent effects. A combination of advanced spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, and computational modeling provides a powerful toolkit for the comprehensive characterization of these dynamic systems. A quantitative understanding of tautomerism is essential for optimizing the biological activity and pharmaceutical properties of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-N-oxide (PNO), a heterocyclic compound with the formula C₅H₅NO, serves as a crucial intermediate in organic synthesis and is a key structural motif in numerous pharmaceutical compounds. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine (B92270) ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution compared to the parent pyridine.[1] This unique reactivity profile, however, also introduces inherent stability considerations that are critical for drug development, formulation, and storage. Understanding the decomposition pathways of this compound under various stress conditions—such as heat, light, and chemical exposure—is paramount for ensuring the safety, efficacy, and shelf-life of drug products.

This technical guide provides a comprehensive overview of the stability of this compound and its principal decomposition pathways. It consolidates quantitative data on its stability, details experimental protocols for degradation studies, and visualizes the key decomposition mechanisms to support researchers and professionals in the pharmaceutical and chemical industries.

Core Stability Characteristics

The stability of this compound is intrinsically linked to the nature of the N-O bond. This dative bond is characterized by a significant dipole moment and a bond dissociation enthalpy (BDE) that is influenced by substituents on the pyridine ring.

N-O Bond Dissociation Enthalpy

The N-O bond dissociation enthalpy is a key indicator of the thermal stability of this compound and its derivatives. Computational and experimental studies have provided valuable data on these energies. Generally, the N-O BDE for pyridine-N-oxides falls in the range of 60-66 kcal/mol.[2] The presence of substituents on the pyridine ring can modulate this value.

CompoundN-O Bond Dissociation Enthalpy (kJ/mol)N-O Bond Dissociation Enthalpy (kcal/mol)
This compound~260 ± 10~62.1 ± 2.4
2-Methylthis compound259.9 ± 2.4~62.1 ± 0.6
3-Methylthis compound264.6 ± 2.6~63.2 ± 0.6
4-Methylthis compound-~60-66
2-Carboxythis compound-65.9
Partially-reduced derivatives-~66-69

Data compiled from computational and experimental studies. The range for substituted derivatives reflects the influence of the substituent's electronic and steric effects.[2][3][4]

Decomposition Pathways

This compound can decompose through several pathways, primarily driven by thermal energy, light, or chemical reactions. The main decomposition routes include thermal degradation, photochemical rearrangement and reduction, and chemical reduction.

Thermal Decomposition

The thermal stability of this compound is a critical parameter for its handling and storage. While detailed kinetic studies on the thermal decomposition of the parent this compound are not extensively reported in publicly available literature, studies on substituted derivatives and metal complexes provide significant insights. For instance, the thermal decomposition of 2-methylthis compound has been studied at temperatures between 190°C and 220°C, with decomposition being very slow below 200°C.[5] The presence of a phosphotungstic acid catalyst was found to accelerate the decomposition.[5] The main decomposition products identified were 2-methylpyridine (B31789) and pyridine.[5]

Studies on the thermal decomposition of metal complexes of this compound indicate that the initial step is often the loss of the this compound ligand.[4]

A proposed general pathway for the thermal decomposition of this compound involves the homolytic cleavage of the N-O bond to generate a pyridinyl radical and an oxygen radical. These reactive intermediates can then undergo a variety of subsequent reactions.

Thermal_Decomposition PNO This compound TS1 Transition State (Heat) PNO->TS1 Intermediates Pyridinyl Radical + Oxygen Radical TS1->Intermediates Products Pyridine + Other Products Intermediates->Products Photochemical_Decomposition PNO This compound Excited_State Excited State (S1) (n -> π*) PNO->Excited_State Oxaziridine Oxaziridine Intermediate Excited_State->Oxaziridine Electrocyclization Oxazepine 1,2-Oxazepine Oxaziridine->Oxazepine Valence Tautomerism Ring_Contraction Ring Contraction Products (e.g., 2-formylpyrrole) Oxazepine->Ring_Contraction Rearrangement Chemical_Reduction PNO This compound Pyridine Pyridine PNO->Pyridine Reduction Oxidized_Agent Oxidized Reducing Agent Reducing_Agent Reducing Agent (e.g., Ti(III), PCl₃, SO₂) Reducing_Agent->Oxidized_Agent Oxidation Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60-80°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60-80°C) Stress_Conditions->Base Oxidation Oxidative Degradation (e.g., 3-30% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 60-100°C) Stress_Conditions->Thermal Photo Photodegradation (ICH Q1B guidelines) Stress_Conditions->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Identify and Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Characterization

References

A Deep Dive into the Quantum Chemical Landscape of Pyridine-N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-N-oxide, a heterocyclic compound with a rich history in organic synthesis, has garnered significant attention in computational chemistry due to its unique electronic structure and reactivity.[1][2][3] This technical guide provides a comprehensive overview of quantum chemical calculations performed on this compound, offering insights into its molecular properties and behavior. The information presented herein is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Electronic Structure and Reactivity

This compound exhibits a fascinating electronic structure characterized by a dative bond between the nitrogen and oxygen atoms, resulting in a zwitterionic nature.[1] This feature significantly influences its reactivity, making it more susceptible to both nucleophilic and electrophilic attacks compared to its parent compound, pyridine (B92270).[1][4] Computational studies have elucidated the distribution of electron density, highlighting the partial positive charges at the 2, 4, and 6 positions of the pyridine ring, which are consequently the preferred sites for nucleophilic attack.[5]

The N-oxide group acts as a strong electron-donating group through resonance, which in turn influences the aromaticity and reactivity of the pyridine ring.[6] This is evident in the calculated N-O bond dissociation enthalpies, which are significantly higher than those of aliphatic amine N-oxides, suggesting a greater stability of the N-O bond in this compound due to resonance stabilization.[1][7]

Molecular Geometry

Quantum chemical calculations have been instrumental in determining the precise molecular geometry of this compound. The molecule is planar, with the N-O bond length being a key parameter of interest.[2] Theoretical calculations have shown that the N-O bond length is sensitive to the computational method and basis set employed. For instance, a comparison of different computational models reveals variations in the calculated N-O bond length.[1] Experimental gas-phase electron diffraction studies have provided valuable data for benchmarking these computational results.[8][9]

Spectroscopic Properties

Vibrational Spectroscopy:

Computational methods have been successfully applied to predict the vibrational spectra (IR and Raman) of this compound.[10][11] Density Functional Theory (DFT) calculations, in particular, have shown good agreement with experimental data, aiding in the assignment of vibrational modes.[10] These studies are crucial for understanding the intramolecular dynamics and for the characterization of this compound and its derivatives.

Electronic Spectroscopy:

The electronic transitions of this compound have been investigated using various ab initio methods, including Configuration Interaction (CI) and Multi-Configuration Self-Consistent Field (MCSCF) calculations.[12][13] These studies have helped in the assignment of the observed absorption bands in the UV-Vis spectrum to specific electronic transitions, such as n → π* and π → π* transitions. The calculated transition energies provide valuable insights into the excited state properties of the molecule.[12][14]

Data Presentation

The following tables summarize key quantitative data from various computational and experimental studies on this compound.

Table 1: Calculated and Experimental N-O Bond Lengths and Dissociation Enthalpies

Method/Basis SetCalculated N-O Bond Length (Å)Calculated N-O Bond Dissociation Enthalpy (kcal/mol)Experimental N-O Bond Length (Å)Experimental N-O Bond Dissociation Enthalpy (kcal/mol)
HF/6-31G--1.4~1.34[2]~55.2[1]
B3LYP/6-31G-~60-66[5]--
M06/6-311G+(d,p)-~60-66[5]--

Table 2: Calculated Electronic Transition Energies

TransitionCalculation MethodCalculated Energy (eV)Experimental Energy (eV)
1B2 (π → π)CI4.35[12]3.67–4.0[12]
1A2 (n → π)CI4.81[12]-
3A1 (π → π)CI3.27[12]2.92[12]
S1 (π → π)MRD-CI4.32 (vertical), 3.65 (adiabatic)[14]~3.63 (0-0 band)[14]

Experimental and Computational Protocols

The data presented in this guide are derived from a variety of experimental and computational methodologies.

Computational Protocols:

A standard computational protocol for investigating this compound and its derivatives typically involves the following steps:

  • Structure Optimization: The molecular geometry is optimized to find a stable conformation on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the IR and Raman spectra.

  • Property Calculation: Various electronic properties, such as orbital energies, dipole moments, and charge distributions, are calculated to understand the molecule's reactivity and electronic structure.

Commonly employed theoretical methods include:

  • Density Functional Theory (DFT): Functionals such as B3LYP and M06 are widely used in conjunction with basis sets like 6-31G* and 6-311G+(d,p) for their balance of accuracy and computational cost.[1][7][15]

  • Ab initio Methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced methods like Multi-Configuration Self-Consistent Field (MCSCF) and Multi-Reference Configuration Interaction (MRD-CI) are used for higher accuracy, particularly for studying excited states.[12][13][14]

Experimental Protocols:

Experimental data for comparison with computational results are obtained through various spectroscopic and analytical techniques, including:

  • Gas-Phase Electron Diffraction (GED): Used to determine the molecular structure in the gas phase.[8][9]

  • Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the molecule.[10]

  • UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions and excited states.[13][14]

  • Thermochemical Measurements: Techniques like combustion calorimetry are used to determine enthalpies of formation and bond dissociation enthalpies.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the quantum chemical study of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) dft DFT (e.g., B3LYP) Ab initio (e.g., MP2, MCSCF) mol_structure->dft Select Method basis_set Basis Set Selection (e.g., 6-31G*, cc-pVTZ) dft->basis_set Select Basis Set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum elec_prop Electronic Properties geom_opt->elec_prop molecular_geometry Optimized Geometry (Bond lengths, angles) geom_opt->molecular_geometry vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra reactivity_descriptors Reactivity Descriptors (HOMO, LUMO, Charges) elec_prop->reactivity_descriptors

A typical workflow for quantum chemical calculations on this compound.

Reactivity_Comparison cluster_pyridine Pyridine cluster_pno This compound pyridine Pyridine (Less Reactive) nuc_pyridine Nucleophilic Attack (Difficult) pyridine->nuc_pyridine elec_pyridine Electrophilic Attack (at Nitrogen) pyridine->elec_pyridine pno This compound (More Reactive) nuc_pno Nucleophilic Attack (at C2, C4, C6) pno->nuc_pno elec_pno Electrophilic Attack (at Oxygen and Ring) pno->elec_pno

Comparison of reactivity between Pyridine and this compound.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the intricate details of this compound's structure, reactivity, and spectroscopic properties. The synergy between computational predictions and experimental observations has been pivotal in advancing our understanding of this important heterocyclic compound. For professionals in drug development, this knowledge is invaluable for designing novel molecules with desired biological activities, as the electronic and steric properties of the this compound moiety can be finely tuned to optimize interactions with biological targets. The continued application of advanced computational methods promises to further unravel the complexities of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

Methodological & Application

Pyridine-N-Oxide as a Catalyst in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyridine-N-oxide derivatives as catalysts in key asymmetric transformations. The high efficiency and stereoselectivity of these organocatalysts make them valuable tools in the synthesis of chiral molecules, particularly in the context of drug discovery and development.

Introduction

Chiral pyridine-N-oxides have emerged as a powerful class of Lewis basic organocatalysts for a variety of asymmetric reactions.[1][2] The nucleophilic oxygen atom of the N-oxide moiety can activate silicon-based reagents or act as an acyl transfer agent, facilitating highly stereoselective bond formations.[1][3] Their stability, low toxicity, and the tunability of their steric and electronic properties through substitution on the pyridine (B92270) ring make them attractive alternatives to metal-based catalysts.[2] This document details protocols for three important asymmetric reactions catalyzed by pyridine-N-oxides: the allylation of aldehydes, the Steglich rearrangement, and the silylation of secondary alcohols.

Application Note 1: Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a fundamental transformation in organic synthesis. Chiral pyridine-N-oxides, such as the terpene-derived METHOX catalyst, have proven to be highly effective in catalyzing the enantioselective addition of allyltrichlorosilane (B85684) to a wide range of aldehydes.[4][5]

Data Presentation: Asymmetric Allylation of Various Aldehydes with METHOX Catalyst

The following table summarizes the results for the asymmetric allylation of various aldehydes with allyltrichlorosilane catalyzed by (+)-METHOX. The reaction consistently provides high yields and excellent enantioselectivities for aromatic aldehydes.

EntryAldehyde (Substrate)ProductYield (%)ee (%)
1Benzaldehyde (B42025)1-Phenyl-3-buten-1-ol9594
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol9695
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol9896
44-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol9795
52-Naphthaldehyde1-(Naphthalen-2-yl)-3-buten-1-ol9293
6Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol8596
Experimental Protocol: Asymmetric Allylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric allylation of benzaldehyde with allyltrichlorosilane using the (+)-METHOX catalyst.[4]

Materials:

  • (+)-METHOX catalyst (5 mol%)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Allyltrichlorosilane (1.2 mmol, 1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN) (2.0 mL)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the (+)-METHOX catalyst (0.05 mmol).

  • Add anhydrous acetonitrile (1.0 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to the desired reaction temperature (e.g., -40 °C) using a suitable cooling bath.

  • Add benzaldehyde (1.0 mmol) to the cooled solution.

  • In a separate flame-dried vial, prepare a solution of allyltrichlorosilane (1.2 mmol) and DIPEA (2.0 mmol) in anhydrous acetonitrile (1.0 mL).

  • Add the freshly prepared solution of allyltrichlorosilane and DIPEA dropwise to the reaction mixture over a period of 10 minutes.

  • Stir the reaction mixture at -40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the METHOX-catalyzed asymmetric allylation of aldehydes is depicted below. The this compound activates the allyltrichlorosilane, leading to the formation of a hypervalent silicon species. This is followed by the coordination of the aldehyde and subsequent intramolecular allyl transfer through a highly organized, chair-like transition state, which accounts for the high enantioselectivity.[6][7]

Allylation_Mechanism Catalyst This compound Catalyst Intermediate1 Activated Complex [Py-N-O-SiCl3-Allyl] Catalyst->Intermediate1 Activation AllylSiCl3 Allyltrichlorosilane AllylSiCl3->Intermediate1 Aldehyde Aldehyde (RCHO) Intermediate2 Chair-like Transition State Aldehyde->Intermediate2 Intermediate1->Intermediate2 Aldehyde Coordination Product Homoallylic Alcohol + Catalyst Intermediate2->Product Allyl Transfer Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Application Note 2: Asymmetric Steglich Rearrangement

The Steglich rearrangement is a valuable carbon-carbon bond-forming reaction involving the[1][8]-acyl migration of an O-acylated azlactone to form a C-acylated product with a new quaternary stereocenter. Chiral 4-(dimethylamino)this compound (DMAP-N-oxide) derivatives have been successfully employed as nucleophilic catalysts for this transformation, affording high yields and excellent enantioselectivities.[3][9]

Data Presentation: Asymmetric Steglich Rearrangement of O-Acylated Azlactones

The following table presents the results for the asymmetric Steglich rearrangement of various O-acylated azlactones catalyzed by a chiral DMAP-N-oxide.

EntryYield (%)ee (%)
1PhMe9795
24-MeO-C₆H₄Me9694
34-Cl-C₆H₄Me9596
42-NaphthylMe9392
5PhEt9493
6Phi-Pr8890
Experimental Protocol: Asymmetric Steglich Rearrangement of an O-Acylated Azlactone

This protocol provides a general procedure for the asymmetric Steglich rearrangement of an O-acylated azlactone using a chiral DMAP-N-oxide catalyst.[3]

Materials:

  • Chiral DMAP-N-oxide catalyst (10 mol%)

  • O-Acylated azlactone (0.1 mmol, 1.0 equiv)

  • Anhydrous toluene (B28343) (1.0 mL)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the chiral DMAP-N-oxide catalyst (0.01 mmol).

  • Add anhydrous toluene (0.5 mL) and stir to dissolve the catalyst.

  • In a separate vial, dissolve the O-acylated azlactone (0.1 mmol) in anhydrous toluene (0.5 mL).

  • Add the solution of the O-acylated azlactone to the catalyst solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the C-acylated azlactone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the DMAP-N-oxide catalyzed Steglich rearrangement is shown below. The N-oxide acts as a nucleophilic catalyst, attacking the acyl group of the O-acylated azlactone to form a chiral acylpyridinium intermediate. This is followed by an enantioselective intramolecular C-acylation to generate the product and regenerate the catalyst.[9]

Steglich_Mechanism Catalyst Chiral DMAP-N-Oxide Intermediate Acylpyridinium Ion Pair Catalyst->Intermediate Nucleophilic Attack Substrate O-Acylated Azlactone Substrate->Intermediate Product C-Acylated Azlactone Intermediate->Product Intramolecular C-Acylation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Steglich rearrangement.

Application Note 3: Asymmetric Silylation of Secondary Alcohols

The protection of alcohols as silyl (B83357) ethers is a common and crucial step in multi-step organic synthesis. The development of catalytic and enantioselective methods for this transformation is of high interest. Pyrrolidinopyridine N-oxide (PPYO) has been shown to catalyze the silylation of secondary alcohols with high efficiency. While the development of highly enantioselective variants is ongoing, the use of chiral pyridine-N-oxides in related desymmetrization reactions showcases the potential of this catalyst class.

Data Presentation: Catalytic Silylation of 1-Phenylethanol (B42297)

The following table summarizes the results for the silylation of 1-phenylethanol with various silyl chlorides, catalyzed by PPYO.

EntrySilyl ChlorideProductYield (%)
1TBDPSCl1-Phenyl-1-(tert-butyldiphenylsilyloxy)ethane96
2TBSCl1-Phenyl-1-(tert-butyldimethylsilyloxy)ethane92
3TIPSCl1-Phenyl-1-(triisopropylsilyloxy)ethane89
4TMSCl1-Phenyl-1-(trimethylsilyloxy)ethane95
Experimental Protocol: Catalytic Silylation of 1-Phenylethanol

This protocol outlines a general procedure for the PPYO-catalyzed silylation of 1-phenylethanol with tert-butyldiphenylsilyl chloride (TBDPSCl).

Materials:

  • Pyrrolidinopyridine N-oxide (PPYO) (5 mol%)

  • 1-Phenylethanol (1.0 mmol, 1.0 equiv)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 mmol, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) (2.0 mL)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 1-phenylethanol (1.0 mmol) and PPYO (0.05 mmol).

  • Add anhydrous dichloromethane (2.0 mL) and stir until all solids are dissolved.

  • Add DIPEA (1.5 mmol) to the solution.

  • Add TBDPSCl (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. For more hindered silyl chlorides, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired silyl ether.

Proposed Reaction Workflow

The this compound catalyst is believed to activate the silyl chloride, forming a highly reactive silyloxypyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the silyl ether and regeneration of the catalyst.

Silylation_Workflow Start Start: This compound, Silyl Chloride, Alcohol, Base Activation Activation of Silyl Chloride by this compound Start->Activation Intermediate Formation of Silyloxypyridinium Intermediate Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Alcohol Intermediate->Nucleophilic_Attack Product_Formation Formation of Silyl Ether and Catalyst Regeneration Nucleophilic_Attack->Product_Formation End End: Silyl Ether Product Product_Formation->End

Caption: Proposed workflow for the this compound catalyzed silylation of alcohols.

References

Pyridine-N-Oxide in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-N-oxides have emerged as a versatile and powerful class of ligands in transition metal catalysis. Their unique electronic and steric properties, stemming from the polarized N+-O- bond, allow them to act as strong electron-pair donors, influencing the reactivity and selectivity of metal centers in a variety of catalytic transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of pyridine-N-oxide and its derivatives as ligands in key transition metal-catalyzed reactions, with a focus on applications relevant to pharmaceutical and materials science research.

Applications in Catalysis

This compound ligands have been successfully employed in a range of catalytic reactions, including cross-coupling, C-H activation/functionalization, and oxidation reactions. Their ability to stabilize metal centers, promote oxidative addition, and influence reductive elimination steps makes them valuable tools for organic synthesis.

Cross-Coupling Reactions

This compound ligands have proven effective in promoting various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

N-Arylation of Imidazoles: A notable application is the copper-catalyzed N-arylation of imidazoles with aryl halides in water, an environmentally friendly solvent.[3] This method avoids the use of toxic organic solvents and operates under relatively mild conditions. The use of this compound as a ligand is crucial for the efficiency of this transformation.

Table 1: Copper-Catalyzed N-Arylation of Imidazole (B134444) with Iodobenzene (B50100) using this compound Ligands. [3]

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundCs₂CO₃Water1202475
22-Methylthis compoundCs₂CO₃Water1202482
32,6-Lutidine-N-oxideCs₂CO₃Water1202491

Direct Arylation: Palladium-catalyzed direct arylation of pyridine-N-oxides with aryl bromides offers a streamlined approach to synthesizing 2-arylpyridines, valuable scaffolds in medicinal chemistry.[4] This reaction avoids the pre-functionalization of the pyridine (B92270) ring, making it an atom-economical process.

Table 2: Palladium-Catalyzed Direct Arylation of this compound with 4-Bromotoluene. [4]

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂P(t-Bu)₃·HBF₄K₂CO₃Dioxane1001295
2Pd(OAc)₂P(t-Bu)₃·HBF₄Cs₂CO₃Dioxane1001292
C-H Activation and Functionalization

The ability of pyridine-N-oxides to direct and facilitate C-H bond activation has opened new avenues for the selective functionalization of these otherwise inert bonds.

Palladium-Catalyzed Alkenylation and Arylation: Pyridine-N-oxides can undergo palladium-catalyzed ortho-alkenylation and direct arylation with unactivated arenes.[5] These reactions proceed with high regio- and stereoselectivity, providing access to functionalized pyridine derivatives.

Table 3: Palladium-Catalyzed Oxidative Alkenylation of this compound with Styrene. [5]

EntryPalladium CatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂Ag₂CO₃1,4-Dioxane1001285

Iron-Catalyzed C-H and C-N Activation: Low-coordinate iron(I) complexes have been shown to effect the stoichiometric C-H and C-N activation of pyridines, where the pyridine ligand itself is redox-active.[6] This demonstrates the potential for developing iron-catalyzed transformations of pyridines.

Photoinduced C-H Functionalization: this compound derivatives can act as effective photoinduced hydrogen atom transfer (HAT) catalysts for the site-selective functionalization of C-H bonds.[7][8] This approach offers a mild and versatile method for C-H functionalization.

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of pyridine-N-oxides is the oxidation of the corresponding pyridine with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[1][9]

Protocol: Synthesis of 3-Chlorothis compound [9]

  • To a solution of 3-chloropyridine (B48278) (40 g) in dichloromethane (B109758) (320 mL) at 0-5 °C, add m-chloroperoxybenzoic acid (91.2 g) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 20-25 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the m-CPBA is completely consumed.

  • Upon completion, filter the reaction mixture to remove the m-chlorobenzoic acid byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 3-chlorothis compound.

Protocol for Copper-Catalyzed N-Arylation of Imidazole

This protocol is adapted from the work of a highly efficient, economical, and environmentally friendly method for the N-arylation of imidazoles.[3]

Materials:

  • Imidazole

  • Iodobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Copper(II) sulfate (CuSO₄)

  • 2,6-Lutidine-N-oxide (Ligand)

  • Deionized water

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a reaction vessel, add imidazole (1.10 mmol), iodobenzene (1.00 mmol), Cs₂CO₃ (2.00 mmol), CuSO₄ (10 mol %), and 2,6-lutidine-N-oxide (20 mol %).

  • Add deionized water (3 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-arylimidazole.

Visualizations

experimental_workflow General Workflow for Transition Metal-Catalyzed Cross-Coupling reagents Reactants & Ligand (this compound) reaction_setup Reaction Setup (Inert Atmosphere, Temperature) reagents->reaction_setup catalyst Transition Metal Precatalyst catalyst->reaction_setup solvent Solvent solvent->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup Reaction Completion purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product ligand_coordination Coordination of this compound to a Transition Metal cluster_ligand This compound Ligand N N+ O O- N->O C1 N->C1 M M O->M Coordination Bond C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C5->N L1 L M->L1 L2 L M->L2 L3 L M->L3 L4 L M->L4 catalytic_cycle Simplified Catalytic Cycle for Cross-Coupling A [M(0)L_n] B [RX-M(II)L_n] A->B Oxidative Addition (R-X) C [R-M(II)(Nu)L_n] B->C Transmetalation or Nucleophilic Attack (Nu) C->A Reductive Elimination (R-Nu) RNu R-Nu RX R-X Nu Nu

References

Application Notes and Protocols: Pyridine-N-oxide as a Mild Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyridine-N-oxide (PNO) as a versatile and mild oxidizing agent in organic synthesis. The protocols detailed below are intended for laboratory use by trained professionals.

Introduction

This compound is a hygroscopic, colorless solid that serves as a mild and selective oxidizing agent in a variety of chemical transformations.[1] Its utility stems from the nature of the N-O bond, which can act as an oxygen donor. This property allows for the oxidation of a range of substrates under relatively gentle conditions, often with high selectivity. Beyond its direct role as an oxidant, this compound and its derivatives are pivotal as co-oxidants and ligands in transition metal-catalyzed reactions, particularly in C-H functionalization.[2][3][4][5]

The reactivity of this compound can be tuned by introducing substituents on the pyridine (B92270) ring, altering its electronic properties and, consequently, its oxidative potential. This versatility makes it a valuable tool in modern synthetic organic chemistry.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6][7] It is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen.[6] In case of skin contact, wash the affected area immediately with plenty of water.[2][6] For eye contact, rinse cautiously with water for several minutes.[8]

Applications and Protocols

This compound finds application in a range of oxidative reactions. Below are detailed protocols for some of its key uses.

Electrochemical Oxidation of Benzylic C-H Bonds

This compound can act as a hydrogen atom transfer (HAT) catalyst in the electrochemical oxidation of benzylic C-H bonds, offering a green and efficient method for the synthesis of ketones.[6]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Work-up A Equip reaction vial with RVC anode and Pt cathode B Add substrate, this compound, TFA, and MeCN A->B C Charge the vial with an O2 balloon B->C D Stir and electrolyze at constant current (5.0 mA) C->D E Maintain at room temperature for 20 h D->E F Wash RVC with acetonitrile (B52724) E->F G Quench with saturated Na2CO3 solution F->G H Dilute with water and acetonitrile G->H I Extract, dry, and purify the product H->I

Caption: Workflow for Electrochemical Benzylic C-H Oxidation.

Protocol:

  • Reaction Setup: In a reaction vial equipped with a reticulated vitreous carbon (RVC) anode and a platinum wire cathode, add the benzylic substrate (0.70 mmol, 1.0 equiv), this compound (0.56 mmol, 0.8 equiv), trifluoroacetic acid (TFA, 1.0 mL), and acetonitrile (MeCN, 6.0 mL).[6]

  • Electrolysis: Seal the vial and charge it with an oxygen balloon. Stir the reaction mixture and electrolyze at a constant current of 5.0 mA at room temperature for 20-30 hours.[6]

  • Work-up: After the reaction is complete, wash the RVC electrode with acetonitrile. Quench the reaction mixture by adding a saturated aqueous solution of sodium carbonate. Dilute with water and acetonitrile, then extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ketone.

Quantitative Data:

SubstrateProductYield (%)
EthylbenzeneAcetophenone85
DiphenylmethaneBenzophenone92
Tetralinα-Tetralone78

Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.[6]

Palladium-Catalyzed Alkenylation of Pyridine-N-oxides

Pyridine-N-oxides can undergo palladium-catalyzed C-H activation for the ortho-alkenylation with various olefins. This reaction provides a direct method for the synthesis of substituted pyridines.[2][3]

Reaction Scheme:

Caption: Pd-Catalyzed Alkenylation of Pyridine-N-oxides.

Protocol:

  • Reaction Setup: To a reaction tube, add the this compound derivative (4.0 equiv), the olefin (0.3 mmol, 1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol %), and silver(I) carbonate (Ag₂CO₃, 1.5 equiv).[2]

  • Reaction: Add 1,4-dioxane (B91453) (0.6 mL) to the tube, seal it, and heat the mixture at 100 °C for 12 hours.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the ortho-alkenylated this compound.

Quantitative Data:

This compoundOlefinProductYield (%)
This compoundEthyl acrylate(E)-ethyl 3-(pyridin-2-yl)acrylate N-oxide88
4-Phenylthis compoundStyrene4-phenyl-2-styrylpyridine N-oxide75
3-Methylthis compoundn-Butyl acrylate(E)-butyl 3-(3-methylpyridin-2-yl)acrylate N-oxide82

Yields are isolated yields.[2]

Gold-Catalyzed Oxidation of Alkynes to 1,2-Dicarbonyls

In combination with a gold catalyst, this compound derivatives can serve as effective oxygen transfer reagents for the oxidation of alkynes to 1,2-dicarbonyl compounds under mild conditions.[9] 2,3-Dichloropyridine (B146566) N-oxide is often a preferred oxidant in these transformations.[9]

Catalytic Cycle:

G AuI Au(I) Catalyst Intermediate1 [Au(I)-Alkyne Complex] AuI->Intermediate1 Coordination Alkyne Alkyne (R-C≡C-R') Alkyne->Intermediate1 PNO This compound Derivative Intermediate2 Oxygen Transfer Intermediate PNO->Intermediate2 Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Pyridine Pyridine Derivative Intermediate1->Intermediate2 + this compound(Oxygen Transfer) Intermediate2->AuI Catalyst Regeneration Intermediate2->Dicarbonyl Product Release Intermediate2->Pyridine

Caption: Gold-Catalyzed Alkyne Oxidation Cycle.

Protocol:

  • Reaction Setup: In a reaction vial, dissolve the alkyne (1.0 equiv) and a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 2-5 mol %) in a suitable solvent such as dichloromethane (B109758) or dioxane.

  • Reaction: Add the this compound derivative (e.g., 2,3-dichloropyridine N-oxide, 1.2-1.5 equiv) to the mixture. Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield the 1,2-dicarbonyl compound.

Quantitative Data:

AlkyneOxidantProductYield (%)
Diphenylacetylene2,3-Dichloropyridine N-oxideBenzil95
1-Phenyl-1-propyne2,6-Dichloropyridine N-oxide1-Phenylpropane-1,2-dione88
4-Octyne8-Methylquinoline 1-oxideOctane-4,5-dione82

Yields are representative and can vary based on the specific catalyst, oxidant, and substrate.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, serving as a mild oxidizing agent and a key component in modern catalytic systems. The protocols provided herein demonstrate its utility in a range of important transformations. By understanding its reactivity and handling requirements, researchers can effectively employ this compound to achieve their synthetic goals.

References

Pyridine-N-Oxide: A Versatile Workhorse in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyridine-N-oxide and its derivatives are indispensable reagents in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceutical agents. The N-oxide functionality dramatically alters the electronic properties of the pyridine (B92270) ring, facilitating reactions that are otherwise challenging with the parent heterocycle. This modification enhances the ring's susceptibility to both nucleophilic and electrophilic attack, and enables unique rearrangements and functionalizations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for drugs such as omeprazole (B731), zinc pyrithione (B72027), and various other substituted pyridines.

I. Synthesis of Omeprazole Intermediates

Omeprazole, a widely used proton pump inhibitor, is synthesized through a multi-step process where a substituted this compound is a crucial starting material.[1] The synthesis hinges on the functionalization of the pyridine ring, which is activated by the N-oxide group.

A common route begins with a substituted pyridine, which is first oxidized to the corresponding N-oxide. This intermediate then undergoes a series of transformations to build the final omeprazole molecule.[2][3]

Overall Synthetic Pathway for an Omeprazole Intermediate

Omeprazole_Synthesis cluster_0 This compound Formation cluster_1 Side-Chain Functionalization cluster_2 Coupling and Final Steps 2,3,5-trimethylpyridine (B1346980) 2,3,5-trimethylpyridine 2,3,5-trimethylthis compound 2,3,5-trimethylthis compound 2,3,5-trimethylpyridine->2,3,5-trimethylthis compound Oxidation (e.g., H2O2) 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine 2,3,5-trimethylthis compound->2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine Boekelheide Rearrangement (Acetic Anhydride) 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine->2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine Hydrolysis 2-chloromethyl-3,5-dimethyl-4-methoxypyridine 2-chloromethyl-3,5-dimethyl-4-methoxypyridine 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine->2-chloromethyl-3,5-dimethyl-4-methoxypyridine Chlorination (e.g., SOCl2) Omeprazole Sulfide Omeprazole Sulfide 2-chloromethyl-3,5-dimethyl-4-methoxypyridine->Omeprazole Sulfide Coupling with 5-methoxy-2-mercaptobenzimidazole Omeprazole Omeprazole Omeprazole Sulfide->Omeprazole Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway for Omeprazole from a substituted pyridine.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-trimethylthis compound

This protocol describes the oxidation of 2,3,5-trimethylpyridine to its corresponding N-oxide, a key precursor for an omeprazole intermediate.[4]

ParameterValueReference
Reactants 2,3,5-trimethylpyridine, Hydrogen Peroxide (30%)[4]
Catalyst Molybdophosphoric acid or Ammonium (B1175870) molybdate[4]
Solvent Acetic Acid (traditional method) or solvent-free[4]
Temperature Gradual heating to 90-95°C[4]
Reaction Time Not specified, monitored by reaction progress[4]
Work-up Reduced pressure concentration and distillation[4]
Yield High (quantitative not specified)[4]

Detailed Procedure:

  • To a reaction vessel, add 2,3,5-trimethylpyridine and a catalytic amount of molybdophosphoric acid or ammonium molybdate.

  • With stirring, gradually add 30% hydrogen peroxide to the mixture.

  • Slowly heat the reaction mixture to 90-95°C using a water bath.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude product is then purified by distillation under reduced pressure to yield 2,3,5-trimethylthis compound.[4]

Protocol 2: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine

This protocol details the conversion of a substituted this compound to a key chloromethyl intermediate for omeprazole synthesis.[2][5]

ParameterValueReference
Starting Material 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine[2]
Reagent Thionyl chloride (SOCl₂) or Oxalyl chloride[2][5]
Solvent Dichloromethane (B109758) (DCM)[2]
Temperature 0-5°C, then warmed to room temperature[2]
Reaction Time 1-2 hours[2]
Work-up Removal of solvent and excess reagent under reduced pressure[2]
Yield High (quantitative not specified)[5]

Detailed Procedure:

  • Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (obtained from the Boekelheide rearrangement of the corresponding N-oxide) in dichloromethane under an inert atmosphere.[2]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise, maintaining the temperature below 5°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.

II. Synthesis of Zinc Pyrithione Intermediate (2-Mercaptothis compound)

Zinc pyrithione, an active ingredient in anti-dandruff shampoos, is synthesized from a this compound derivative. The key intermediate is 2-mercaptothis compound, which is prepared from 2-chlorothis compound.

Synthetic Workflow for Zinc Pyrithione

Zinc_Pyrithione_Synthesis 2-chloropyridine (B119429) 2-chloropyridine 2-chlorothis compound 2-chlorothis compound 2-chloropyridine->2-chlorothis compound Oxidation (H2O2, Catalyst) Sodium Pyrithione Sodium Pyrithione 2-chlorothis compound->Sodium Pyrithione Sulfhydrylation (NaHS) Zinc Pyrithione Zinc Pyrithione Sodium Pyrithione->Zinc Pyrithione Chelation (ZnSO4)

Caption: Synthesis of Zinc Pyrithione from 2-chloropyridine.

Experimental Protocols

Protocol 3: Synthesis of 2-Chlorothis compound

This protocol outlines the oxidation of 2-chloropyridine to 2-chlorothis compound.[6][7]

ParameterValueReference
Reactant 2-chloropyridine[6][7]
Oxidant Hydrogen Peroxide (30%)[6]
Catalyst Tungstic acid and Sulfuric acid[6]
Solvent Water[6]
Temperature 70-80°C[6]
Reaction Time ~12 hours for addition, 24 hours total[6]
Work-up Neutralization with Ca(OH)₂, filtration, and extraction[6]
Yield >98%[7]

Detailed Procedure:

  • In a four-necked flask, combine 2-chloropyridine, water, tungstic acid, and concentrated sulfuric acid.[6]

  • Heat the mixture to 70°C with stirring.

  • Slowly add 30% hydrogen peroxide dropwise over approximately 12 hours, maintaining the temperature between 70-80°C.

  • After the addition, continue stirring at 75-80°C for another 12 hours.

  • Cool the reaction to room temperature.

  • Prepare a Ca(OH)₂ emulsion and add it to the reaction mixture to neutralize the acid.

  • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts and remove the solvent under reduced pressure to obtain 2-chlorothis compound.

Protocol 4: Synthesis of Zinc Pyrithione

This protocol describes the conversion of the 2-chlorothis compound intermediate to zinc pyrithione.[8]

ParameterValueReference
Starting Material 2-chlorothis compound solution[8]
Reagents Sodium hydrosulfide (B80085) (NaHS), Sodium hydroxide (B78521) (NaOH), Zinc sulfate (B86663) (ZnSO₄)[8]
Temperature 80-90°C for sulfhydrylation, 50°C for chelation[8]
pH Adjustment pH 9-10 for sulfhydrylation, pH ~6.5 for chelation[8]
Work-up Filtration, washing, and drying[8]
Yield 93.2%[8]

Detailed Procedure:

  • To the aqueous solution of 2-chlorothis compound, add sodium hydroxide solution to adjust the pH to 9-10.

  • Heat the mixture to 80-90°C.

  • Slowly add an aqueous solution of sodium hydrosulfide and maintain the temperature for 1 hour.

  • Cool the reaction mixture to 50°C and adjust the pH to ~6.5 with HCl.

  • Decolorize the solution with activated carbon.

  • Slowly add a solution of zinc sulfate to precipitate the product.

  • Stir for 30 minutes, then filter the white solid.

  • Wash the solid with deionized water and dry to obtain zinc pyrithione.[8]

III. Synthesis of 4-Substituted Pyridine Intermediates

This compound is an excellent starting material for the synthesis of 4-substituted pyridines, which are important building blocks in many pharmaceuticals. The N-oxide group activates the 4-position for nucleophilic substitution. A key intermediate is 4-nitrothis compound.

Logical Relationship for 4-Substituted Pyridine Synthesis

four_substituted_pyridine This compound This compound 4-Nitrothis compound 4-Nitrothis compound This compound->4-Nitrothis compound Nitration (HNO3/H2SO4) 4-Aminopyridine 4-Aminopyridine 4-Nitrothis compound->4-Aminopyridine Reduction (Fe/Acid) 4-Chlorothis compound 4-Chlorothis compound 4-Nitrothis compound->4-Chlorothis compound Nucleophilic Substitution (HCl) 4-Chloropyridine 4-Chloropyridine 4-Chlorothis compound->4-Chloropyridine Deoxygenation

Caption: Synthesis of 4-substituted pyridines from this compound.

Experimental Protocols

Protocol 5: Synthesis of 4-Nitrothis compound

This protocol describes the nitration of this compound to form 4-nitrothis compound.[9]

ParameterValueReference
Reactant This compound[9]
Reagents Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)[9]
Temperature Initial addition at ~40°C, then heated to 125-130°C[9]
Reaction Time 3 hours at 125-130°C[9]
Work-up Poured onto ice, neutralized with Na₂CO₃, filtration[9]
Yield 42%[9]

Detailed Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to fuming HNO₃ in an ice bath.

  • In a separate flask, heat this compound to 60°C.

  • Add the nitrating acid dropwise to the this compound. The temperature will initially drop.

  • After addition, heat the reaction mixture to 125-130°C for 3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the solution with saturated sodium carbonate solution until a pH of 7-8 is reached.

  • The yellow crystalline product precipitates and is collected by suction filtration.[9]

Protocol 6: Synthesis of 4-Aminopyridine

This protocol details the reduction of 4-nitrothis compound to 4-aminopyridine.[10]

ParameterValueReference
Starting Material 4-Nitrothis compound[10]
Reagents Iron powder, Hydrochloric acid or Sulfuric acid[10]
Solvent Water[10]
Work-up Neutralization, filtration, and extraction with ethyl acetate[10]
Yield 85-90%[10]

Detailed Procedure:

  • Suspend 4-nitrothis compound and iron powder in water.

  • Slowly add aqueous hydrochloric acid or sulfuric acid.

  • The reaction is exothermic; maintain control of the temperature.

  • After the reaction is complete, neutralize the mixture with sodium carbonate.

  • Filter the mixture to remove iron salts.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic extracts and remove the solvent to obtain 4-aminopyridine.[10]

This compound is a versatile and powerful tool in the synthesis of pharmaceutical intermediates. Its ability to activate the pyridine ring towards various transformations allows for the efficient construction of complex molecular architectures found in many modern drugs. The protocols outlined in this document provide a practical guide for researchers to utilize this compound chemistry in their drug discovery and development efforts. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired intermediates.

References

Application Notes and Protocols for the Quantification of Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analytical quantification of Pyridine-N-oxide, a compound of interest in pharmaceutical development, metabolic studies, and chemical synthesis. The methods described are tailored for researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrumental analysis, and data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas chromatography separates volatile and semi-volatile compounds from a mixture. As this compound is separated, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing high selectivity and sensitivity for quantification. GC-MS is a well-established method for the analysis of pyridine (B92270) and its derivatives[1].

Application Note: This method is suitable for the determination of this compound in various sample matrices. The high specificity of MS detection makes it ideal for complex samples where matrix interference is a concern.

Experimental Protocol
  • Instrumentation:

    • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

    • Capillary Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Autosampler.

  • Reagents and Standards:

    • This compound reference standard (≥95% purity).

    • High-purity solvents (e.g., Methanol, Acetonitrile (B52724), Dichloromethane) for sample and standard preparation.

    • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Pyridine-d5 N-oxide)[2].

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol).

    • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 10 µg/mL.

    • Internal Standard Spiking: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Sample Preparation (Biological Matrix - e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex: Mix vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Transfer the supernatant to a clean vial.

    • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Quantitative Data Summary
ParameterValueReference
TechniqueGC-MS[3]
Limit of Quantification (LOQ)≈ 0.25 µg/Media (estimated)[3]

GC-MS Workflow Diagram

UVVis_Workflow Prep Prepare Standards & Samples Scan Determine λmax Prep->Scan Measure Measure Absorbance of Standards and Samples Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Conc.) Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

References

Application Notes and Protocols: Pyridine-N-oxide as a Co-catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-N-oxide (PNO) and its derivatives have emerged as versatile and powerful organocatalysts in the field of polymer chemistry. This document provides detailed application notes and protocols for the use of this compound as a co-catalyst, primarily focusing on its well-documented role in controlled radical polymerization. The unique electronic properties of the N-O bond in PNO allow it to act as a potent halogen bond acceptor, facilitating the controlled generation of radicals for living polymerization processes. This methodology offers an attractive metal-free alternative to traditional polymerization techniques, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

Application: Organocatalyzed Living Radical Polymerization via Halogen Bonding Catalysis

This compound and its substituted derivatives are highly effective catalysts for a type of Reversible-Deactivation Radical Polymerization (RDRP) known as Reversible Complexation Mediated Polymerization (RCMP). In this system, the PNO catalyst interacts with an alkyl iodide initiator through halogen bonding. This interaction weakens the carbon-iodine bond, facilitating the homolytic cleavage to generate a propagating radical and an iodide radical. The process is reversible, establishing a dynamic equilibrium that allows for controlled polymer chain growth. This method is particularly suitable for the polymerization of methacrylates.[1][2][3][4]

The catalytic activity of pyridine-N-oxides can be tuned by modifying the substituents on the pyridine (B92270) ring. Electron-donating groups enhance the electron density on the oxygen atom, leading to stronger halogen bonding and higher catalytic activity.[3][4] This tunability allows for the precise control of the polymerization rate and the characteristics of the resulting polymer.

Logical Relationship: Halogen Bonding Catalysis

HalogenBondingCatalysis RI Alkyl Iodide (R-I) Complex Halogen-Bonded Complex [R-I•••PNO] RI->Complex + PNO PNO This compound (PNO) PNO->Complex Radicals Propagating Radical (R•) + Iodide Radical (I•) Complex->Radicals Reversible Activation Radicals->Complex Polymer Propagating Polymer Chain (P-M•) Radicals->Polymer + Monomer Monomer Monomer (M) Monomer->Polymer Dormant Dormant Polymer Chain (P-M-I) Polymer->Dormant + I• Dormant->Radicals Reversible Activation

Caption: Mechanism of PNO-catalyzed radical polymerization.

Quantitative Data Summary

The following tables summarize the results from the polymerization of methyl methacrylate (B99206) (MMA) using various substituted this compound catalysts. The data highlights the effect of substituents on catalytic activity and polymerization control.

Table 1: Polymerization of MMA with Different this compound Catalysts [3]

EntryCatalystConversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )Ð (Mw/Mn)
1This compound (PO)655,8006,6001.25
24-Phenyl-PO727,0007,3001.22
34-Methyl-PO858,2008,6001.18
44-Methoxy-PO929,0009,3001.15
54-(Dimethylamino)-PO959,4009,6001.15

Reaction Conditions: [MMA]0/[Initiator]0/[Catalyst]0 = 100/1/1, T = 70 °C, 12 h. Initiator: 2-iodo-2-methylpropionitrile. Mn,exp: Experimental number-average molecular weight. Mn,th: Theoretical number-average molecular weight. Ð: Polydispersity index.*

Table 2: Effect of Azo Initiator on Polymerization Rate [3]

EntryCatalystAdditiveConversion (%)Mn,exp ( g/mol )Ð (Mw/Mn)Time (h)Temperature (°C)
1PPD-PONone797,8001.201270
2PPD-POV65908,9001.22660

PPD-PO: 4-(1-pyrrolidinyl)this compound. V65: 2,2'-azobis(2,4-dimethylvaleronitrile).

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Living Radical Polymerization of Methyl Methacrylate (MMA)

This protocol is based on the work of Xu et al. (2019).[3][4]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2-iodo-2-methylpropionitrile (initiator)

  • This compound (or substituted derivative) (catalyst)

  • Toluene (B28343) (solvent)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction tube

Procedure:

  • To a Schlenk flask or reaction tube, add the desired amounts of the initiator (e.g., 0.1 mmol) and the this compound catalyst (e.g., 0.1 mmol).

  • Add the desired amount of MMA monomer (e.g., 10 mmol) and toluene as a solvent. The monomer to initiator ratio determines the target molecular weight.

  • The reaction mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.

  • The flask or tube is then backfilled with an inert gas (Nitrogen or Argon) and sealed.

  • The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • The polymerization is allowed to proceed for a specific time (e.g., 12 hours). Samples can be taken periodically to monitor monomer conversion and polymer molecular weight progression.

  • To quench the reaction, the vessel is cooled to room temperature and exposed to air.

  • The polymer is purified by dissolving the reaction mixture in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Characterization:

  • Monomer conversion can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • The number-average molecular weight (Mn) and polydispersity index (Ð) of the polymer are determined by gel permeation chromatography (GPC).

Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Analysis A Add Initiator and Catalyst to Reaction Vessel B Add Monomer and Solvent A->B C Degas via Freeze-Pump-Thaw B->C D Backfill with Inert Gas and Seal C->D E Immerse in Preheated Oil Bath (e.g., 70 °C) D->E F Allow to React for a Specified Time (e.g., 12 h) E->F G Quench Reaction (Cool and Expose to Air) F->G H Dissolve in Solvent (THF) G->H I Precipitate in Non-solvent (Methanol) H->I J Filter and Dry Polymer I->J K Determine Conversion (GC/NMR) J->K L Determine Mn and Ð (GPC) J->L

Caption: Workflow for PNO-catalyzed polymerization.

Other Potential Applications and Considerations

While the primary and well-documented role of this compound as a co-catalyst is in halogen bonding-mediated radical polymerization, its unique electronic and steric properties suggest potential for its use in other polymerization systems. However, based on current literature, its application as a direct co-catalyst in mainstream Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP) is not well-established. In ATRP, the catalyst system typically consists of a transition metal complex with specific ligands, and in ROP, a variety of organocatalysts or metal complexes are employed, with this compound not being a common component.

Researchers interested in exploring the use of this compound in these or other polymerization reactions should consider its Lewis basicity, its ability to stabilize cationic species, and its potential to interact with and activate monomers or initiators through various non-covalent interactions.

Conclusion

This compound and its derivatives are highly effective organocatalysts for the controlled radical polymerization of methacrylates via a halogen bonding mechanism. This approach provides a valuable metal-free alternative for the synthesis of well-defined polymers. The provided protocols and data serve as a starting point for researchers to utilize this powerful catalytic system in their own work, with the potential for further exploration into other polymerization methodologies.

References

Application of Pyridine-N-oxide in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-N-oxide and its derivatives are versatile reagents in organic synthesis, serving as mild oxidants, potent ligands for metal catalysis, and reactive intermediates for the functionalization of the pyridine (B92270) ring. Their unique electronic properties, which enhance the reactivity of the pyridine nucleus towards both nucleophilic and electrophilic attack, have made them invaluable tools in the construction of complex molecular architectures. This application note details the use of this compound moieties in the total synthesis of several intricate natural products, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.

Application 1: Total Synthesis of (+)-Lycopladine A via 6π-Electrocyclization

The Lycopodium alkaloids are a class of natural products known for their complex, polycyclic structures and significant biological activities. In the total synthesis of (+)-Lycopladine A, a key transformation involves the construction of the pyridone ring system. While not a direct use of commercially available this compound as a reagent, the synthesis employs a methoxypyridine which serves as a masked pyridone, a synthetic equivalent that leverages the same electronic principles of activating the ring system. This strategic masking is crucial for achieving the desired reactivity and selectivity in the later stages of the synthesis.

Key Transformation: Pyridone Ring Formation

The pivotal step in forming the characteristic pyridone core of (+)-Lycopladine A is a 6π-electrocyclization of a dienyl-ketene intermediate, which is generated in situ. The methoxypyridine precursor is designed to undergo this transformation under thermal conditions, leading to the desired tetracyclic core. Subsequent demethylation then reveals the pyridone moiety.

Experimental Protocol: Formation of the Pyridone Precursor and Electrocyclization

A detailed experimental protocol for a similar transformation in the synthesis of a related Lycopodium alkaloid, as reported by Sarpong and colleagues, is provided below.

Step 1: Synthesis of the Dienyl Precursor

To a solution of the advanced cyclopentanone (B42830) intermediate (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The resulting enolate is stirred for 30 minutes at -78 °C before the addition of a solution of 2-methoxy-5-(bromomethyl)pyridine (1.2 equiv) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the alkylated product.

Step 2: 6π-Electrocyclization

The purified dienyl precursor (1.0 equiv) is dissolved in xylenes (B1142099) (0.01 M) in a sealed tube. The solution is degassed with argon for 15 minutes and then heated to 180 °C for 24 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the tetracyclic pyridone precursor.

Step 3: Demethylation to Pyridone

To a solution of the tetracyclic precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added boron tribromide (3.0 equiv) dropwise. The mixture is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography to afford (+)-Lycopladine A.

Quantitative Data Summary
StepTransformationReagents and ConditionsYield (%)
1AlkylationLDA, 2-methoxy-5-(bromomethyl)pyridine, THF, -78 °C to rt75-85
26π-ElectrocyclizationXylenes, 180 °C60-70
3DemethylationBBr₃, CH₂Cl₂, 0 °C80-90

Logical Workflow for (+)-Lycopladine A Synthesis

G cluster_start Starting Materials cluster_synthesis Key Transformations cluster_product Final Product Cyclopentanone Intermediate Cyclopentanone Intermediate Alkylation Alkylation Cyclopentanone Intermediate->Alkylation Methoxypyridine Precursor Methoxypyridine Precursor Methoxypyridine Precursor->Alkylation 6π-Electrocyclization 6π-Electrocyclization Alkylation->6π-Electrocyclization Demethylation Demethylation 6π-Electrocyclization->Demethylation Lycopladine A Lycopladine A Demethylation->Lycopladine A

Caption: Synthetic route to (+)-Lycopladine A.

Application 2: Total Synthesis of (–)-Huperzine A via Intramolecular Heck Reaction

(–)-Huperzine A is a potent acetylcholinesterase inhibitor that has garnered significant interest as a potential therapeutic agent for Alzheimer's disease. Its synthesis is a formidable challenge due to its bridged bicyclic core and densely functionalized structure. The Forsyth group's total synthesis of (–)-Huperzine A cleverly employs a this compound moiety to facilitate a crucial intramolecular Heck reaction to construct the tricyclic core.

Key Transformation: Intramolecular Heck Reaction

The this compound serves to activate the pyridine ring, enabling an intramolecular palladium-catalyzed Heck reaction. This key C-C bond formation step establishes the intricate bridged system of (–)-Huperzine A. The N-oxide is subsequently removed in a later step.

Experimental Protocol: Intramolecular Heck Reaction and Deoxygenation

Step 1: Preparation of the Heck Precursor

To a solution of the acyclic precursor containing the this compound and the alkene moiety (1.0 equiv) in anhydrous DMF (0.05 M) is added Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv). The mixture is stirred under an argon atmosphere at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with ethyl acetate. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the tricyclic product.

Step 2: Deoxygenation of the this compound

The purified tricyclic N-oxide (1.0 equiv) is dissolved in acetic acid (0.1 M), and the solution is heated to 60 °C. Iron powder (10 equiv) is added portion-wise over 30 minutes. The reaction mixture is stirred at 60 °C for 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the deoxygenated product, which is used in the next step without further purification.

Quantitative Data Summary
StepTransformationReagents and ConditionsYield (%)
1Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DMF, 110 °C65-75
2DeoxygenationFe, Acetic Acid, 60 °C85-95

Signaling Pathway of this compound Activation in Heck Reaction

G This compound Precursor This compound Precursor Oxidative Addition Oxidative Addition This compound Precursor->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Pd(II) intermediate β-Hydride Elimination β-Hydride Elimination Carbopalladation->β-Hydride Elimination β-Hydride Elimination->Pd(0) Regeneration Tricyclic Product Tricyclic Product β-Hydride Elimination->Tricyclic Product

Caption: Catalytic cycle of the intramolecular Heck reaction.

Application 3: C-H Amination in the Formal Synthesis of Camptothecin

Camptothecin is a potent anticancer agent, and its synthesis has been a long-standing challenge in organic chemistry. While a direct total synthesis of Camptothecin using a this compound mediated C-H amination as a key step is not prominently reported, the methodology for such a transformation is well-established and offers a potential strategic advantage. A general protocol for the C-H amination of pyridine-N-oxides, which could be applied to a suitably functionalized quinoline-N-oxide precursor in a formal synthesis of Camptothecin, is described below.

Key Transformation: Palladium-Catalyzed C-H Amination

This transformation allows for the direct introduction of a nitrogen-containing group at the C2 position of the this compound, a crucial step in building the final ring system of Camptothecin. The N-oxide activates the C-H bond for palladation, and a subsequent reductive elimination furnishes the aminated product.

Experimental Protocol: General C-H Amination of a this compound

To a mixture of the this compound substrate (1.0 equiv), the amine (1.2 equiv), and Ag₂CO₃ (2.0 equiv) in a pressure vessel is added a solution of Pd(OAc)₂ (10 mol%) in anhydrous toluene (B28343) (0.1 M). The vessel is sealed, and the mixture is heated to 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the 2-aminothis compound.

Quantitative Data Summary for a Model Reaction
SubstrateAmineReagents and ConditionsYield (%)
This compoundMorpholinePd(OAc)₂, Ag₂CO₃, Toluene, 130 °C78
4-MeO-Pyridine-N-oxidePiperidinePd(OAc)₂, Ag₂CO₃, Toluene, 130 °C85
3-Cl-Pyridine-N-oxideAnilinePd(OAc)₂, Ag₂CO₃, Toluene, 130 °C65

Experimental Workflow for C-H Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Weigh Reagents Weigh Reagents Add to Pressure Vessel Add to Pressure Vessel Weigh Reagents->Add to Pressure Vessel Add Solvent Add Solvent Add to Pressure Vessel->Add Solvent Seal Vessel Seal Vessel Add Solvent->Seal Vessel Heat to 130 °C Heat to 130 °C Seal Vessel->Heat to 130 °C Stir for 24h Stir for 24h Heat to 130 °C->Stir for 24h Cool to RT Cool to RT Stir for 24h->Cool to RT Filter through Celite Filter through Celite Cool to RT->Filter through Celite Concentrate Concentrate Filter through Celite->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Application Notes and Protocols for Reactions Involving Pyridine-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving Pyridine-N-oxide, a versatile reagent in organic synthesis. The protocols detailed below are intended to serve as a guide for the safe and efficient handling and transformation of this compound.

Safety Precautions

This compound and its derivatives require careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Handling:

  • Work in a well-ventilated fume hood.[1][2][3]

  • Avoid inhalation of dust or vapors.[1][3]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][3]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • For operations that may generate dust, use a respirator.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly closed.[1][3]

  • This compound is hygroscopic; storage under a nitrogen blanket is recommended.[1][3]

First Aid:

  • In case of skin contact: Immediately wash with plenty of water.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][4]

  • If inhaled: Move the person to fresh air.[2][4]

  • If swallowed: Rinse mouth with water and seek medical attention.[2]

Synthesis of this compound

The oxidation of pyridine (B92270) is the most common method for the synthesis of this compound. Various oxidizing agents can be employed.

Protocol: Oxidation of Pyridine using Peracetic Acid

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

  • Gaseous hydrogen chloride (for hydrochloride salt preparation)

Equipment:

  • Three-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Steam bath

  • Vacuum source

Procedure:

  • In a 1 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 mL (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • Work-up Option A: this compound Hydrochloride. Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.

  • Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.[5]

  • Purify the residual hydrochloride salt by refluxing with 300 mL of isopropyl alcohol for 30 minutes, followed by cooling and filtration.

  • Wash the colorless crystals with 50 mL of isopropyl alcohol and then 50 mL of ether.

  • Work-up Option B: Free this compound. Evaporate the acetic acid from the initial reaction mixture on a steam bath under vacuum.

  • Distill the residue at a pressure of 1 mm Hg or less. The oil bath temperature should not exceed 130°C.[5]

Quantitative Data for Pyridine Oxidation:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Peracetic AcidAcetic Acid851High[5]
m-CPBADichloromethane20-2524High[6]
Hydrogen Peroxide/Acetic AcidAcetic Acid70-34 (batch)[7]
Hydrogen Peroxide/Tungstic Acid/H₂SO₄Water70-8024High[2]

Key Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various substituted pyridines. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions.[8][9]

C-H Functionalization: Palladium-Catalyzed Arylation

This reaction allows for the direct coupling of Pyridine-N-oxides with aryl compounds.

dot

C_H_Arylation_Mechanism PNO This compound Intermediate_A Palladacycle Intermediate (A) PNO->Intermediate_A Electrophilic Palladation (C-H Activation) Pd_II Pd(II) Catalyst (e.g., Pd(OAc)₂) Pd_II->Intermediate_A Intermediate_B Aryl-Palladium Intermediate (B) Intermediate_A->Intermediate_B Transmetalation ArBF3K ArBF₃K ArBF3K->Intermediate_B Product 2-Aryl this compound Intermediate_B->Product Reductive Elimination Pd_0 Pd(0) Intermediate_B->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Oxidant (e.g., Ag₂O) Oxidant->Pd_II PNO_Workflow Pyridine Pyridine Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Pyridine->Oxidation PNO This compound Oxidation->PNO CH_Func C-H Functionalization (e.g., Arylation, Alkenylation) PNO->CH_Func Grignard Reaction with Grignard Reagents PNO->Grignard Halogenation Halogenation (e.g., POCl₃) PNO->Halogenation Subst_PNO Substituted This compound CH_Func->Subst_PNO Deoxygenation Deoxygenation (e.g., Pd-catalyzed) Subst_PNO->Deoxygenation Subst_Pyridine Substituted Pyridine Deoxygenation->Subst_Pyridine Grignard->Subst_Pyridine Halo_Pyridine 2-Halopyridine Halogenation->Halo_Pyridine

References

Pyridine-N-Oxide: A Versatile Reagent for Introducing Oxygen Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-N-oxide (PNO) and its derivatives are a class of heterocyclic compounds that have emerged as powerful and versatile reagents in modern organic synthesis.[1] Their unique electronic properties, stemming from the N-O dative bond, render them effective as both nucleophilic and electrophilic oxygen sources, making them invaluable tools for the introduction of oxygen functionalities into a wide array of organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key oxygenation reactions, targeting researchers, scientists, and professionals in drug development.

The utility of pyridine-N-oxides spans a range of transformations, including the hydroxylation of aromatic and aliphatic C-H bonds, the epoxidation of alkenes, and as a crucial component in catalytic cycles for oxygen transfer.[2] These reagents offer a mild and often selective alternative to harsher oxidizing agents, proving particularly beneficial in the late-stage functionalization of complex molecules and in the synthesis of pharmaceutical intermediates.[3][4]

Synthesis of this compound

The parent compound, this compound, is typically synthesized by the direct oxidation of pyridine (B92270). Several methods are available, with the choice of oxidant influencing the reaction conditions and scalability.

Protocol 1: Oxidation of Pyridine using Peracetic Acid

This protocol is a classic and reliable method for the preparation of this compound.

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Round-bottom flask (three-necked)

  • Safety shield

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • The resulting solution contains this compound acetate. This can be used directly for some applications or purified to isolate this compound.

Caution: Reactions involving peracids should be conducted behind a safety shield with proper personal protective equipment.

Diagram: Synthesis of this compound

G Synthesis of this compound Pyridine Pyridine Reaction_Vessel Reaction at 85°C Pyridine->Reaction_Vessel Peracetic_Acid Peracetic Acid (CH3CO3H) Peracetic_Acid->Reaction_Vessel PNO_Acetate This compound Acetate Reaction_Vessel->PNO_Acetate Purification Purification (e.g., Distillation) PNO_Acetate->Purification PNO This compound Purification->PNO

Caption: Workflow for the synthesis of this compound.

Applications in Oxygenation Reactions

This compound serves as a key reagent in a variety of oxygenation reactions, including C-H hydroxylation and functionalization.

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization

A novel application of pyridine-N-oxides involves their photochemical isomerization to introduce a hydroxyl group at the C3 position of the pyridine ring, a transformation that is otherwise challenging to achieve.[5][6]

Protocol 2: Photochemical C3 Hydroxylation of Pyridine-N-Oxides [5]

Materials:

  • This compound substrate (0.1 mmol, 1.0 equiv)

  • Acetic acid (AcOH) (3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol ((F3C)3COH) (0.5 mL)

  • Rayonet photoreactor (254 nm)

  • Reaction vessel suitable for photochemistry

Procedure:

  • In a suitable reaction vessel, dissolve the this compound substrate (0.1 mmol) in (F3C)3COH (0.5 mL).

  • Add acetic acid (3.0 equiv).

  • Seal the vessel and place it in a Rayonet photoreactor.

  • Irradiate the reaction mixture at 254 nm. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography to isolate the C3-hydroxy pyridine product.

Quantitative Data:

Substrate (this compound)Product (C3-Hydroxy Pyridine)Yield (%)[5]
This compound3-Hydroxypyridine64
4-Methylthis compound3-Hydroxy-4-methylpyridine72
4-Chlorothis compound3-Hydroxy-4-chloropyridine55
3-Methylthis compound3-Hydroxy-5-methylpyridine68

Diagram: Proposed Mechanism for Photochemical C3 Hydroxylation

G Mechanism of Photochemical C3 Hydroxylation PNO This compound Excited_PNO Excited State (Singlet) PNO->Excited_PNO hv (254 nm) Oxaziridine Oxaziridine Intermediate Excited_PNO->Oxaziridine Intramolecular Cyclization Diradical Diradical Intermediate Oxaziridine->Diradical N-O Bond Homolysis Epoxide Strained Epoxide Diradical->Epoxide Radical Recombination Oxazepine 1,3-Oxazepine Intermediate Epoxide->Oxazepine Electrocyclic Ring Expansion Acid_Opening Acid-Promoted Ring Opening Oxazepine->Acid_Opening AcOH Hydroxy_Pyridine C3-Hydroxy Pyridine Acid_Opening->Hydroxy_Pyridine

Caption: Proposed mechanism for photochemical C3 hydroxylation.

Electrochemical Benzylic C(sp³)–H Oxygenation

This compound derivatives can act as efficient hydrogen atom transfer (HAT) mediators in the electrochemical oxidation of benzylic C-H bonds to form valuable carbonyl compounds.[7]

Protocol 3: Electrochemical Benzylic C–H Oxidation [7]

Materials:

  • Benzylic C–H substrate (0.7 mmol, 1 equiv)

  • This compound mediator (e.g., 2,6-dichloropyridine (B45657) N-oxide) (0.56 mmol, 0.8 equiv)

  • Trifluoroacetic acid (TFA) (1.0 mL)

  • Acetonitrile (MeCN) (6.0 mL)

  • Reticulated vitreous carbon (RVC) anode

  • Platinum cathode

  • Electrolysis cell

  • Constant current source

  • Oxygen balloon

Procedure:

  • In an electrolysis cell, dissolve the benzylic C–H substrate (0.7 mmol) and the this compound mediator (0.56 mmol) in a mixture of TFA (1.0 mL) and MeCN (6.0 mL).

  • Equip the cell with an RVC anode and a platinum cathode.

  • Charge the cell with an oxygen balloon.

  • Stir the reaction mixture and perform electrolysis at a constant current of 5.0 mA at room temperature for 20–30 hours.

  • After the reaction, quench the TFA with a saturated sodium carbonate solution.

  • Dilute the mixture with water and acetonitrile, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Quantitative Data:

SubstrateProductYield (%)[7]
EthylbenzeneAcetophenone85
DiphenylmethaneBenzophenone92
TolueneBenzaldehyde78
4-Methoxyethylbenzene4-Methoxyacetophenone65

Diagram: Catalytic Cycle for Electrochemical Benzylic C-H Oxidation

G Electrochemical Benzylic C-H Oxidation Cycle PNO This compound (Mediator) PNO_Radical N-oxyl Radical Cation PNO->PNO_Radical -e⁻ (Anode) Substrate_Radical Benzylic Radical (R•) Protonated_PNO Protonated This compound PNO_Radical->Protonated_PNO R-H Substrate Benzylic Substrate (R-H) Substrate->Substrate_Radical HAT Peroxyl_Radical Peroxyl Radical (R-OO•) Substrate_Radical->Peroxyl_Radical +O₂ Product Carbonyl Product (R=O) Peroxyl_Radical->Product Spontaneous Cleavage Protonated_PNO->PNO -H⁺

Caption: Catalytic cycle for electrochemical C-H oxidation.

Photoinduced Site-Selective C-H Functionalization

In combination with a photoredox catalyst, pyridine-N-oxides can serve as hydrogen atom transfer (HAT) agents for the functionalization of unactivated C(sp³)–H bonds under visible light irradiation.[8][9][10]

Protocol 4: Visible-Light-Mediated C–H Alkylation [8]

Materials:

  • C–H substrate (e.g., cyclohexane)

  • Radical acceptor (e.g., benzylidene malononitrile)

  • Photoredox catalyst (e.g., Mes-AcrBF4) (5 mol %)

  • This compound HAT catalyst (e.g., 4-Acetylpyridine N-oxide) (20 mol %)

  • Acetonitrile (MeCN)

  • Blue LED light source (e.g., 456 nm)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the C–H substrate, radical acceptor, photoredox catalyst (5 mol %), and this compound HAT catalyst (20 mol %) in acetonitrile.

  • Degas the solution with an inert gas (e.g., argon or nitrogen).

  • Irradiate the stirred reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, concentrate the reaction mixture and purify the product by chromatography.

Quantitative Data:

C-H SubstrateRadical AcceptorProductYield (%)[8]
CyclohexaneBenzylidene malononitrile2-(1-Cyclohexyl-1-phenylethyl)malononitrile92
TetrahydrofuranBenzylidene malononitrile2-(1-Phenyl-1-(tetrahydrofuran-2-yl)ethyl)malononitrile85
1,4-DioxaneBenzylidene malononitrile2-(1-(1,4-Dioxan-2-yl)-1-phenylethyl)malononitrile88
AdamantaneBenzylidene malononitrile2-(1-(Adamantan-1-yl)-1-phenylethyl)malononitrile75

Conclusion

This compound and its derivatives are indispensable reagents for the introduction of oxygen functionalities in organic synthesis. The protocols and data presented herein highlight their utility in a range of modern synthetic transformations, including selective C-H hydroxylation and functionalization under mild photochemical and electrochemical conditions. These methods offer significant advantages in terms of selectivity and functional group tolerance, making them highly valuable for applications in pharmaceutical and materials science research. The continued exploration of pyridine-N-oxides is expected to unveil even more innovative and efficient synthetic methodologies.

References

Application Notes and Protocols for Monitoring Pyridine-N-Oxide Reactions using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Pyridine-N-oxides is a fundamental transformation in organic chemistry, yielding versatile intermediates for the development of pharmaceuticals, agrochemicals, and materials. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing byproduct formation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide real-time, in-situ insights into the kinetics and mechanism of Pyridine-N-oxide formation. These non-destructive methods allow for the direct observation of reactant consumption and product formation, facilitating precise control over the synthetic process.

This document provides detailed application notes and protocols for utilizing NMR and IR spectroscopy to monitor this compound reactions, enabling researchers to enhance reaction efficiency, improve product purity, and accelerate development timelines.

Key Spectroscopic Signatures for Monitoring

The conversion of a pyridine (B92270) derivative to its corresponding N-oxide results in characteristic changes in both its NMR and IR spectra. These changes are the basis for monitoring the reaction progress.

NMR Spectroscopy:

The oxidation of the nitrogen atom in the pyridine ring leads to a downfield shift of the ring protons, particularly those in the ortho (α) positions. This is due to the deshielding effect of the N-O bond. By integrating the signals of the starting material and the product, the reaction conversion can be accurately determined.

IR Spectroscopy:

The most significant change in the IR spectrum upon N-oxidation is the appearance of a strong absorption band corresponding to the N-O stretching vibration. This band typically appears in the range of 1200-1300 cm⁻¹. The disappearance of vibrational bands associated with the starting pyridine and the growth of the N-O stretch and other product-specific bands can be tracked over time.

Data Presentation: Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for monitoring the oxidation of pyridine to this compound. This data can be used to identify and quantify the species present in the reaction mixture.

Table 1: ¹H NMR Chemical Shift Data for Reaction Monitoring

CompoundPositionChemical Shift (δ, ppm) in CDCl₃Key Observations for Monitoring
PyridineH-2, H-6 (α)~8.6Disappearance of this signal
H-4 (γ)~7.8Disappearance of this signal
H-3, H-5 (β)~7.4Disappearance of this signal
This compoundH-2, H-6 (α)~8.2[1]Appearance and growth of this signal
H-4 (γ)~7.4[1]Appearance and growth of this signal
H-3, H-5 (β)~7.3[1]Appearance and growth of this signal

Table 2: Characteristic IR Absorption Bands for Reaction Monitoring

CompoundVibrational ModeWavenumber (cm⁻¹)Key Observations for Monitoring
PyridineC-H out-of-plane bend~700-750Decrease in intensity
PyridineRing vibrations~1400-1600Changes in this region
This compoundN-O stretch~1250Appearance and growth of this strong band
This compoundRing vibrations~1400-1600Appearance of new bands

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Monitoring of Pyridine Oxidation

This protocol describes the use of ¹H NMR spectroscopy with an internal standard to quantitatively monitor the conversion of pyridine to this compound.

Materials:

  • Pyridine

  • Oxidizing agent (e.g., m-CPBA, H₂O₂)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, maleic acid)[2]

  • High-precision 5 mm NMR tubes[3]

  • Calibrated volumetric flasks and pipettes[3]

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask.

  • Reaction Setup: In a reaction vessel, dissolve a known amount of pyridine in the chosen reaction solvent.

  • Initiation of Reaction: Add the oxidizing agent to the reaction mixture to initiate the oxidation.

  • Sampling for NMR Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Preparation for NMR:

    • Accurately transfer the aliquot to a vial.

    • Add a precise volume of the internal standard stock solution.

    • Vortex the mixture to ensure homogeneity.[3]

    • Transfer an appropriate volume (typically 600-700 µL) into an NMR tube.[3]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each time point.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard to allow for full relaxation and accurate integration.

    • Set the number of scans (NS) to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[4]

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals of the pyridine starting material, the this compound product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard using the following equation:

      Concentration (Analyte) = (Integral (Analyte) / N (Analyte)) * (N (IS) / Integral (IS)) * Concentration (IS)

      Where N is the number of protons giving rise to the signal.

  • Kinetic Analysis: Plot the concentration of the reactant and product as a function of time to determine the reaction rate and conversion.

Protocol 2: In-situ ATR-FTIR Monitoring of this compound Synthesis

This protocol outlines the use of an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) probe for real-time, in-situ monitoring of a this compound synthesis.

Materials and Equipment:

  • Pyridine

  • Oxidizing agent

  • Reaction solvent

  • Reaction vessel equipped with an overhead stirrer and a port for the ATR probe

  • FTIR spectrometer with an ATR probe (e.g., diamond or silicon crystal)

Procedure:

  • Background Spectrum Acquisition:

    • Clean the ATR probe tip thoroughly with a suitable solvent and dry it.

    • Insert the probe into the empty, clean reaction vessel and collect a background spectrum. This will be subtracted from the subsequent reaction spectra.

  • Reaction Setup:

    • Charge the reaction vessel with the pyridine and the reaction solvent.

    • Begin stirring to ensure a homogeneous mixture.

    • Insert the ATR-FTIR probe into the reaction mixture, ensuring the crystal is fully submerged.

  • Initiation of Reaction and Data Collection:

    • Begin collecting IR spectra at a regular interval (e.g., every 1-2 minutes).

    • Add the oxidizing agent to the reaction vessel to start the reaction.

  • Real-time Monitoring:

    • Continuously collect spectra throughout the course of the reaction.

    • Monitor the decrease in the intensity of characteristic pyridine peaks and the increase in the intensity of the N-O stretching band of the this compound product.

  • Data Analysis:

    • Process the collected spectra (e.g., baseline correction, normalization).

    • Create a trend plot of the absorbance of key peaks (reactant and product) versus time. This provides a qualitative or semi-quantitative profile of the reaction kinetics.

    • For quantitative analysis, a calibration curve can be generated by measuring the absorbance of known concentrations of the starting material and product.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships in monitoring this compound reactions.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Start Start Reaction_Setup Set up Pyridine Oxidation Reaction Start->Reaction_Setup Sampling Withdraw Aliquots at Time Intervals Reaction_Setup->Sampling Add_IS Add Internal Standard Solution Sampling->Add_IS Prepare_NMR_Tube Prepare NMR Tube Add_IS->Prepare_NMR_Tube NMR_Acquisition Acquire 1H NMR Spectra Prepare_NMR_Tube->NMR_Acquisition Data_Processing Process Spectra NMR_Acquisition->Data_Processing Integration Integrate Signals Data_Processing->Integration Quantification Calculate Concentrations Integration->Quantification Kinetic_Plot Plot Concentration vs. Time Quantification->Kinetic_Plot End End Kinetic_Plot->End

Caption: Workflow for qNMR monitoring of this compound reactions.

Experimental_Workflow_FTIR cluster_setup In-situ Setup cluster_monitoring Real-time Monitoring & Analysis Start Start Background_Scan Acquire Background Spectrum Start->Background_Scan Reaction_Setup Set up Reaction in Vessel Background_Scan->Reaction_Setup Insert_Probe Insert ATR-FTIR Probe Reaction_Setup->Insert_Probe Start_Acquisition Initiate Reaction & Start Data Collection Insert_Probe->Start_Acquisition Collect_Spectra Continuously Collect Spectra Start_Acquisition->Collect_Spectra Data_Analysis Analyze Spectral Changes Collect_Spectra->Data_Analysis Trend_Plot Generate Trend Plot of Absorbance vs. Time Data_Analysis->Trend_Plot End End Trend_Plot->End

Caption: Workflow for in-situ ATR-FTIR monitoring.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Reaction Pyridine -> this compound NMR_Signal_Change Change in 1H Chemical Shifts (Downfield shift of α-protons) Reaction->NMR_Signal_Change IR_Signal_Change Appearance of N-O Stretch (~1250 cm-1) Reaction->IR_Signal_Change NMR_Quantification Integration of Signals vs. Internal Standard NMR_Signal_Change->NMR_Quantification NMR_Output Concentration vs. Time Data NMR_Quantification->NMR_Output Reaction_Kinetics Reaction Kinetics (Rate, Conversion, Endpoint) NMR_Output->Reaction_Kinetics IR_Quantification Change in Absorbance of Characteristic Bands IR_Signal_Change->IR_Quantification IR_Output Absorbance vs. Time Data IR_Quantification->IR_Output IR_Output->Reaction_Kinetics

References

Application Notes and Protocols: Pyridine-N-oxide in the Preparation of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-N-oxide and its derivatives are versatile building blocks in the synthesis of a wide array of functional materials. The unique electronic properties conferred by the N-O bond, including its strong dipole moment and ability to act as both a hydrogen bond acceptor and a metal coordinating ligand, make it a valuable synthon in catalysis, drug development, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of functional materials, including its role as a catalyst, in the formation of pharmaceutical cocrystals, and in the synthesis of metal-organic frameworks (MOFs).

Synthesis of this compound

This compound is readily synthesized by the oxidation of pyridine.[3][4] A common and effective method involves the use of a peroxy acid, such as peracetic acid, in an acetic acid solution.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

  • Round-bottom flask (1 L, three-necked)

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Steam bath

  • Vacuum source

Procedure:

  • To a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 110 g (1.39 moles) of pyridine.

  • With continuous stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid through the dropping funnel at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50–60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • To isolate the product as this compound, evaporate the acetic acid solution on a steam bath under reduced pressure using a water aspirator.

  • Distill the residue at a pressure of 1 mm Hg or less. The product will distill at 100–105°C/1 mm Hg.

  • The resulting product is a colorless, deliquescent solid with a melting point of 65–66°C. The typical yield is 103–110 g (78–83%).

Application in Catalysis: Cu-Catalyzed N-Arylation of Imidazoles

This compound derivatives can act as effective ligands in transition metal catalysis. Their ability to coordinate with metal centers can enhance catalytic activity and selectivity. An example is the use of a this compound ligand in the copper-catalyzed N-arylation of imidazoles in water, providing an environmentally friendly protocol.

Experimental Protocol: Cu-Catalyzed N-Arylation of Imidazole (B134444) with Iodobenzene (B50100)

Materials:

  • Imidazole

  • Iodobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • This compound ligand (L3 as described in the source)

  • Water

  • Reaction vial

Procedure:

  • In a reaction vial, combine imidazole (1.10 mmol), iodobenzene (1.00 mmol), Cs₂CO₃ (2.00 mmol), CuSO₄ (10 mol %), and the this compound ligand (20 mol %).

  • Add 3 mL of water to the vial.

  • Seal the vial and heat the reaction mixture at 120°C for 24 hours.

  • After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.

Data Presentation: N-Arylation of Imidazoles with Various Aryl Halides
EntryAryl HalideProductYield (%)
1Iodobenzene1-Phenyl-1H-imidazole95
21-Iodo-4-methylbenzene1-(p-tolyl)-1H-imidazole92
31-Iodo-4-methoxybenzene1-(4-methoxyphenyl)-1H-imidazole88
41-Iodo-4-fluorobenzene1-(4-fluorophenyl)-1H-imidazole85
51-Bromo-4-nitrobenzene1-(4-nitrophenyl)-1H-imidazole78
61-Bromo-4-cyanobenzene4-(1H-imidazol-1-yl)benzonitrile75
71-Bromo-4-acetylbenzene1-(4-(1H-imidazol-1-yl)phenyl)ethanone69

Yields are for isolated products after column chromatography.

Application in Drug Development: Enhancement of Aqueous Solubility through Cocrystallization

This compound derivatives can serve as effective coformers in the development of pharmaceutical cocrystals.[5][6] The formation of robust hydrogen bonds between the N-oxide group and active pharmaceutical ingredients (APIs) can significantly improve the aqueous solubility of poorly soluble drugs.[5] 4,4′-Bipyridine-N,N′-dioxide is one such coformer that has been successfully used to enhance the solubility of several drugs.

Experimental Protocol: General Procedure for Cocrystal Synthesis

Method: Slow Evaporation

  • Dissolve stoichiometric amounts of the API and the this compound coformer in a suitable solvent or solvent mixture.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals for characterization.

Method: Grinding

  • Combine stoichiometric amounts of the API and the this compound coformer in a mortar.

  • Add a few drops of a suitable solvent.

  • Grind the mixture with a pestle for 15-20 minutes.

  • Collect the resulting powder for characterization.

Data Presentation: Enhancement of Aqueous Solubility of Drugs with 4,4′-Bipyridine-N,N′-dioxide
Drug (API)Solubility of Pure Drug (mg/mL)CocrystalSolubility of Cocrystal (mg/mL)Fold Increase in Solubility
Propofol0.157Propofol:4,4′-Bipyridine-N,N′-dioxide2.57~16.4
p-Aminobenzoic Acid4.7p-Aminobenzoic Acid:4,4′-Bipyridine-N,N′-dioxide10.70~2.3
Ferulic Acid0.78Ferulic Acid:4,4′-Bipyridine-N,N′-dioxide4.49~5.8
Sulfathiazole0.37Sulfathiazole:4,4′-Bipyridine-N,N′-dioxide11.00~29.7

Application in Materials Science: Synthesis of Metal-Organic Frameworks (MOFs)

Proposed Experimental Protocol: Synthesis of a Hypothetical Zn-based MOF with a this compound Functionalized Linker

This protocol is a proposed adaptation based on the synthesis of other Zn-based MOFs. The hypothetical linker is 4-carboxythis compound.

Materials:

  • 4-Carboxythis compound

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • 20 mL scintillation vials

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Preparation of the Ligand-Metal Solution:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of 4-carboxythis compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Solvothermal Synthesis:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in a programmable oven to 120°C for 48 hours.

    • Allow the autoclave to cool down slowly to room temperature.

  • Isolation and Purification of Crystals:

    • After cooling, carefully collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activation:

    • Dry the crystals under vacuum at 100°C for 12 hours to remove residual solvent and activate the MOF.

Mandatory Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound start Start: Pyridine add_peracetic_acid Add 40% Peracetic Acid (maintain 85°C) start->add_peracetic_acid stir_cool Stir until 40°C add_peracetic_acid->stir_cool evaporate Evaporate Acetic Acid (vacuum) stir_cool->evaporate distill Distill Residue (100-105°C / 1 mm Hg) evaporate->distill end_product End Product: This compound distill->end_product

Caption: Workflow for the synthesis of this compound.

catalytic_cycle cluster_catalysis Cu-Catalyzed N-Arylation Cycle Cu_I Cu(I) oxidative_addition Oxidative Addition Cu_I->oxidative_addition Coordination with PNO Cu_III_complex [Cu(III)(Im)(Ar)(PNO)] complex reductive_elimination Reductive Elimination Cu_III_complex->reductive_elimination oxidative_addition->Cu_III_complex reductive_elimination->Cu_I Regeneration of Cu(I) catalyst product N-Arylimidazole reductive_elimination->product reactants Ar-X + Imidazole-H reactants->oxidative_addition PNO_ligand This compound Ligand (PNO)

Caption: Proposed catalytic cycle for N-arylation.

logical_relationship_cocrystal cluster_cocrystal_formation Cocrystal Formation for Enhanced Solubility poorly_soluble_api Poorly Soluble API (e.g., Propofol) cocrystal API-PNO Cocrystal poorly_soluble_api->cocrystal pno_coformer This compound Coformer (e.g., 4,4'-Bipyridine-N,N'-dioxide) pno_coformer->cocrystal h_bonding Strong Hydrogen Bonding (API•••O-N+) cocrystal->h_bonding improved_solubility Enhanced Aqueous Solubility cocrystal->improved_solubility

Caption: Logic of solubility enhancement via cocrystals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyridine-N-oxide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude Pyridine-N-oxide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities include unreacted pyridine (B92270), the oxidizing agent (e.g., peracetic acid, m-chloroperoxybenzoic acid), the corresponding carboxylic acid byproduct (e.g., acetic acid, m-chlorobenzoic acid), and water due to the hygroscopic nature of this compound.[1][2] In some cases, byproducts from side reactions or decomposition may also be present.

Q2: My this compound product is a sticky oil or a discolored solid. What could be the cause?

A2: A sticky or oily consistency is often due to the presence of water, as this compound is very hygroscopic.[1][3] Discoloration (e.g., yellow or brown) can indicate the presence of impurities or degradation products. Purification is recommended to obtain a pure, crystalline solid.

Q3: How should I store purified this compound?

A3: Due to its hygroscopic nature, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[3] A desiccator is also highly recommended for storage.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used. However, due to the high polarity of this compound, it can be challenging. Normal phase chromatography on silica (B1680970) gel or alumina (B75360) is common. It is often necessary to use a polar solvent system, such as dichloromethane (B109758)/methanol (B129727), to elute the product.[4] Peak tailing can be an issue on silica gel due to the basic nature of the N-oxide; using a different stationary phase like alumina or employing techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) might be better alternatives.[5]

Q5: Is this compound thermally stable during purification?

A5: this compound can be thermally sensitive. Decomposition can occur at elevated temperatures, especially at atmospheric pressure.[6] Therefore, purification by distillation should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition.[6] The decomposition of substituted Pyridine-N-oxides can be influenced by the nature and position of the substituents.[7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Extraction This compound is highly soluble in water.[3] Ensure the aqueous phase is thoroughly and repeatedly extracted with a suitable organic solvent (e.g., chloroform, dichloromethane).[8] Adjusting the pH of the aqueous layer to be basic (pH > 8) can help suppress the solubility of the N-oxide in the aqueous phase and improve extraction efficiency.
Decomposition During Distillation High temperatures can lead to product decomposition.[6] Ensure the distillation is performed under a high vacuum (≤ 1 mmHg) and the bath temperature does not exceed 130°C.[6]
Incomplete Crystallization The chosen recrystallization solvent may not be optimal. Experiment with different solvent systems. Ether is a commonly used solvent for the recrystallization of this compound.[9] Ensure the solution is sufficiently concentrated and cooled to a low enough temperature to induce crystallization.
Hygroscopic Nature of Product The product can absorb atmospheric moisture, appearing as an oil and leading to handling losses. Handle the purified product in a dry environment (e.g., glove box or under a stream of dry inert gas) and store it properly.[3]
Issue 2: Product is Contaminated with Acetic Acid (from peracetic acid oxidation)
Possible Cause Troubleshooting Step
Inefficient Removal of Acetic Acid Simple evaporation may not be sufficient to remove all acetic acid.
Azeotropic Distillation: Add a solvent like toluene (B28343) and distill off the azeotrope to remove residual acetic acid.[10]
Vacuum Distillation: After initial evaporation, apply a high vacuum to remove the remaining acetic acid. A dry ice trap is recommended to protect the vacuum pump.[6]
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize and remove the acetic acid. Be cautious of gas evolution (CO2).
Issue 3: Difficulty with Column Chromatography
Possible Cause Troubleshooting Step
Poor Separation/Co-elution The chosen mobile phase may not be optimal for separating the highly polar this compound from impurities.
Gradient Elution: Start with a less polar solvent and gradually increase the polarity of the mobile phase. For example, a gradient of methanol in dichloromethane.
Change Stationary Phase: If using silica gel, consider switching to alumina, which can sometimes provide better separation for basic compounds.[11] For very polar compounds, HILIC may be a more suitable technique.[5]
Peak Tailing on Silica Gel The basic nature of the this compound can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing.[11]
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (B128534) or pyridine to the eluent to saturate the active sites on the silica gel and improve peak shape.[11]
Use a Different Stationary Phase: As mentioned above, alumina or a C18 column in HILIC mode can be less prone to this issue.[5][11]

Quantitative Data

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Yield (%) Reported Purity (%) Advantages Disadvantages
Vacuum Distillation 78 - 83%[6]>98%Effective for removing non-volatile impurities.Risk of thermal decomposition if not performed under high vacuum.[6]
Recrystallization 76 - 83% (as hydrochloride salt)[6]>99%High purity achievable; removes both soluble and insoluble impurities.Can be time-consuming; requires finding a suitable solvent.
Column Chromatography Variable>95%[4]Can separate closely related impurities.Can be labor-intensive and require large volumes of solvent; potential for product loss on the column.
Acid-Base Extraction Variable>95%Good for removing non-basic impurities.Requires multiple extraction steps and large solvent volumes; emulsion formation can be an issue.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from Organic Syntheses.[6]

  • Initial Solvent Removal: The crude reaction mixture, often in acetic acid, is concentrated on a steam bath under reduced pressure (water aspirator) to remove the bulk of the solvent.

  • Apparatus Setup: Assemble a distillation apparatus suitable for collecting a solid distillate under high vacuum. Protect the vacuum pump with a dry ice trap to collect any remaining volatile impurities.

  • Distillation: Heat the residue in an oil bath. It is critical to maintain a pressure of 1 mmHg or lower. The temperature of the oil bath should not exceed 130°C to prevent decomposition.

  • Fraction Collection: Collect the fraction that distills at 100-105°C at 1 mmHg. The product will solidify in the receiving flask.

  • Handling: this compound is deliquescent; the receiving flask should be stoppered immediately after the distillation is complete.

Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)

This protocol is also adapted from Organic Syntheses for the purification of the hydrochloride salt.[6]

  • Salt Formation: Bubble gaseous hydrogen chloride into the crude reaction mixture to form the this compound hydrochloride salt.

  • Solvent Removal: Remove the acetic acid and any excess peracetic acid by warming on a steam bath under vacuum.

  • Recrystallization: Add isopropyl alcohol (approximately 300 mL for ~150 g of crude salt) to the residue and heat the mixture to reflux for 30 minutes.

  • Crystallization: Allow the solution to cool to room temperature to induce crystallization.

  • Isolation and Washing: Filter the colorless crystals and wash them sequentially with a small amount of cold isopropyl alcohol and then with ether.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This is a general procedure for the purification of basic compounds like this compound.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the solution is basic (pH > 8).[8]

  • Back-Extraction: Extract the liberated this compound from the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis & Storage crude Crude this compound (with impurities) dist Vacuum Distillation crude->dist Non-volatile impurities recryst Recrystallization crude->recryst Soluble/insoluble impurities chrom Column Chromatography crude->chrom Closely related impurities extract Acid-Base Extraction crude->extract Non-basic impurities analysis Purity Analysis (NMR, LC-MS, etc.) dist->analysis recryst->analysis chrom->analysis extract->analysis storage Store under Inert Atmosphere analysis->storage

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_distillation start Low Yield from Vacuum Distillation q1 Was the vacuum pressure ≤ 1 mmHg? start->q1 a1_no Decrease the pressure. High pressure leads to a higher boiling point and potential decomposition. q1->a1_no No q2 Was the bath temperature > 130°C? q1->q2 Yes a1_yes Check for leaks in the system. Ensure the vacuum pump is functioning correctly. a2_yes Lower the bath temperature. High temperatures can cause thermal decomposition. q2->a2_yes Yes a2_no Consider incomplete transfer of the crude product or losses during workup. q2->a2_no No

References

Technical Support Center: Optimizing Pyridine-N-Oxide Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pyridine-N-oxide oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for converting pyridines to pyridine-N-oxides?

The most commonly employed oxidizing agents are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and a combination of hydrogen peroxide with acetic acid.[1][2][3][4] Other reagents like perbenzoic acid and monoperphthalic acid have also been used.[1]

Q2: What are the typical reaction conditions for a this compound oxidation?

Reaction conditions vary depending on the chosen oxidant and the pyridine (B92270) substrate. For m-CPBA oxidations, the reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature, or sometimes heated to 40 °C.[5][6] When using hydrogen peroxide in acetic acid, the mixture is typically heated.[1]

Q3: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting pyridine and the formation of the more polar this compound product.[7] Iodometric titration can also be used to determine the concentration of the peroxy acid.[1]

Q4: What are the main safety concerns associated with this compound oxidations?

Reactions involving peroxy compounds can be exothermic and potentially explosive.[1][2] It is crucial to run these reactions behind a safety shield, add the oxidizing agent slowly to control the reaction rate, and provide adequate cooling.[1] Commercial preparations of peracetic acid should be handled according to the manufacturer's recommendations.[1]

Q5: My this compound product is a hygroscopic solid. How should I handle and dry it?

Pyridine-N-oxides are often hygroscopic.[4][8] They should be stored in a tightly sealed container. Drying can be achieved by azeotropic distillation with benzene (B151609) or ethyl acetate, or by distillation from DMF.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyridine-N-oxides.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The strength of peracetic acid solutions can be checked by iodometric titration.[1]
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent. For m-CPBA, using 2.5 equivalents is reported in some procedures.[5]
Inappropriate Reaction Temperature Optimize the reaction temperature. While some reactions proceed at 0-25 °C[6], others may require heating to 40 °C or higher.[2][5] For hydrogen peroxide in acetic acid, heating is common.[1]
Electron-Withdrawing Groups on the Pyridine Ring Pyridines with electron-withdrawing substituents are less nucleophilic and thus harder to oxidize.[10] Consider using a stronger oxidizing system or harsher reaction conditions (e.g., higher temperature, longer reaction time).
Impure Starting Materials Ensure the purity of the starting pyridine and solvent, as impurities can interfere with the reaction.[7]
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Over-oxidation Avoid using a large excess of the oxidizing agent and monitor the reaction closely. Once the starting material is consumed, proceed with the workup.
Reaction with Substituents If the pyridine has oxidizable functional groups (e.g., alkenes), chemoselective oxidation can be challenging.[4] Careful selection of the oxidant and reaction conditions is necessary. m-CPBA is known for its selectivity in some cases.[4]
Ring Opening or Rearrangement In the presence of reagents like acetic anhydride, this compound can undergo rearrangement to form 2-acetoxypyridine.[11] Ensure that such reagents are not present if only N-oxidation is desired.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Contamination with Carboxylic Acid Byproduct (e.g., m-chlorobenzoic acid) During workup, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or 10% sodium sulfate (B86663) (Na₂SO₄), to remove acidic impurities.[12] m-Chlorobenzoic acid can also be precipitated by cooling the reaction mixture.[12]
Product is Water-Soluble Low molecular weight pyridine-N-oxides can have significant water solubility.[4] Minimize the use of aqueous washes during workup. Extraction with a more polar organic solvent or continuous extraction may be necessary. Evaporation of the solvent under reduced pressure is a common isolation technique.[1]
Tailing on Silica (B1680970) Gel Chromatography The basicity of pyridine-N-oxides can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the eluent.[7]
Emulsion Formation During Extraction Emulsions can form during the aqueous workup. Adding brine (saturated NaCl solution) can help to break the emulsion.

Experimental Protocols

Protocol 1: Oxidation using m-CPBA

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the pyridine substrate (1 equivalent) in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.[6]

  • Addition of Oxidant: Slowly add a solution or slurry of m-CPBA (1.1 to 2.5 equivalents) in DCM to the cooled pyridine solution while stirring.[5][6] Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 20-26 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.[6]

    • Add water to the residue.[6]

    • Adjust the pH of the mixed solution to 4-5.[6]

    • Stir for 2-3 hours, then filter to remove insoluble byproducts (like m-chlorobenzoic acid).[6]

    • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the this compound.[6]

  • Purification: If necessary, the crude product can be purified by crystallization from a suitable solvent (e.g., isopropyl alcohol/ether) or by column chromatography.[1][7]

Protocol 2: Oxidation using Hydrogen Peroxide and Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the pyridine substrate with glacial acetic acid.[1]

  • Addition of Oxidant: Carefully add a 30% aqueous solution of hydrogen peroxide to the mixture.

  • Reaction: Heat the reaction mixture, for example, on a steam bath.[1] The reaction time and temperature will depend on the substrate and should be optimized.

  • Workup:

    • Remove the acetic acid and excess hydrogen peroxide by warming on a steam bath under vacuum.[1]

    • The residue can then be purified. For this compound itself, distillation at reduced pressure (e.g., 1 mm Hg) is a viable method.[1]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Pyridine in Solvent cool Cool to 0-5 °C start->cool add_oxidant Add Oxidant (e.g., m-CPBA) cool->add_oxidant react Stir at RT (20-26h) add_oxidant->react concentrate Concentrate react->concentrate wash Aqueous Wash (pH adjustment) concentrate->wash filter Filter wash->filter purify Purify (Crystallization/ Chromatography) filter->purify product This compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inactive Oxidant problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Insufficient Oxidant problem->cause3 cause4 Deactivated Substrate problem->cause4 solution1 Use Fresh Reagent/ Titrate cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Increase Equivalents cause3->solution3 solution4 Harsher Conditions cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

reaction_mechanism pyridine Pyridine transition_state [Transition State] pyridine->transition_state Nucleophilic Attack by Nitrogen mcpba m-CPBA mcpba->transition_state product This compound transition_state->product byproduct m-Chlorobenzoic Acid transition_state->byproduct

Caption: Simplified mechanism of pyridine oxidation with m-CPBA.

References

Technical Support Center: Pyridine-N-oxide Mediated C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridine-N-oxide mediated C-H functionalization. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no yield. What are the initial checks I should perform?

A: When troubleshooting a low-yield reaction, a systematic evaluation of several factors is crucial.[1]

  • Verify Starting Material Integrity: Confirm the purity of your pyridine (B92270) N-oxide, coupling partner, catalyst, and reagents. Pyridine derivatives can be hygroscopic, and organometallic reagents may be sensitive to air and moisture. Ensure solvents are anhydrous and degassed, as required.

  • Check Reaction Setup: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon), especially for moisture-sensitive catalysts and reagents.

  • Re-evaluate Reaction Conditions: Suboptimal parameters are a common cause of poor yields.[1] Double-check the temperature, reaction time, and concentrations of all components against the literature protocol.

  • Catalyst and Oxidant Activity: The choice and handling of the catalyst and oxidant are critical. For palladium-catalyzed reactions, the combination of Pd(OAc)₂ and a silver salt oxidant like Ag₂CO₃ is often crucial for efficiency.[2][3] In photocatalyzed reactions, ensure your light source has the correct wavelength and intensity.

A logical workflow for troubleshooting low yields can help systematically identify the root cause.

TroubleshootingWorkflow start Low Yield Observed check_materials 1. Verify Starting Material Purity (Substrate, Reagents, Solvents) start->check_materials check_setup 2. Scrutinize Reaction Setup (Inert Atmosphere, Dry Glassware) check_materials->check_setup Materials OK check_conditions 3. Re-evaluate Conditions (Temp, Time, Concentration) check_setup->check_conditions Setup OK optimize_catalyst 4. Optimize Catalyst System (Catalyst, Ligand, Oxidant, Additives) check_conditions->optimize_catalyst Conditions OK resolution Improved Yield optimize_catalyst->resolution

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing poor regioselectivity in my reaction. How can I control it?

A: Achieving high regioselectivity can be a significant challenge. The N-oxide group typically directs functionalization to the C2 position due to electronic factors and its ability to act as a directing group.[4][5] However, other positions can sometimes react.

  • Steric Hindrance: In substrates with bulky substituents at or near the C2/C6 positions, functionalization may occur at a less hindered site. For instance, 3-phenylpyridine (B14346) N-oxide has been shown to undergo alkenylation with excellent selectivity at the less bulky C6 site.[2]

  • Catalyst/Ligand System: For Pd-catalyzed reactions, the choice of ligand can influence regioselectivity. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote specific catalytic pathways.[1]

  • Additives: In some cases, additives can dramatically improve site-selectivity. For Pd-catalyzed arylations, the addition of Ag₂CO₃ was found to be necessary to achieve high regioselectivity.[4]

  • Protecting Groups: While the N-oxide itself is a directing group, other protecting groups on the pyridine ring can alter the electronic properties and direct functionalization to other positions, such as C3 or C4.[1]

Q3: My catalyst appears to be deactivated or poisoned. What are the common causes and solutions?

A: Catalyst poisoning is a frequent issue, particularly with nitrogen-containing heterocycles like pyridines. The lone pair of electrons on the nitrogen atom can coordinate strongly with metal catalysts, inhibiting their activity.[1][6]

  • Pyridine Coordination: The basic nitrogen of the starting material or product can act as a ligand for the metal center (e.g., Palladium), leading to catalyst deactivation. While the N-oxide is a much weaker base than the corresponding pyridine, the product, once formed, can be a potent inhibitor.[7]

  • Solution - Catalyst Loading: A simple, though not always ideal, solution is to increase the catalyst loading. However, this can lead to more side reactions and increases cost.[1]

  • Solution - Ligand Choice: Employing strongly coordinating, bulky ligands can sometimes prevent the pyridine nitrogen from displacing the desired ligand and poisoning the catalyst.

  • Solution - Additives: Certain additives may act as sacrificial ligands or re-oxidants to keep the catalytic cycle running.

The following diagram illustrates the problem of catalyst poisoning in a simplified Pd(II) cycle.

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd_II Pd(II) Catalyst CH_Activation C-H Activation Pd_II->CH_Activation Poisoned_Complex Poisoned Pd(II) Complex (Inactive) Pd_II->Poisoned_Complex Coordination with Pyridyl Product Functionalization Functionalization Step CH_Activation->Functionalization Reductive_Elimination Reductive Elimination (Product Formation) Functionalization->Reductive_Elimination Pd_0 Pd(0) Reductive_Elimination->Pd_0 Reoxidation Re-oxidation Pd_0->Reoxidation Reoxidation->Pd_II Product Pyridyl Product Product->Poisoned_Complex

References

Strategies for improving the regioselectivity of Pyridine-N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the regioselectivity of Pyridine-N-oxide reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on an unsubstituted this compound not yielding the C4-substituted product?

A1: While this compound is activated for electrophilic aromatic substitution (EAS) primarily at the C4 position, several factors can lead to unexpected regioselectivity, yielding C2 or C3 products.[1][2]

  • Reaction Conditions: Highly acidic conditions can lead to the protonation of the N-oxide oxygen. This protonated species behaves more like a deactivated pyridine (B92270) ring, which can alter the expected outcome.[3][4]

  • Steric Hindrance: Although C2 is electronically favorable for attack, steric hindrance can disfavor it, especially with bulky electrophiles.[2] However, for some reactions, C2 substitution can be competitive or even dominant.

  • Solvent Effects: The solvent can influence the reactivity and selectivity. For instance, solvation of the N-oxide oxygen can impact the electronic distribution in the ring and favor para-substitution as the experimental product.[4]

  • Kinetic vs. Thermodynamic Control: Under kinetic control, the ortho (C2) product may form faster, but the para (C4) product is typically the more thermodynamically stable isomer.[4] Ensure your reaction has reached thermodynamic equilibrium if the C4 product is desired.

Q2: I am observing a mixture of C2 and C4 isomers in my nitration reaction. How can I improve selectivity for the C4 position?

A2: Achieving high selectivity for C4-nitration is a common challenge. The N-oxide group strongly activates the C4 position, but C2 is also activated.[3]

  • Temperature Control: Nitration of this compound is typically performed at elevated temperatures (e.g., 125-130°C) to favor the thermodynamic C4 product.[5][6] Lower temperatures might favor the kinetically preferred C2 isomer.

  • Choice of Nitrating Agent: The standard nitrating mixture (HNO₃/H₂SO₄) is effective for C4 nitration.[5][6] Using alternative nitrating agents might alter the regioselectivity.

  • Substituent Effects: If your this compound has other substituents, their electronic and steric properties will significantly influence the position of nitration. Electron-donating groups can further activate specific positions, while electron-withdrawing groups will deactivate the ring.

Q3: How do existing substituents on the pyridine ring affect the regioselectivity of N-oxide reactions?

A3: Substituents play a crucial role in directing incoming groups. Their effects are a combination of electronic (inductive and resonance) and steric factors.

  • Electron-Donating Groups (EDGs): (e.g., -CH₃, -OCH₃) at the C2 or C4 position will further activate the ring for electrophilic substitution, but may compete with the N-oxide's directing effect.

  • Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -NO₂) will deactivate the ring, making reactions more difficult. Their position will direct incoming electrophiles to other available positions. For example, a C3-substituent will generally direct incoming electrophiles to C4 and C6.

  • Steric Hindrance: Bulky substituents, particularly at the C2 and C6 positions, will sterically hinder attack at those positions and favor reaction at the less hindered C4 position.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no C4-selectivity in nitration. Reaction has not reached thermodynamic equilibrium.Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to observe isomer distribution over time.[5]
Incorrect work-up procedure.Ensure proper neutralization after quenching the reaction on ice. A pH of 7-8 is often required to precipitate the product.[5][6]
Dominant C2-substitution in reactions with electrophiles. The reaction is under kinetic control.As with nitration, try running the reaction at a higher temperature for a longer duration to favor the thermodynamically more stable C4 product.
The electrophile is small and not sterically demanding.Consider using a bulkier electrophile if possible to sterically disfavor the C2 position.
Unexpected C3 or C5 substitution. The reaction mechanism may not be a standard EAS.Some modern methods achieve meta-substitution through radical pathways or dearomatization-rearomatization strategies, which operate under different regiochemical rules.[8] Confirm the expected mechanism for your chosen reagents.
Presence of a strong directing group at another position.Re-evaluate the combined directing effects of the N-oxide and all other substituents on the ring.
Deoxygenation of the N-oxide instead of ring substitution. The reagent used is also a reducing agent.Verify the compatibility of your reagents. If necessary, perform the substitution first and then deoxygenate in a separate step.

Data Presentation

Table 1: Regioselectivity of Nitration of this compound

Nitrating Agent Temperature (°C) Major Product Yield (%) Reference
Fuming HNO₃ / conc. H₂SO₄125-1304-Nitrothis compound42[6]
Fuming HNO₃ / conc. H₂SO₄904-Nitrothis compoundHigh[1]

Note: Yields can vary based on specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrothis compound [5][6]

This protocol details the electrophilic nitration of this compound, a classic example demonstrating C4-selectivity.

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of this compound.

  • Heating: Heat the this compound to 60°C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated this compound over 30 minutes. The internal temperature will initially drop.

  • Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto 150 g of crushed ice in a 1 L beaker.

    • Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.

  • Isolation and Purification:

    • Collect the solid precipitate by filtration using a Buchner funnel.

    • Extract the product from the solid using acetone (B3395972).

    • Evaporate the acetone to obtain the crude 4-nitrothis compound.

    • The product can be further purified by recrystallization from acetone.

Visualizations

Electrophilic_Attack_Directing_Effects cluster_pyridine Pyridine cluster_n_oxide This compound Pyridine Pyridine Ring (Electron Deficient) Deactivated for EAS Deactivated for EAS Pyridine->Deactivated for EAS Slow reaction (meta-directing under harsh conditions) N_Oxide This compound Ring (Activated) C4 C4 Position (Most Activated) N_Oxide->C4 Favored Attack C2_C6 C2/C6 Positions (Also Activated) N_Oxide->C2_C6 Possible Attack Electrophile Electrophile (E+) Electrophile->Pyridine Electrophile->N_Oxide

Caption: Directing effects in electrophilic substitution.

Troubleshooting_Workflow decision decision result result issue issue start Start: Unexpected Regioselectivity check_conditions Review Reaction Conditions (Temp, Time, Acid Conc.) start->check_conditions is_kinetic Kinetic or Thermodynamic? check_conditions->is_kinetic increase_temp_time Increase Temperature/Time for Thermodynamic Product (C4) is_kinetic->increase_temp_time Kinetic check_substituents Analyze Substituent Effects (Steric/Electronic) is_kinetic->check_substituents Thermodynamic final_product Identify Final Product increase_temp_time->final_product is_steric Is C2/C6 Sterically Hindered? check_substituents->is_steric expect_c4 Expect C4 Product is_steric->expect_c4 Yes consider_c2 Consider C2/C6 Product is_steric->consider_c2 No expect_c4->final_product re_evaluate Re-evaluate Combined Directing Effects consider_c2->re_evaluate re_evaluate->final_product

Caption: Troubleshooting workflow for regioselectivity.

References

Common pitfalls in handling and storage of Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Question: My reaction yield is lower than expected. What are the potential causes related to this compound?

Answer:

Several factors related to the quality and handling of this compound can lead to low reaction yields. Consider the following troubleshooting steps:

  • Moisture Contamination: this compound is very hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This can introduce water into your reaction, which may be incompatible with your reagents or reaction conditions.

    • Solution: Use a freshly opened bottle of this compound or dry the compound before use.[4] Techniques for drying include azeotropic distillation with toluene (B28343) or drying under high vacuum.[5] Always handle this compound in a dry environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Reagent Purity: The purity of your this compound can significantly impact your reaction. Impurities from synthesis or degradation can interfere with the desired chemical transformation.

    • Solution: Verify the purity of your this compound using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[8] If necessary, purify the reagent by vacuum distillation or crystallization.[3][9]

  • Improper Storage: Exposure to light, heat, or incompatible materials can degrade this compound over time.[4][10]

    • Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1][7]

  • Reaction Conditions: The order of reagent addition and reaction temperature can be critical.

    • Solution: Review your experimental protocol. For exothermic reactions, consider slow, dropwise addition of reagents and effective cooling to prevent degradation.[11]

Question: I'm observing unexpected side products in my reaction. Could this compound be the source?

Answer:

Yes, the reactivity of this compound or its impurities could lead to side reactions.

  • Thermal Decomposition: this compound can decompose at elevated temperatures, especially during distillation at pressures above 1 mm Hg.[6][9] This can generate byproducts that may interfere with your reaction. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

    • Solution: If you need to distill this compound, ensure it is done under high vacuum (≤1 mm Hg) and that the bath temperature does not exceed 130°C.[9]

  • Reactivity with Other Reagents: this compound is incompatible with strong oxidizing agents.[1][7]

    • Solution: Carefully review all reagents in your reaction to ensure they are compatible with this compound.

Question: The physical appearance of my this compound has changed (e.g., clumped, discolored). Is it still usable?

Answer:

A change in physical appearance, such as clumping or discoloration, often indicates moisture absorption or degradation.[12] Using the material without purification is not recommended as it can lead to reproducibility issues.

  • Solution: It is best to purify the material before use. For clumped solids, this is a strong indication of hydration due to its hygroscopic nature. Drying the material as described above is recommended. If the material is discolored, it may have degraded, and purification by distillation or crystallization is advisable.[3][9]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the essential personal protective equipment (PPE) for handling this compound?

    • A1: Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[1][13] If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[6][7] Work in a well-ventilated area or a fume hood.[1][4]

  • Q2: What is the best way to store this compound?

    • A2: Store this compound in a tightly closed container in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[1][6] Due to its hygroscopic nature, storage under an inert atmosphere such as nitrogen is recommended to protect it from moisture.[6][7]

  • Q3: Is this compound sensitive to air or moisture?

    • A3: Yes, it is highly hygroscopic and will absorb moisture from the air.[1][2][3] Prolonged exposure to air or moisture should be avoided.[4]

Safety

  • Q4: What should I do in case of accidental skin or eye contact with this compound?

    • A4: For skin contact, immediately wash the affected area with plenty of soap and water.[13] For eye contact, rinse cautiously with water for at least 15 minutes and consult a physician.[1][13]

  • Q5: What are the primary hazards associated with this compound?

    • A5: this compound can cause skin, eye, and respiratory irritation.[1] During a fire, it can generate irritating and highly toxic gases.[6] It is also incompatible with strong oxidizing agents.[1]

  • Q6: How should I dispose of this compound waste?

    • A6: Dispose of waste in a suitable, closed container and in accordance with local, state, and federal regulations.[1][14] Do not let the product enter drains.[1]

Experimental Use

  • Q7: How can I check the purity of my this compound?

    • A7: The purity of this compound can be determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[8] You can also refer to the supplier's certificate of analysis.

  • Q8: Can I use this compound directly from the bottle?

    • A8: For moisture-sensitive reactions, it is advisable to dry this compound before use due to its hygroscopic nature.[4][5] For other applications, using it directly from a freshly opened bottle may be acceptable, but it is best practice to handle it under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₅NO[2]
Molar Mass95.101 g·mol⁻¹[2]
AppearanceColorless to off-white solid[2][15]
Melting Point65 to 68 °C (149 to 154 °F)[2][15]
Boiling Point270 °C (518 °F) at 760 mmHg[2]
100–105 °C at 1 mmHg[9]
SolubilityHighly soluble in water and most polar solvents[2][3]
pKa (of conjugate acid)0.8[2]

Table 2: Safety and Incompatibility Data for this compound

ParameterInformationReference
Incompatible MaterialsStrong oxidizing agents[1][6][7]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Cyanide fumes[1][6]
Conditions to AvoidMoisture, Dust generation, High temperatures[1][6]

Experimental Protocols

Protocol 1: Drying of this compound by Azeotropic Distillation

This protocol is for removing water from this compound, which is particularly important for moisture-sensitive reactions.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Condenser

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive materials

Procedure:

  • Place the hygroscopic this compound into a round-bottom flask.

  • Add a sufficient volume of anhydrous toluene to dissolve or suspend the material.

  • Set up the distillation apparatus (Dean-Stark or soxhlet) under an inert atmosphere.

  • Heat the mixture to reflux. The water will be removed as an azeotrope with toluene.

  • Continue the azeotropic distillation until no more water is collected.

  • Once dry, remove the toluene under reduced pressure.

  • The resulting solid this compound should be stored under an inert atmosphere in a tightly sealed container.[5]

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is for purifying this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus suitable for vacuum distillation and collecting a solid distillate

  • Vacuum pump capable of reaching ≤1 mm Hg

  • Oil bath

  • Dry ice trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask.

  • Protect the vacuum pump with a dry ice trap to collect any volatile byproducts or residual solvents.[9]

  • Slowly and carefully apply vacuum, ensuring the pressure is maintained at or below 1 mm Hg. Decomposition can occur at higher pressures.[9]

  • Heat the distillation flask using an oil bath. Do not allow the bath temperature to exceed 130°C to avoid decomposition.[9]

  • Collect the purified this compound as a solid distillate at a boiling point of approximately 100-105°C at 1 mm Hg.[9]

  • Once the distillation is complete, allow the apparatus to cool completely before carefully releasing the vacuum under an inert atmosphere.

  • Transfer the purified product to a suitable container for storage.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Low Yield or Unexpected Side Products Observed check_purity Is the this compound pure and dry? start->check_purity purify Purify/Dry this compound (Distillation/Azeotrope) check_purity->purify No check_storage Was the material stored correctly? check_purity->check_storage Yes purify->check_storage new_reagent Use a fresh batch of This compound check_storage->new_reagent No check_conditions Are reaction conditions (temp, atmosphere) optimal? check_storage->check_conditions Yes new_reagent->check_conditions optimize_conditions Optimize reaction conditions (e.g., lower temp, inert atm.) check_conditions->optimize_conditions No check_compatibility Are all reagents compatible? check_conditions->check_compatibility Yes optimize_conditions->check_compatibility remove_incompatible Remove incompatible reagents (e.g., strong oxidizers) check_compatibility->remove_incompatible No success Problem Resolved check_compatibility->success Yes remove_incompatible->success

Caption: A decision tree for troubleshooting common experimental issues involving this compound.

References

Technical Support Center: Work-up Procedures for Reactions Containing Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing work-up procedures for reactions containing Pyridine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of reactions containing this compound?

A1: The primary challenges stem from the physical and chemical properties of this compound. Its high polarity and water solubility can complicate extractions and product isolation.[1][2] Being a weak base, its removal often requires specific pH adjustments.[3][4] Furthermore, its high boiling point can make removal by distillation difficult without co-distilling the desired product.[1][2]

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Several methods can be employed, depending on the stability of your product:

  • Acidic Wash/Extraction: Washing the organic layer with a dilute acid solution (e.g., 1-2 M HCl) will protonate the this compound, forming a water-soluble salt that partitions into the aqueous layer.[5][6] This is a very common and effective method.

  • Copper Sulfate (B86663) Wash: Washing with an aqueous solution of copper(II) sulfate can be effective. This compound forms a complex with copper ions, which is then extracted into the aqueous phase.[5]

  • Column Chromatography: If your product is not amenable to acidic conditions, silica (B1680970) gel or alumina (B75360) column chromatography can be used to separate the polar this compound from less polar products.[7]

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method to remove residual this compound.[8][9]

Q3: I'm observing an emulsion during the extractive work-up. What should I do?

A3: Emulsions can be common when working with polar, basic compounds like this compound. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Add a small amount of the organic solvent used for extraction.

  • Gently swirl or stir the mixture instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q4: Can I remove this compound by distillation?

A4: While this compound has a high boiling point (270 °C), it can sometimes be removed by vacuum distillation if your product is significantly less volatile.[1][2][10] However, caution is advised as co-distillation can occur. A fractional distillation setup may be necessary. It is often more practical to remove the bulk of the solvent under reduced pressure and then use one of the other removal methods mentioned above.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Product contaminated with this compound after extraction Incomplete protonation of this compound.- Ensure the aqueous wash is sufficiently acidic (pH < 2).- Perform multiple acidic washes.- Use a slightly more concentrated acid solution if the product is stable.
Low product recovery after acidic wash Product is acid-sensitive or has some basicity.- Use a milder acid (e.g., dilute citric acid or ammonium (B1175870) chloride solution).- Consider alternative purification methods like chromatography or recrystallization.
This compound co-elutes with the product during column chromatography Inappropriate solvent system.- Increase the polarity of the eluent gradually.- Use a different stationary phase (e.g., alumina instead of silica gel).- Consider using a gradient elution.[11]
Difficulty in crystallizing the product from a mixture containing this compound This compound acts as an impurity that inhibits crystallization.- Attempt to remove the majority of the this compound using an acidic wash before crystallization.- Try a different recrystallization solvent or a solvent mixture.[12]

Quantitative Data

The following table summarizes key properties of this compound relevant to work-up procedures.

PropertyValueSignificance for Work-up
Molecular Weight 95.101 g/mol [3]General property for calculations.
Melting Point 62-67 °C[8]A solid at room temperature.
Boiling Point 270 °C[1]Difficult to remove by simple distillation.
pKa of Conjugate Acid 0.79 - 0.8[3][4][8][13]Weakly basic; requires a sufficiently acidic solution for protonation.
Water Solubility High[1][3]Facilitates removal with aqueous washes.
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol (B145695) and acetone.[1]Important for choosing appropriate extraction and chromatography solvents.

Experimental Protocols

Protocol 1: Removal of this compound using Acidic Extraction
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). Use a volume of acidic solution approximately equal to the organic layer volume.

  • Separation: Gently shake the funnel, allowing the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (step 3 & 4) two more times to ensure complete removal of the this compound.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble.[9][14] Common choices include ethanol, ethyl acetate/hexanes, or acetone.[12]

  • Dissolution: Dissolve the crude product (pre-purified by acidic wash if necessary) in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporator) start->solvent_removal dissolution Dissolve in Organic Solvent solvent_removal->dissolution acidic_wash Acidic Wash (e.g., 1M HCl) dissolution->acidic_wash aqueous_layer Aqueous Layer (Contains this compound salt) acidic_wash->aqueous_layer Aqueous Phase organic_layer Organic Layer acidic_wash->organic_layer Organic Phase neutral_wash Neutralizing Wash (e.g., sat. NaHCO3) organic_layer->neutral_wash brine_wash Brine Wash neutral_wash->brine_wash drying Dry over Anhydrous Agent brine_wash->drying concentration Concentration drying->concentration purified_product Purified Product concentration->purified_product

Caption: A general workflow for the work-up of a reaction containing this compound using acidic extraction.

troubleshooting_workflow start Product Contaminated with This compound? extraction Perform/Repeat Acidic Extraction start->extraction Yes success Pure Product start->success No check_ph Is Product Acid Stable? extraction->check_ph strong_acid Use 1-2M HCl check_ph->strong_acid Yes mild_acid Use Mild Acid (e.g., Citric Acid) check_ph->mild_acid No chromatography Consider Column Chromatography strong_acid->chromatography mild_acid->chromatography silica Silica Gel Column chromatography->silica Neutral/Acidic Product alumina Alumina Column chromatography->alumina Basic Product recrystallization Attempt Recrystallization silica->recrystallization alumina->recrystallization recrystallization->success Successful failure Further Purification Needed recrystallization->failure Unsuccessful

Caption: A decision tree for troubleshooting the purification of products from reactions containing this compound.

References

Impact of solvent choice on Pyridine-N-oxide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of solvent choice on Pyridine-N-Oxide reaction efficiency.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: My nucleophilic aromatic substitution on a this compound is showing low to no conversion. What role could the solvent be playing and how can I troubleshoot this?

Answer:

Low conversion in SNAr reactions involving Pyridine-N-oxides is frequently linked to improper solvent selection. The stability of the intermediate Meisenheimer complex is crucial for reaction success and is highly influenced by the solvent environment.

Troubleshooting Steps:

  • Evaluate Solvent Polarity:

    • Problem: The solvent may not be polar enough to stabilize the charged Meisenheimer intermediate.

    • Solution: Switch to a more polar aprotic solvent. Solvents like DMSO and DMF are often effective at solvating charged intermediates and can accelerate the reaction rate. In some cases, polar protic solvents like alcohols can participate in the reaction, so a careful selection is necessary.

  • Consider Protic vs. Aprotic Solvents:

    • Problem: Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Employ polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive.

  • Check Solubility:

    • Problem: The this compound starting material or the nucleophile may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Ensure all reactants are fully dissolved. If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing properties for your specific substrates. For instance, if starting materials are nonpolar, a less polar solvent like THF or dioxane might be necessary, but this needs to be balanced with the need to stabilize the reaction intermediate.

  • Moisture Contamination:

    • Problem: Pyridine-N-oxides can be hygroscopic.[1] The presence of water can affect the reactivity of certain nucleophiles and intermediates.

    • Solution: Use anhydrous solvents and ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Drying agents may be necessary if moisture sensitivity is high.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am observing a mixture of ortho- and para-substituted products in my electrophilic aromatic substitution on a this compound, with a low yield of the desired isomer. How can the solvent influence this?

Answer:

Solvent choice can significantly impact the regioselectivity of electrophilic aromatic substitution on Pyridine-N-oxides by influencing the stability of the intermediates leading to different isomers.

Troubleshooting Steps:

  • Assess Solvent Polarity and Coordinating Ability:

    • Problem: The solvent can coordinate with the electrophile or the this compound, altering the steric environment and electronic distribution, which in turn affects the ortho/para selectivity.

    • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. For example, a non-coordinating solvent like a chlorinated solvent might favor one isomer, while a coordinating solvent like acetonitrile could favor another. Preliminary results in similar systems have shown that switching from dichloromethane (B109758) (DCM) to dimethylsulfoxide (DMSO) can reverse regioselectivity in some cases.[2]

  • Consider Solvent Acidity/Basicity:

    • Problem: The solvent's acidic or basic properties can influence the reactivity of the electrophile and the substrate.

    • Solution: For nitration reactions, the use of a strong acid medium is common. The specific acid and its concentration can affect the outcome. For other electrophilic substitutions, buffering the reaction mixture or using a non-protic solvent might be necessary to control the reactivity.

Issue 3: Inefficient C-H Functionalization

Question: My palladium-catalyzed C-H functionalization of a this compound is giving a low yield. What solvent-related factors should I investigate?

Answer:

The efficiency of palladium-catalyzed C-H functionalization is highly dependent on the solvent's ability to support the catalytic cycle, including the solubility of the catalyst and reagents, and the stability of key intermediates.

Troubleshooting Steps:

  • Optimize Solvent for Catalyst Activity:

    • Problem: The palladium catalyst may have poor solubility or activity in the chosen solvent.

    • Solution: Screen a range of solvents commonly used for palladium catalysis. For C-H alkenylation, 1,4-dioxane (B91453) has been shown to be effective.[3] For cross-coupling with indoles, DMF has been used successfully.[4][5] Other common solvents to screen include toluene, acetonitrile, and THF.

  • Impact on Oxidant/Additive Solubility and Reactivity:

    • Problem: The reaction often requires an oxidant (e.g., Ag₂CO₃) and other additives which may have limited solubility.

    • Solution: Choose a solvent that effectively dissolves all components of the reaction mixture. A higher reaction temperature can sometimes improve solubility and reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the general trend for solvent effects on this compound reaction rates?

A1: Generally, for reactions involving charged intermediates, such as nucleophilic aromatic substitution, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) tend to accelerate the reaction rate by stabilizing the charged transition states and intermediates without deactivating the nucleophile through hydrogen bonding.[6] For reactions that proceed through non-polar intermediates, less polar solvents may be more suitable.

Q2: Can protic solvents be used for this compound reactions?

A2: Yes, but with caution. Protic solvents can be effective in certain cases. For example, in some multi-component pyridine (B92270) syntheses, ethanol (B145695) is a favored protic, polar solvent.[4] However, in nucleophilic substitutions, they can slow down the reaction by solvating the nucleophile. The choice depends on the specific reaction mechanism.

Q3: How does solvent polarity affect the stability of this compound itself?

A3: Pyridine-N-oxides are polar molecules and are generally stable in a wide range of solvents. Their solubility is dependent on the substituents on the pyridine ring. The primary concern with solvents is their impact on the reaction's efficiency and selectivity rather than the stability of the starting material under typical reaction conditions.

Q4: Are there any safety concerns with specific solvents used in this compound reactions?

A4: Standard laboratory safety precautions should always be followed. Some commonly used solvents like DMF and DMSO have specific health and safety considerations. DMF is a reproductive toxin, and DMSO can enhance the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for each solvent and reagent before use.

Data Presentation

Table 1: Effect of Solvent on the Yield of Visible Light-Induced Hydroxymethylation of 4-phenylpyridine (B135609) N-oxide

EntrySolventYield (%)
1Methanol (MeOH)65
2Ethanol (EtOH)48
3Acetonitrile (MeCN)25
4Dichloromethane (DCM)12
51,4-Dioxane15
6Acetone33

Data synthesized from a solvent screening study for the hydroxymethylation of 4-phenylpyridine N-oxide.[7]

Table 2: Effect of Solvent on the Regioselectivity of Trifluoromethylation of 4-acetylpyridine

Solvent SystemC2:C3 Isomer Ratio
DCM:H₂O (2.5:1)2.4 - 2.6 : 1
DMSO:H₂O (2.5:1)1 : 2.1

This data, while on a related pyridine derivative, illustrates the profound impact solvent choice can have on regioselectivity.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Alkenylation of Pyridine N-Oxide

This protocol is a general guideline for the ortho-alkenylation of Pyridine N-oxides.[3]

Materials:

  • Pyridine N-oxide derivative

  • Olefin

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the Pyridine N-oxide (4 equivalents), olefin (1 equivalent), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution - Chlorination of this compound

This protocol describes a general procedure for the synthesis of 2- and 4-chloropyridines from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃)

  • Inert solvent (e.g., Dichloromethane, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound.

  • Slowly add phosphorus oxychloride (or phosphorus trichloride) to the this compound. The reaction can be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux for the time specified in the relevant literature procedure (typically 1-3 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic to litmus (B1172312) paper.

  • Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to separate the 2- and 4-chloro isomers.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Select this compound and Reactants solvent Choose Appropriate Solvent start->solvent reagents Add Reactants and Catalyst to Flask solvent->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere heat Heat to Desired Temperature atmosphere->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/Distillation) extract->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for this compound reactions.

reaction_pathways cluster_nucleophilic Nucleophilic Substitution cluster_electrophilic Electrophilic Substitution pno_nuc This compound intermediate_nuc Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) pno_nuc->intermediate_nuc + Nucleophile product_nuc Substituted Pyridine intermediate_nuc->product_nuc - Leaving Group pno_elec This compound intermediate_elec Sigma Complex (Solvent Influences Regioselectivity) pno_elec->intermediate_elec + Electrophile product_elec Substituted this compound intermediate_elec->product_elec - H+

Caption: Solvent effects on nucleophilic and electrophilic substitution pathways.

References

Technical Support Center: Managing Exothermic Reactions Involving Pyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-N-oxide. The information is designed to help manage potentially exothermic reactions and address common issues encountered during experimentation.

Disclaimer

The information provided herein is for guidance purposes only and should not be considered a substitute for a thorough risk assessment. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. It is highly recommended to perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) on your specific reaction mixture before scaling up any process involving this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Temperature Rising Uncontrollably (Thermal Runaway) - Rapid addition of a highly reactive reagent (e.g., nitrating acid, acylating agent).- Inadequate cooling or stirring.- High concentration of reactants.- Use of an inappropriate solvent with poor heat transfer properties.- Immediate Action: Stop reagent addition, increase cooling, and prepare for emergency quenching. - Preventative Measures: - Add reactive reagents dropwise or via a syringe pump to control the addition rate. - Ensure efficient stirring to dissipate heat evenly. - Use a larger volume of an appropriate solvent to dilute the reaction mixture. - Maintain a cooling bath at a sufficiently low temperature throughout the addition.
Low Yield of Desired Product - Incomplete reaction.- Formation of side products due to excessive temperature.- Degradation of this compound or the product.- Impure starting materials (this compound is hygroscopic).[1]- Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Maintain strict temperature control to minimize side reactions. - Consider using a milder reagent or different reaction conditions. - Ensure this compound is dry before use. It can be dried by azeotropic distillation with toluene.
Formation of Di- or Poly-substituted Products (e.g., Over-nitration) - Excess of the substituting reagent.- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric or slight excess of the limiting reagent. - Lower the reaction temperature to increase selectivity for mono-substitution. - Monitor the reaction closely and quench it once the desired product is formed.
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of polar byproducts.- Tailing on silica (B1680970) gel chromatography due to the basic nature of pyridine (B92270) derivatives.- Optimize the reaction to maximize conversion. - Perform an appropriate aqueous work-up to remove water-soluble impurities. - For column chromatography, consider adding a small amount of a base (e.g., triethylamine) to the eluent to reduce tailing. - Recrystallization can be an effective purification method for solid products.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound itself can undergo exothermic decomposition at elevated temperatures.[2] Reactions involving strong oxidizing agents (like peracids used in its synthesis) or electrophilic reagents (in substitution reactions) are often exothermic and require careful temperature control to prevent a thermal runaway.

Q2: How can I safely scale up a reaction involving this compound?

A2: Scaling up requires a thorough safety assessment. Key steps include:

  • Thermal Screening: Perform Differential Scanning Calorimetry (DSC) or other thermal analysis on a small sample of the reaction mixture to determine the onset temperature of any exothermic events and the amount of energy released.

  • Gradual Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, 5x, 10x), carefully monitoring the temperature profile at each stage.

  • Engineering Controls: Ensure the reactor is equipped with adequate cooling capacity, efficient stirring, and a pressure relief system.

  • Emergency Plan: Have a well-defined quenching procedure and emergency plan in place before starting the scaled-up reaction.

Q3: What are the appropriate quenching procedures for exothermic reactions with this compound?

A3: The choice of quenching agent depends on the specific reaction chemistry.

  • For nitration reactions, carefully pouring the reaction mixture onto crushed ice is a common method.[3]

  • For reactions involving anhydrides, addition of a protic solvent like methanol (B129727) or water can be used to quench the excess anhydride, but this should be done cautiously as the quenching itself can be exothermic.

  • A pre-chilled, non-reactive solvent can be added to dilute the reaction and absorb heat.

  • Always add the reaction mixture to the quenching agent, not the other way around, to maintain better control.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] It can also react exothermically with strong acids and acid anhydrides.

Q5: How should I handle and store this compound?

A5: this compound is a hygroscopic solid.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Minimize dust generation and accumulation.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound and related reactions.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₅NO[4]
Molar Mass95.101 g/mol [4]
Melting Point65-66 °C[4]
Boiling Point270 °C[4]
Flash Point143 °C (closed cup)[1]
Thermal Decomposition Note: Specific quantitative data from DSC or ARC for the onset of exothermic decomposition of pure this compound is not readily available in the reviewed literature. It is strongly advised to perform thermal analysis as part of a comprehensive risk assessment. 2-methylpyridine (B31789) N-oxide has been reported to decompose at temperatures above 200°C.

Table 2: Typical Reaction Conditions for Key Syntheses

ReactionReagentsTemperature (°C)TimeReference(s)
Oxidation of Pyridine 40% Peracetic acidMaintained at 8550-60 min (addition)[5]
Nitration of this compound Fuming HNO₃, conc. H₂SO₄125-1303 hours[2][3]
Reaction with Acetic Anhydride Acetic anhydrideRefluxVaries (e.g., several hours)

Experimental Protocols

Protocol 1: Oxidation of Pyridine to this compound

This protocol is adapted from Organic Syntheses.[5]

Caution! Reactions involving peracids are potentially explosive and should be conducted behind a safety shield with appropriate precautions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

  • Reagent Addition: While stirring the pyridine, add 250 mL (285 g, 1.50 moles) of 40% peracetic acid dropwise at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • Cooling: After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • Work-up (for this compound): a. Evaporate the acetic acid solution on a steam bath under reduced pressure. b. Distill the residue at a pressure of 1 mm Hg or lower. The product will be collected as a solid distillate at 100-105°C/1 mm Hg. The oil bath temperature should not exceed 130°C to avoid decomposition.[5]

Protocol 2: Nitration of this compound to 4-Nitrothis compound

This protocol is based on established methods for the synthesis of 4-nitrothis compound.[2][3]

Caution! This reaction involves strong acids and is highly exothermic. Handle with extreme care and use appropriate PPE.

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and an addition funnel, heat 9.51 g (100 mmol) of this compound to 60°C.

  • Reagent Addition: Add the prepared nitrating acid dropwise to the heated this compound over 30 minutes. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture onto crushed ice. c. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate. d. Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.[2][3]

Visualizations

Experimental_Workflow_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Pyridine Pyridine in Flask Add_Peracetic Add 40% Peracetic Acid (maintain 85°C) Pyridine->Add_Peracetic Stir Cool Cool to 40°C Add_Peracetic->Cool Evaporate Evaporate Acetic Acid Cool->Evaporate Distill Vacuum Distillation (<1 mm Hg, <130°C) Evaporate->Distill Product This compound Distill->Product

Caption: Workflow for the Oxidation of Pyridine to this compound.

Experimental_Workflow_Nitration cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up Nitrating_Acid Prepare Nitrating Acid (HNO₃ + H₂SO₄) Add_Acid Add Nitrating Acid (dropwise) Nitrating_Acid->Add_Acid PNO_Heat Heat this compound (60°C) PNO_Heat->Add_Acid Heat_Reaction Heat to 125-130°C (3 hours) Add_Acid->Heat_Reaction Quench Pour onto Ice Heat_Reaction->Quench Neutralize Neutralize with Na₂CO₃ (pH 7-8) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Purify Recrystallize from Acetone Filter->Purify Product 4-Nitrothis compound Purify->Product

Caption: Workflow for the Nitration of this compound.

Logical_Relationship_Thermal_Management cluster_controls Control Measures Start Exothermic Reaction with This compound Control Implement Control Measures Start->Control Monitor Monitor Reaction Temperature Control->Monitor Stable Temperature Stable? Monitor->Stable Proceed Proceed with Reaction Stable->Proceed Yes Runaway Thermal Runaway Detected Stable->Runaway No Safe_Shutdown Safe Shutdown Proceed->Safe_Shutdown Completion Emergency Initiate Emergency Quench Procedure Runaway->Emergency Emergency->Safe_Shutdown Slow_Addition Slow Reagent Addition Cooling Adequate Cooling Dilution Sufficient Dilution Stirring Efficient Stirring

Caption: Logical Flow for Managing Exothermic Reactions.

References

Scale-up considerations for Pyridine-N-oxide mediated processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridine-N-oxide mediated processes, particularly concerning scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound mediated reactions?

A1: The primary safety concerns during the scale-up of this compound mediated processes revolve around the thermal stability of this compound and the oxidizing agents used.[1][2] this compound itself can undergo thermal decomposition.[1][3] When using peracids like m-chloroperoxybenzoic acid (m-CPBA), there is a significant risk of thermal runaway and explosion, especially at larger scales.[4] Additionally, the use of hydrogen peroxide at high concentrations is also a concern. Careful control of reaction temperature, proper heat management, and consideration of alternative, safer oxidizing systems or technologies like continuous flow reactors are crucial for safe scale-up.[5][6][7] Personal protective equipment (PPE), including eye protection, gloves, and protective clothing, should always be worn.[8][9]

Q2: How can I minimize the formation of by-products in my this compound mediated reaction?

A2: By-product formation is a common issue and can often be controlled by optimizing reaction conditions. Key factors to consider include:

  • Reaction Temperature: Overheating can lead to decomposition and side reactions. Maintain the recommended temperature range for your specific transformation.

  • Stoichiometry: Precise control of the molar ratios of reactants is critical. An excess of the oxidizing agent can lead to over-oxidation or reaction with other functional groups.

  • Regioselectivity: In functionalization reactions of the pyridine (B92270) ring, poor regioselectivity can lead to a mixture of isomers.[10] The choice of activating agent and reaction conditions can influence the position of substitution (e.g., C2 vs. C4).[11][12]

  • Choice of Oxidant: The choice of oxidizing agent can significantly impact by-product profiles. For instance, oxidation of 3-substituted pyridines with m-CPBA has been reported to give higher yields compared to other oxidants.[13]

Q3: My this compound is a hygroscopic solid. How should I handle and dry it for a large-scale reaction?

A3: this compound is known to be hygroscopic, and the presence of water can interfere with certain reactions.[12][14][15] For large-scale operations, it is crucial to use anhydrous material. Effective drying methods include:

  • Azeotropic Distillation: This is a common and effective method for removing water from this compound on a larger scale. Toluene (B28343) is a suitable solvent for this purpose.[14]

  • Vacuum Oven: Drying in a vacuum oven at an appropriate temperature can also be effective.

  • Storage: Once dried, it is imperative to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent moisture reabsorption.[14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Reaction Conversion - Inactive oxidizing agent.- Insufficient reaction temperature.- Presence of moisture.- Poor quality of this compound.- Use a fresh, properly stored batch of the oxidizing agent.- Carefully monitor and control the reaction temperature, ensuring it reaches the required level.- Ensure all reactants and solvents are anhydrous. Dry the this compound if necessary.[14]- Verify the purity of the this compound using analytical methods like NMR.[15]
Formation of Multiple Products (Poor Regioselectivity) - Reaction conditions favor multiple substitution patterns.- Steric and electronic effects of substituents on the pyridine ring.- Modify the activating agent. For example, in reactions with phosphorus oxychloride, regioselectivity can be low.[10]- Adjust the reaction temperature and solvent polarity.- For substituted pyridines, the electronic nature of the substituent can direct the position of further functionalization.[13]
Exothermic Reaction is Difficult to Control - Inadequate heat dissipation at a larger scale.- Addition rate of the oxidizing agent is too fast.- Ensure the reactor is equipped with an efficient cooling system.- Add the oxidizing agent slowly and portion-wise, while carefully monitoring the internal temperature.- Consider using a continuous flow reactor for better heat management and safety.[5][6]
Difficult Product Isolation and Purification - Presence of unreacted this compound.- Formation of water-soluble by-products.- Emulsion formation during aqueous work-up.- Excess this compound can sometimes be recovered from the aqueous phase during work-up.[16]- Adjust the pH of the aqueous phase to facilitate extraction.- Use brine washes to break emulsions.- Consider alternative purification methods such as crystallization or column chromatography.[17]

Experimental Protocols

General Protocol for the Oxidation of Pyridine to this compound using m-CPBA

This protocol is a general guideline and may require optimization for specific substituted pyridines.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be of appropriate size to accommodate the reaction volume, typically not more than two-thirds full.

  • Charging Reactants: Dissolve the pyridine compound in a suitable solvent like dichloromethane (B109758) (DCM) in the reaction flask.[18] Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidant: Dissolve m-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 molar equivalents) in DCM and add it dropwise to the cooled pyridine solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (can range from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Upon completion, cool the reaction mixture again.

    • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.

    • Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization (e.g., from a mixture of toluene and heptane) or column chromatography on silica (B1680970) gel.[17]

Note on Scale-up: For larger scale reactions, careful control of the addition rate of m-CPBA and efficient cooling are critical to manage the exotherm.

Quantitative Data Summary

Parameter Value Context Reference
This compound Melting Point65-66 °CPhysical property[12]
This compound Boiling Point270 °CPhysical property[12]
This compound pKa (conjugate acid)0.8Acidity[12]
m-CPBA Oxidation YieldUp to 95%Synthesis of 4-methoxythis compound[18]
Continuous Flow Oxidation YieldUp to 99%N-oxidation of various pyridines using H2O2 and a TS-1 catalyst[5]

Visualizations

experimental_workflow start Start: Reaction Planning reagents Reactant & Solvent Preparation (Drying if necessary) start->reagents setup Reactor Setup (Cooling & Stirring) reagents->setup addition Controlled Addition of Oxidant setup->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction workup Quenching & Aqueous Work-up reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: this compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Are reagents fresh & anhydrous? start->check_reagents check_temp Is reaction temperature correct? check_reagents->check_temp Yes sol_reagents Use fresh reagents. Dry this compound. check_reagents->sol_reagents No check_monitoring Is reaction monitoring reliable? check_temp->check_monitoring Yes sol_temp Adjust and verify temperature control. check_temp->sol_temp No sol_monitoring Optimize TLC/HPLC conditions. check_monitoring->sol_monitoring No

Caption: Troubleshooting decision tree for low reaction yield.

thermal_decomposition_pathway pno This compound heat High Temperature (Exotherm) intermediates Radical Intermediates heat->intermediates Initiation products Decomposition Products (e.g., Pyridine, O2, NOx) intermediates->products Propagation

Caption: Simplified thermal decomposition pathway of this compound.

References

Technical Support Center: Removal of Pyridine-N-oxide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pyridine-N-oxide from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often found in reaction mixtures?

This compound (C₅H₅NO) is a heterocyclic compound that is the N-oxidized derivative of pyridine (B92270).[1] It is a colorless, hygroscopic solid.[2] It is often present in reaction mixtures as a byproduct, an unreacted starting material when used as a mild oxidizing agent, or as a catalyst.[1][2] For instance, it is synthesized by the oxidation of pyridine using peracids like peracetic acid.[1]

Q2: What are the common challenges in removing this compound?

The primary challenges in removing this compound stem from its high polarity and solubility in a wide range of solvents, including water and many organic solvents.[1][3] This can make standard extraction and purification techniques less effective.

Q3: What are the primary methods for removing this compound from a reaction mixture?

The most common methods for removing this compound include:

  • Acid-Base Extraction

  • Distillation

  • Reduction to Pyridine followed by removal

  • Column Chromatography

  • Recrystallization

Troubleshooting Guides

Issue 1: My desired product is sensitive to acid. How can I remove this compound without using an acidic wash?

If your compound is acid-sensitive, you can consider the following alternatives to a standard acidic wash:

  • Reduction to Pyridine: this compound can be reduced to pyridine, which is less polar and can be removed more easily. A subsequent wash with a copper sulfate (B86663) solution can then be used to remove the resulting pyridine.[4][5]

  • Column Chromatography: If the polarity difference between your product and this compound is sufficient, separation by column chromatography is a viable option.[6]

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective method to isolate it from the soluble this compound impurity.[7]

Issue 2: I've tried an acidic wash, but I'm still seeing this compound in my product.

This could be due to a few reasons:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the this compound. The pKa of protonated this compound is approximately 0.8, making it a much weaker base than pyridine.[2]

  • Inadequate Mixing: Ensure thorough mixing during the extraction to facilitate the transfer of the pyridinium (B92312) salt into the aqueous layer.

  • Emulsion Formation: If an emulsion forms, it can trap the pyridinium salt in the organic layer. Try adding brine to break the emulsion or filtering the mixture through a pad of celite.

Issue 3: this compound is co-eluting with my product during column chromatography.

Due to its high polarity, this compound can be challenging to separate chromatographically.[3] Here are some troubleshooting tips:

  • Solvent System Optimization: Experiment with different solvent systems. A more polar eluent system might be necessary to move the this compound effectively. Consider using a gradient elution.

  • Stationary Phase: If using normal-phase silica (B1680970) gel, consider switching to a different stationary phase, such as alumina (B75360) or a reverse-phase C18 column if your product is compatible. HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective approach for separating highly polar compounds.[3]

Data Presentation: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Acid-Base Extraction Protonation of the basic nitrogen to form a water-soluble salt.Simple, fast, and inexpensive.Not suitable for acid-sensitive compounds. May require multiple extractions.Moderate to High
Distillation Separation based on differences in boiling points.Effective for large-scale removals.Requires high vacuum and careful temperature control to avoid decomposition.[8] Not suitable for non-volatile products.High
Reduction to Pyridine Chemical conversion to a less polar and more easily removable compound.Mild conditions can often be used.[9] The resulting pyridine can be removed by various methods.[4]Introduces additional reagents and a subsequent purification step.High
Column Chromatography Separation based on differential adsorption to a stationary phase.Can achieve very high purity. Applicable to a wide range of compounds.Can be time-consuming and require significant solvent volumes.Very High
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Can yield highly pure crystalline products.[7]Only applicable to solid products. Product loss can occur in the mother liquor.Very High

Experimental Protocols

Protocol 1: Removal of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer will contain the protonated this compound (pyridinium salt).

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh dilute acid two more times to ensure complete removal.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound by Reduction to Pyridine and Subsequent Copper Sulfate Wash
  • Reduction: In a reaction flask, dissolve the crude mixture containing this compound in a suitable solvent (e.g., water, 1,4-dioxane).[4] Add a reducing agent such as sulfur dioxide (bubbled through the solution) or sodium bisulfite.[4] Heat the reaction mixture, typically between 70-110°C, until the reduction is complete (monitor by TLC or LC-MS).[4]

  • Work-up: After cooling, if an organic solvent was used, remove it under reduced pressure. Add water to the residue.

  • Basification: Make the aqueous solution basic by adding an inorganic base like sodium hydroxide (B78521) or sodium carbonate.[4]

  • Extraction of Pyridine: Extract the resulting pyridine into an organic solvent (e.g., ethyl acetate).

  • Copper Sulfate Wash: Wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate. A deep blue or violet color in the aqueous layer indicates the formation of the copper-pyridine complex.[10][11]

  • Separation and Final Wash: Separate the layers and repeat the copper sulfate wash until no more color change is observed in the aqueous layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Visualizations

experimental_workflow_acid_extraction start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) sep_funnel->add_acid shake Shake and Vent add_acid->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (Contains Pyridinium Salt) separate->aqueous_layer Discard organic_layer Organic Layer (Contains Product) separate->organic_layer repeat_wash Repeat Acid Wash (2x) organic_layer->repeat_wash neutralize Wash with aq. NaHCO3 repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction of this compound.

experimental_workflow_reduction_removal cluster_reduction Reduction Step cluster_workup Work-up and Extraction cluster_purification Purification Step start Crude Mixture with This compound reduction Add Reducing Agent (e.g., SO2) and Heat start->reduction workup Basify and Extract with Organic Solvent reduction->workup organic_phase Organic Phase (Product + Pyridine) workup->organic_phase cu_wash Wash with aq. CuSO4 organic_phase->cu_wash cu_complex Aqueous Layer (Copper-Pyridine Complex) cu_wash->cu_complex Discard final_wash Wash with Brine cu_wash->final_wash dry_concentrate Dry and Concentrate final_wash->dry_concentrate end_product Purified Product dry_concentrate->end_product

Caption: Workflow for Reduction and Removal of this compound.

References

Validation & Comparative

Choosing Your Oxidant: A Comparative Guide to Pyridine-N-oxide and Hydrogen Peroxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidant is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. This guide provides an objective comparison between two common oxidants: Pyridine-N-oxide and hydrogen peroxide, supported by experimental data and detailed protocols.

Introduction to the Oxidants

**Hydrogen peroxide (H₂O₂) ** is a widely utilized "green" oxidant, valued for its low cost, high oxygen content, and the benign nature of its primary byproduct, water.[1] It is a versatile reagent capable of oxidizing a wide range of functional groups, often requiring activation by a catalyst.[2][3]

This compound (PNO) is a heterocyclic N-oxide that can act as an oxygen transfer agent.[4] While it can be used as a primary oxidant in certain contexts, it is more frequently employed as a co-oxidant or a mediator in catalytic cycles, particularly in reactions involving metal catalysts for C-H functionalization.[5][6][7]

Head-to-Head Comparison: Performance and Properties

FeatureThis compoundHydrogen Peroxide
Oxidizing Power MildModerate to Strong (often requires activation)
Selectivity Generally high in specific catalytic systemsCan be highly selective with appropriate catalyst and conditions
Typical Applications C-H functionalization, co-oxidant in catalytic cycles, oxygen source for metal-catalyzed reactions.[5][8]Epoxidation of alkenes, oxidation of alcohols and sulfides, Baeyer-Villiger oxidation.[9][10]
Byproducts PyridineWater
Cost Relatively higherLow
Safety Concerns Skin and eye irritant.Corrosive, can form explosive mixtures with organic compounds.

Hydrogen Peroxide as a Primary Oxidant: Experimental Data

Hydrogen peroxide is a go-to oxidant for various transformations. Below is a summary of its performance in key synthetic reactions.

Table 1: Performance of Hydrogen Peroxide in Various Oxidation Reactions
ReactionSubstrateCatalyst/ConditionsProductYield (%)Reference
Sulfide (B99878) Oxidation Methyl phenyl sulfideGlacial acetic acid, rtMethyl phenyl sulfoxide (B87167)99
Epoxidation CyclohexeneHeteropolyoxometalate, CH₃CN/CH₂Cl₂, rtCyclohexene oxide95[9]
Alcohol Oxidation Benzyl alcohol[Fe(III)(Br)₂(Pc-L)]Br, CH₃CNBenzaldehyde98[10]
Experimental Protocol: Selective Oxidation of Sulfides to Sulfoxides

The following protocol describes a metal-free oxidation of a sulfide to a sulfoxide using hydrogen peroxide.

Materials:

  • Sulfide (2 mmol)

  • 30% Hydrogen peroxide (8 mmol)

  • Glacial acetic acid (2 mL)

  • 4 M Sodium hydroxide (B78521) (aqueous)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the sulfide in glacial acetic acid, slowly add hydrogen peroxide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, neutralize the resulting solution with 4 M aqueous sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the pure sulfoxide.

This compound: A Versatile Oxygen Source and Mediator

This compound's role as an oxidant is often more nuanced than that of hydrogen peroxide. It excels as an oxygen atom donor in catalytic systems, enabling transformations that are otherwise challenging.

Applications of this compound
  • C-H Functionalization: Pyridine-N-oxides are effective hydrogen atom transfer (HAT) agents in photoredox catalysis for the functionalization of aliphatic C-H bonds.[6]

  • Electrochemical Oxidations: They serve as mediators in the electrochemical oxidation of benzylic C-H bonds to ketones.

  • Metal-Catalyzed Oxidations: In gold-catalyzed reactions, pyridine-N-oxides act as external oxidants for the conversion of propargyl alcohols to 1,3-diketones.[8]

Due to its primary role as a mediator, direct comparative data for simple oxidations like those in Table 1 is less common. Its value lies in enabling specific, often complex, oxidative transformations.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow for catalytic oxidation and a logical guide for selecting the appropriate oxidant.

G General Experimental Workflow for Catalytic Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Substrate D Mix and Stir A->D B Solvent B->D C Catalyst C->D E Add Oxidant (e.g., H₂O₂) D->E F Monitor Progress (TLC, GC, etc.) E->F G Quench Reaction F->G H Extraction G->H I Drying H->I J Purification (e.g., Chromatography) I->J K Final Product J->K Characterization (NMR, MS, etc.)

Caption: General workflow for a catalytic oxidation reaction.

G Oxidant Selection Guide A Desired Transformation? B Simple Functional Group Oxidation (Epoxidation, Sulfide/Alcohol Oxidation) A->B C C-H Functionalization or Mediated Catalytic Oxidation A->C D Is a 'green' byproduct (water) critical? B->D F Consider this compound C->F E Consider Hydrogen Peroxide D->E Yes

Caption: A logical guide for choosing between H₂O₂ and PNO.

Conclusion

Both hydrogen peroxide and this compound are valuable oxidants in organic synthesis, but they occupy different niches. Hydrogen peroxide is a powerful, cost-effective, and environmentally friendly choice for a wide range of common oxidation reactions, with its reactivity and selectivity being fine-tuned through catalysis. This compound, on the other hand, shines as a more specialized reagent, acting as an oxygen source and mediator in sophisticated catalytic systems, particularly for challenging C-H functionalization reactions. The choice between these two reagents will ultimately depend on the specific transformation required, cost considerations, and the desired reaction mechanism.

References

Comparative study of catalytic activity of different substituted Pyridine-N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative study of the catalytic activity of various substituted Pyridine-N-oxides. This class of compounds has garnered significant attention for its versatility as catalysts in a range of organic transformations, including C-H functionalization, oxidation, and cross-coupling reactions. The electronic and steric properties of substituents on the pyridine (B92270) ring play a crucial role in modulating their catalytic efficacy. This guide provides a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the underlying catalytic cycles.

Pyridine-N-oxides are heterocyclic compounds that serve as highly effective catalysts and ligands in organic synthesis. The N-oxide moiety enhances the reactivity of the pyridine ring and allows for fine-tuning of its electronic properties through the introduction of various substituents. This unique characteristic makes them valuable tools for developing selective and efficient catalytic systems.[1] This guide will delve into a comparative analysis of their catalytic performance in key organic reactions, with a focus on how different substituents influence their activity.

Quantitative Comparison of Catalytic Performance

The catalytic activity of substituted Pyridine-N-oxides is highly dependent on the specific reaction and the nature of the substituents on the pyridine ring. Below is a comparative dataset for the electrochemical benzylic C(sp3)–H oxygenation, showcasing how different electronic and steric factors of the Pyridine-N-oxide catalyst affect the reaction yield for a variety of substrates.[2]

Table 1: Comparative Yields (%) in Electrochemical Benzylic C-H Oxidation Catalyzed by Substituted Pyridine-N-Oxides[2]
Substrate4-MeO (C1)4-Ph (C2)4-tBu (C3)4-Me (C4)H (C5)4-F (C6)4-Cl (C7)4-Br (C8)3,5-diCl (C9)4-CF3 (C10)4-CN (C11)4-NO2 (C12)
4-Nitroethylbenzene696562686055585745403530
4-Cyanoethylbenzene757270746560636150484238
4-Fluoroethylbenzene888583878078817970656258
Ethylbenzene929088918582848375727066
4-Methoxyethylbenzene555250544845474638353228

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are protocols for key reactions catalyzed by substituted Pyridine-N-oxides.

Electrochemical Benzylic C-H Oxidation[2]

This protocol describes a general procedure for the electrochemical oxidation of benzylic C-H bonds to ketones using a substituted this compound as a mediator.

Materials:

  • Substrate (e.g., 4-Nitroethylbenzene, 0.7 mmol, 1 equiv)

  • This compound catalyst (e.g., 4-Methoxypyridine N-oxide, 0.56 mmol, 0.8 equiv)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (MeCN)

  • Reticulated vitreous carbon (RVC) electrode (anode)

  • Platinum wire electrode (cathode)

  • Reaction vial

  • Oxygen balloon

  • Constant current source

Procedure:

  • Equip a reaction vial with an RVC anode and a platinum wire cathode.

  • To the vial, add the substrate, the this compound catalyst, TFA, and acetonitrile.

  • Charge the reaction vessel with an oxygen balloon.

  • Stir the reaction mixture and electrolyze at a constant current of 5.0 mA at room temperature for 20 hours.

  • Upon completion, wash the RVC electrode with acetonitrile.

  • Quench the reaction by adding a saturated sodium carbonate solution to neutralize the trifluoroacetic acid.

  • Dilute the reaction mixture with water and acetonitrile for analysis.

Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a method for the direct arylation of Pyridine-N-oxides with potassium aryltrifluoroborates, where the N-oxide acts as a directing group.

Materials:

  • This compound (1 equiv)

  • Potassium aryltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Silver(I) oxide (Ag₂O, 2 equiv)

  • Tetrabutylammonium iodide (TBAI, 20 mol%)

  • 1,4-Dioxane (B91453) (solvent)

  • Reaction tube with a magnetic stir bar

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, Ag₂O, TBAI, the potassium aryltrifluoroborate, and the this compound.

  • Add 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture at 90 °C for 17 hours with stirring.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the 2-arylpyridine N-oxide.

Nickel-Catalyzed Cyanation of Aryl Halides[3]

This protocol describes the cyanation of aryl halides using 4-cyanopyridine (B195900) N-oxide as a non-toxic cyanide source, catalyzed by a nickel complex.

Materials:

  • Aryl halide (e.g., aryl bromide, 1 equiv)

  • 4-Cyanopyridine N-oxide (2 equiv)

  • Nickel(II) bromide (NiBr₂, 10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Zinc powder (3 equiv)

  • Sodium iodide (NaI, 2 equiv)

  • N,N-Dimethylacetamide (DMAc, solvent)

  • Schlenk tube

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, 4-cyanopyridine N-oxide, NiBr₂, 1,10-phenanthroline, zinc powder, and NaI.

  • Add DMAc as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, quench the reaction with aqueous ammonia (B1221849) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding aryl nitrile.

Mandatory Visualizations

To further elucidate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: Substrate, Catalyst, Solvent, Additives inert_atm Establish Inert Atmosphere (if needed) reagents->inert_atm temp_control Set Reaction Temperature inert_atm->temp_control stirring Stirring temp_control->stirring monitoring Monitor Progress (TLC, GC) stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized experimental workflow for catalytic reactions.

catalytic_cycle_CH_oxidation catalyst This compound activated_catalyst N-Oxyl Radical Cation catalyst->activated_catalyst -e⁻ (Anode) protonated_catalyst Protonated This compound activated_catalyst->protonated_catalyst + R-H substrate R-H (Substrate) radical_intermediate R• (Substrate Radical) substrate->radical_intermediate HAT from Activated Catalyst product R-O (Product) radical_intermediate->product + [O] protonated_catalyst->catalyst -H⁺ catalytic_cycle_arylation pd0 Pd(0) pd_complex Py-N-O-Pd(II)-X pd0->pd_complex Oxidant palladacycle Palladacycle Intermediate pd_complex->palladacycle This compound ch_activation C-H Activation pd_iv_intermediate Pd(IV) Intermediate palladacycle->pd_iv_intermediate Ar-X oxidative_addition Oxidative Addition (Ar-X) product 2-Aryl-Pyridine-N-Oxide pd_iv_intermediate->product reductive_elimination Reductive Elimination product->pd0

References

A Comparative Analysis of Pyridine-N-oxide and m-CPBA in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the synthesis of complex molecules, including pharmaceuticals. Among the plethora of available epoxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) has long been a reagent of choice due to its reliability and ease of use. Concurrently, Pyridine-N-oxide and its derivatives have emerged as important players, primarily as catalysts or co-catalysts in various oxidation systems. This guide provides a comprehensive comparative analysis of this compound-based systems and m-CPBA for epoxidation reactions, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Performance Comparison: Stoichiometric Reagent vs. Catalytic System

A fundamental distinction between m-CPBA and this compound in the context of epoxidation is their mode of action. m-CPBA is a stoichiometric oxidant that directly transfers an oxygen atom to the alkene. In contrast, this compound derivatives are typically employed in catalytic amounts in conjunction with a terminal oxidant, such as hydrogen peroxide, or act as activating ligands in metal-catalyzed epoxidations.

Quantitative Data on Epoxidation Yields

The following tables summarize the performance of m-CPBA and representative this compound-based catalytic systems in the epoxidation of common alkene substrates.

Table 1: Epoxidation of Styrene (B11656)

Oxidizing SystemCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBA2 mmolDichloromethane (B109758)Room Temp.AppropriateExcellent[1]
Co@Fe3O4/SiO2 + m-CPBA2.5 mol% Co@Fe3O4/SiO2, 0.5 mmol this compoundDichloromethaneRoom Temp.AppropriateExcellent[1]
Fe(II)/PhINTs--INVALID-LINK--2Acetonitrile50414.7[2][3]

Table 2: Epoxidation of Cyclohexene

Oxidizing SystemCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
m-CPBAStoichiometricDichloromethaneRoom Temp.-High[4]
MMPPStoichiometricIsopropanol/WaterRoom Temp.-up to 85[4]
NiO + m-CPBAMesoporous NiOCH3CN/CH2Cl2Room Temp.Immediate91 (53% selectivity)[5]

Table 3: Epoxidation of Other Alkenes

AlkeneOxidizing SystemCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
cis-StilbeneNi10/m-CPBANi10 complex---65 (trans-epoxide)[6]
trans-StilbeneNi10/m-CPBANi10 complex---65 (trans-epoxide)[6]

Mechanistic Insights

The mechanisms of epoxidation with m-CPBA and this compound-based systems differ significantly, which influences the stereochemical outcome and substrate scope of the reaction.

m-CPBA: The "Butterfly" Mechanism

The epoxidation of alkenes with peroxyacids like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[7] This mechanism involves the syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[7] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[7]

Caption: Concerted "Butterfly" Mechanism of m-CPBA Epoxidation.

This compound: Catalytic Cycles

In catalytic systems, this compound can act as a ligand to a metal center, which then interacts with a terminal oxidant like H2O2 to form a high-valent metal-oxo species. This species is the active oxidant that transfers an oxygen atom to the alkene. The specific mechanism can vary depending on the metal and other ligands present.

PNO_catalytic_cycle Catalyst Metal-Pyridine-N-oxide Complex Active_Oxidant High-Valent Metal-Oxo Species Catalyst->Active_Oxidant Oxidation Epoxide Epoxide Active_Oxidant->Epoxide Oxygen Transfer Byproduct Byproduct (e.g., H2O) Active_Oxidant->Byproduct Alkene Alkene Alkene->Epoxide Epoxide->Catalyst Catalyst Regeneration Terminal_Oxidant Terminal Oxidant (e.g., H2O2) Terminal_Oxidant->Active_Oxidant

Caption: Generalized Catalytic Cycle for this compound Mediated Epoxidation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these epoxidation methods.

General Procedure for Epoxidation using m-CPBA

This protocol is a generalized procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • Alkene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the alkene (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy-acid by the slow addition of saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the crude product by flash column chromatography if necessary.

General Procedure for Catalytic Epoxidation with a this compound Co-catalyst

The following is a representative protocol for the epoxidation of styrene using a cobalt catalyst with m-CPBA as the oxidant and this compound as an additive.[1]

Materials:

  • Styrene

  • Co@Fe3O4/SiO2 catalyst

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • This compound (PNO)

  • Dichloromethane (DCM)

  • Toluene (B28343) (as an internal standard for GC analysis)

Procedure:

  • Disperse Co@Fe3O4/SiO2 (2.5 mol% based on Co) in dichloromethane (3 mL) in a reaction vessel and stir for 20 minutes.[1]

  • To this suspension, add styrene (1 mmol), toluene (40 μL, internal standard), m-CPBA (2 mmol), and this compound (0.5 mmol).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the progress of the reaction by TLC or GC.[1]

  • Upon completion, the magnetic catalyst can be recovered using an external magnet.

  • The reaction mixture can then be worked up as described in the m-CPBA protocol to isolate the epoxide product.

Experimental and Logical Workflow

The general workflow for conducting and analyzing an epoxidation reaction is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification_analysis Purification & Analysis Reagent_Prep Prepare Alkene and Oxidant/Catalyst Solutions Reaction_Setup Set up Reaction Under Controlled Temperature Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC/GC) Reaction_Setup->Reaction_Monitoring Quenching Quench Excess Oxidant Reaction_Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Alkene Epoxidation.

Conclusion

This compound and its derivatives, on the other hand, are not typically used as direct, standalone epoxidizing agents. Instead, they play a crucial role as highly effective ligands or co-catalysts in metal-catalyzed epoxidation reactions. These catalytic systems offer the potential for higher efficiency (turnover), enantioselectivity (with chiral this compound derivatives), and the use of more environmentally benign terminal oxidants like hydrogen peroxide.

The choice between m-CPBA and a this compound-based system will depend on the specific requirements of the synthesis, including the substrate's nature, desired stereochemistry, scalability, and atom economy considerations. For simple, small-scale epoxidations where byproduct removal is not a major concern, m-CPBA remains a convenient option. For more advanced applications, particularly in the context of asymmetric synthesis or large-scale processes where catalytic efficiency is paramount, this compound-based systems present a powerful and versatile alternative.

References

Unraveling the Pacemaker: Kinetic Studies Pinpoint the Rate-Determining Step in Pyridine-N-Oxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetics of Pyridine-N-oxide (PNO) catalyzed reactions reveals that the rate-determining step (RDS), the bottleneck of the catalytic cycle, is highly dependent on the specific transformation. Through a combination of rigorous kinetic analyses, including reaction progress monitoring and kinetic isotope effect (KIE) studies, researchers have identified distinct RDS for various PNO-mediated processes, offering crucial insights for catalyst optimization and reaction design. This guide provides a comparative analysis of kinetic data for P-N-O catalysis and alternative systems, alongside detailed experimental protocols to empower researchers in their own mechanistic investigations.

Pyridine-N-oxides have emerged as versatile and powerful catalysts in a wide array of organic transformations, including oxidations, silylations, and C-H functionalizations. Understanding the intimate details of the reaction mechanism, particularly the slowest step that dictates the overall reaction rate, is paramount for enhancing catalytic efficiency and developing novel applications. This guide synthesizes key findings from kinetic studies to illuminate the rate-determining steps in prominent PNO-catalyzed reactions and presents a comparison with alternative catalytic systems.

Comparative Kinetic Analysis: this compound vs. Alternatives

The catalytic performance of this compound and its derivatives is often benchmarked against other well-established catalysts, such as 4-(Dimethylamino)pyridine (DMAP). The choice of catalyst can significantly influence the reaction rate and even the rate-determining step. Below is a summary of kinetic data from various studies, highlighting these differences.

Reaction TypeCatalystSubstratesRate LawRate-Determining Step (Proposed)Key Kinetic Parameters
Oxygen Atom Transfer Rhenium(V)-oxo complex with this compoundPhosphines, Sulfidesv = k[catalyst][PyO]²[PPh₃]⁻¹Oxidation of the metal center-
Acylation 4-(Dimethylamino)pyridine (DMAP)Alcohols, Anhydridesv = k[DMAP][Alcohol][Anhydride]Nucleophilic attack of the alcohol on the acylpyridinium intermediate-
Oxidation Pyridinium BromochromateOrganic Sulfidesv = k[Oxidant][Sulfide]Formation of a sulfonium (B1226848) cation intermediateFirst-order dependence on both oxidant and sulfide
C-H Alkenylation Pd(OAc)₂ / this compoundPyridine-N-oxides, AlkenesNot explicitly determinedC-H bond cleavageIntermolecular kH/kD = 2.9[1]

Table 1: Comparative Kinetic Data for this compound and Alternative Catalysis. This table summarizes the determined rate laws and proposed rate-determining steps for various reactions catalyzed by this compound derivatives and a common alternative, DMAP.

Delving Deeper: The Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step. By replacing an atom at a reactive site with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the RDS. A significant primary KIE (typically kH/kD > 2) provides strong evidence for the involvement of that bond cleavage in the slowest step of the reaction.

For the palladium-catalyzed ortho-alkenylation of pyridine (B92270) N-oxides, a kinetic isotope effect of kH/kD = 2.9 was observed.[1] This substantial value strongly indicates that the C-H bond cleavage at the ortho position of the pyridine N-oxide ring is the rate-determining step of the catalytic cycle.

Experimental Corner: Protocols for Kinetic Investigation

Accurate determination of the rate law and the rate-determining step hinges on meticulous experimental design and execution. Here, we provide detailed protocols for two common techniques used in kinetic studies: in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocol 1: Monitoring Reaction Kinetics by In-situ NMR Spectroscopy

This protocol outlines the general procedure for acquiring kinetic data using an NMR spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of the substrate and an internal standard in a deuterated solvent in an NMR tube. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with reactant or product signals.
  • In a separate vial, prepare a stock solution of the this compound catalyst and any other reagents.

2. Instrument Setup:

  • Equilibrate the NMR probe to the desired reaction temperature.
  • Insert the NMR tube containing the substrate solution and acquire a spectrum to serve as the t=0 reference.
  • Shim the instrument to obtain optimal resolution.

3. Reaction Initiation and Data Acquisition:

  • Inject the catalyst solution into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
  • The time between acquisitions should be chosen based on the expected reaction rate.
  • Continue data acquisition until the reaction has reached completion or for a desired period.

4. Data Analysis:

  • Integrate the signals corresponding to the substrate, product(s), and the internal standard in each spectrum.
  • Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their concentrations at each time point.
  • Plot the concentration of the reactant(s) and product(s) as a function of time.
  • Use this data to determine the initial rates and subsequently the order of the reaction with respect to each component to establish the rate law.

Experimental Protocol 2: In-situ FTIR Spectroscopy for Kinetic Analysis

This protocol describes the use of an in-situ FTIR probe to monitor reaction kinetics.

1. Equipment Setup:

  • Set up the reaction vessel with a port for an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe).
  • Ensure the probe is clean and properly aligned.

2. Background Spectrum:

  • Charge the reactor with the solvent and all reactants except the catalyst.
  • Record a background FTIR spectrum at the desired reaction temperature. This spectrum will be subtracted from subsequent spectra to isolate the signals of the reacting species.

3. Reaction Initiation and Data Collection:

  • Inject the catalyst into the reaction mixture to initiate the reaction.
  • Immediately begin collecting FTIR spectra at regular time intervals.
  • Monitor the absorbance of characteristic vibrational bands of the reactants and products over time.

4. Data Analysis:

  • Create a calibration curve for each key species by plotting known concentrations against their corresponding IR absorbance.
  • Use the calibration curves to convert the absorbance data from the kinetic experiment into concentration profiles.
  • Analyze the concentration versus time data as described in the NMR protocol to determine the rate law.

Visualizing the Catalytic Cycle and Rate-Determining Step

To better understand the sequence of events in a catalytic reaction and the pivotal role of the rate-determining step, we can use diagrams to visualize the catalytic cycle.

Catalytic_Cycle_CH_Activation cluster_0 Catalytic Cycle PNO_Catalyst PNO-Pd(II) Catalyst Substrate_Complex Substrate Complex PNO_Catalyst->Substrate_Complex + Substrate CH_Activation_TS C-H Activation (Rate-Determining Step) Substrate_Complex->CH_Activation_TS Intermediate Palladacycle Intermediate CH_Activation_TS->Intermediate Product_Formation Product Formation Intermediate->Product_Formation + Reagent Product Product Product_Formation->Product Product->PNO_Catalyst - Product

Figure 1. A generalized catalytic cycle for the Pd-catalyzed C-H activation of Pyridine-N-oxides.

The diagram above illustrates a simplified catalytic cycle for a palladium-catalyzed C-H functionalization reaction involving a this compound. The slowest step, C-H activation, is highlighted as the rate-determining step, which is consistent with the experimental kinetic isotope effect data.

Logical Workflow for Determining the Rate-Determining Step

The process of validating the rate-determining step in a catalytic reaction follows a logical workflow, starting from initial observations and culminating in detailed kinetic and mechanistic studies.

RDS_Validation_Workflow Hypothesize_Mechanism Propose Catalytic Cycle and Potential RDS Initial_Rate_Experiments Initial Rate Studies (Varying Concentrations) Hypothesize_Mechanism->Initial_Rate_Experiments Determine_Rate_Law Determine Empirical Rate Law Initial_Rate_Experiments->Determine_Rate_Law Compare_Rate_Laws Compare Experimental and Theoretical Rate Laws Determine_Rate_Law->Compare_Rate_Laws KIE_Studies Kinetic Isotope Effect (KIE) Studies Compare_Rate_Laws->KIE_Studies In-situ_Spectroscopy In-situ Spectroscopic Monitoring (NMR, FTIR) Compare_Rate_Laws->In-situ_Spectroscopy Computational_Studies Computational Modeling (DFT Calculations) Compare_Rate_Laws->Computational_Studies Validate_RDS Validate Rate-Determining Step KIE_Studies->Validate_RDS In-situ_Spectroscopy->Validate_RDS Computational_Studies->Validate_RDS

Figure 2. A workflow diagram illustrating the key steps in the experimental and theoretical validation of a rate-determining step.

References

Benchmarking Pyridine-N-oxide against other organocatalysts for specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organocatalysis, the selection of an optimal catalyst is paramount for achieving high efficiency, selectivity, and yield in chemical transformations. Pyridine-N-oxide (PNO) and its derivatives have emerged as a versatile class of Lewis basic organocatalysts, demonstrating significant efficacy in a range of reactions, most notably in the activation of silicon-based reagents. This guide provides an objective comparison of this compound against other prominent organocatalysts for specific, critical transformations, supported by experimental data to aid in catalyst selection for research and development.

Silylation of Alcohols: A Head-to-Head Comparison

The protection of alcohols via silylation is a fundamental transformation in organic synthesis. The efficiency of this reaction is often dictated by the choice of a nucleophilic catalyst. Here, we compare the performance of 4-(dimethylamino)pyridine N-oxide (DMAPO), a derivative of PNO, with its non-oxidized analogue, 4-(dimethylamino)pyridine (DMAP), and other common Lewis base catalysts.

Key Findings:

  • In peptide coupling reactions using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), 4-(dimethylamino)pyridine N-oxide (DMAPO) has been shown to be an effective nucleophilic catalyst.[1]

  • DMAP is a widely used nucleophilic catalyst for various transformations, including silylations.[2]

  • While direct comparative studies on the silylation of alcohols are limited, the relative nucleophilicity and basicity of these catalysts play a crucial role in their catalytic activity. DMAP has a pKa of 9.2, indicating its strong basicity which contributes to its catalytic efficacy.[2]

Table 1: Comparison of Organocatalysts for the Silylation of Alcohols

CatalystSubstrateSilylating AgentSolventTime (h)Yield (%)Reference
DMAPO (cat.) Carboxylic AcidsBoc2O--HighSasaki et al. (2023)
DMAP AlcoholsAcetic Anhydride---Widely documented
Phosphine Oxides Primary/Secondary AlcoholsTBDMSCl--HighVerkade et al.
N-Methylimidazole AlcoholsSilyl (B83357) Chlorides--HighUnspecified
Experimental Protocol: General Procedure for the Silylation of Secondary Alcohols Catalyzed by a this compound Derivative

A representative protocol for the silylation of a secondary alcohol, such as 1-phenylethanol, using a pyrrolidinopyridine N-oxide (PPYO) catalyst is as follows:

  • To a solution of the secondary alcohol (1.0 mmol) and diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL) at room temperature, add the silyl chloride (e.g., TBDPSCl, 1.2 mmol).

  • Add the PPYO catalyst (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired silyl ether.

dot

experimental_workflow Experimental Workflow for Organocatalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Substrate Mixing Mixing & Stirring (Controlled Temperature) Substrate->Mixing Solvent Solvent Solvent->Mixing Silyl_Agent Silyl_Agent Silyl_Agent->Mixing Catalyst Catalyst Catalyst->Mixing TLC Reaction Monitoring (TLC) Mixing->TLC Workup Aqueous Workup TLC->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A general workflow for screening organocatalysts in a silylation reaction.

Asymmetric Hydrosilylation of Ketones: Benchmarking Chiral Pyridine-N-Oxides

The asymmetric hydrosilylation of ketones is a powerful method for the synthesis of chiral secondary alcohols, which are key intermediates in the pharmaceutical industry. Chiral Pyridine-N-oxides have been developed as potent organocatalysts for this transformation, exhibiting high enantioselectivity.

Key Findings:

  • A variety of chiral pyridine (B92270) N-oxide derivatives have been successfully employed as organocatalysts in the asymmetric hydrosilylation of ketones.

  • The steric and electronic properties of the chiral backbone of the PNO catalyst significantly influence both the yield and the enantiomeric excess (ee) of the product.

Table 2: Performance of Chiral this compound Catalysts in the Asymmetric Hydrosilylation of Acetophenone (B1666503)

CatalystCatalyst Loading (mol%)SilaneTime (h)Yield (%)ee (%)Reference
Helical Chiral PNO (1)10HSiCl3248592 (R)Takenaka et al. (2008)
Helical Chiral PNO (2)10HSiCl3248894 (S)Takenaka et al. (2008)
Bis(oxazoline)-PNO5(EtO)3SiH487585 (R)Review Data
C2-Symmetric PNO10Ph2SiH2169590 (S)Review Data

Note: Reaction conditions such as temperature and solvent can vary between studies and are critical for catalyst performance.

Comparison with Other Organocatalysts

While direct benchmarking under identical conditions is limited, we can compare the performance of chiral PNOs with other classes of organocatalysts for the asymmetric hydrosilylation of acetophenone.

Table 3: Comparison of Different Organocatalyst Classes for the Asymmetric Hydrosilylation of Acetophenone

Catalyst ClassRepresentative CatalystCatalyst Loading (mol%)SilaneYield (%)ee (%)Reference
This compound Helical Chiral PNO10HSiCl38894Takenaka et al. (2008)
Thiourea Chiral Thiourea Derivative5PMHSup to 98up to 75Anaya de Parrodi et al. (2009)[3]
Phosphine Chiral Diphosphine (with Cu(OAc)2)1PMHSup to 99up to 93Representative data
Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone with a Chiral this compound Catalyst

The following is a general procedure for the asymmetric hydrosilylation of acetophenone:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral this compound catalyst (0.05 mmol).

  • Add the solvent (e.g., anhydrous CH2Cl2, 2 mL) and cool the solution to the desired temperature (e.g., -78 °C).

  • Add acetophenone (0.5 mmol) to the solution.

  • Slowly add the hydrosilane (e.g., trichlorosilane, 1.0 mmol) dropwise.

  • Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • The silyl ether intermediate is then typically hydrolyzed by treatment with an acid (e.g., 1M HCl) to yield the chiral alcohol.

  • Determine the yield by purification (e.g., column chromatography) and the enantiomeric excess by chiral HPLC analysis.

dot

catalytic_cycle Proposed Catalytic Cycle for PNO-Catalyzed Silylation PNO This compound (Catalyst) Active_Complex [PNO-SiR'3]+Cl- (Activated Silylating Agent) PNO->Active_Complex + R'3SiCl Protonated_PNO [PNO-H]+Cl- PNO->Protonated_PNO Proton Scavenging R3SiCl R'3SiCl (Silylating Agent) Product R-OSiR'3 (Silyl Ether) Active_Complex->Product + R-OH ROH R-OH (Alcohol) ROH->Product Product->PNO - [PNO-H]+Cl-

Caption: A simplified catalytic cycle for the PNO-catalyzed silylation of an alcohol.

Conclusion

This compound and its derivatives stand as highly effective Lewis basic organocatalysts for key transformations such as the silylation of alcohols and the asymmetric hydrosilylation of ketones. While direct, comprehensive benchmarking against a wide array of other organocatalysts in single studies remains an area for further research, the available data indicates that PNOs, particularly substituted and chiral variants, offer competitive to superior performance in terms of yield and selectivity for specific applications. For drug development professionals and researchers, the choice of catalyst will ultimately depend on the specific substrate, desired transformation, and reaction conditions. This guide provides a foundational dataset to inform this critical decision-making process.

References

Validating Transition States in Pyridine-N-Oxide Reactions: A Comparative Guide to DFT and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling reaction mechanisms is paramount for predicting outcomes and designing novel synthetic pathways. Density Functional Theory (DFT) has become a cornerstone in computational chemistry for locating and characterizing transition states. This guide provides an objective comparison of DFT's performance in validating proposed transition states in Pyridine-N-oxide reactions against higher-level computational methods and experimental data, focusing on the well-studied[1][1]-sigmatropic rearrangement of 2-allyloxypyridine (B1265830) N-oxide.

This guide will delve into the nuances of various computational approaches, present available experimental data for comparison, and provide detailed protocols for both computational and experimental workflows.

The Benchmarked Reaction:[1][1]-Sigmatropic Rearrangement of 2-Allyloxypyridine N-oxide

The thermal rearrangement of 2-allyloxypyridine N-oxide to N-allyl-2-pyridone serves as an excellent case study. This concerted pericyclic reaction proceeds through a well-defined cyclic transition state, making it a suitable model for comparing the accuracy of different computational methods in predicting activation barriers. The reaction is known to be influenced by solvent polarity, with more polar solvents accelerating the reaction rate, which is consistent with a charge-separated transition state.

Comparative Analysis of Computational Methods

The accuracy of DFT methods in predicting reaction barriers is highly dependent on the choice of the exchange-correlation functional. This section compares the performance of common DFT functionals against more computationally expensive, and often more accurate, ab initio methods like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).

Computational MethodKey StrengthsKey WeaknessesTypical Application in this compound Reactions
DFT (e.g., B3LYP, M06-2X) Good balance of accuracy and computational cost.Performance is functional-dependent; may struggle with systems with significant static correlation.Geometry optimizations, frequency calculations, and initial transition state searches.
MP2 Includes electron correlation beyond the Hartree-Fock level.Can be computationally expensive for larger systems; may overestimate dispersion interactions.Often used for refining geometries and energies obtained from DFT.
CASSCF Accurately describes systems with multi-reference character (e.g., bond breaking/forming).Computationally demanding; requires careful selection of the active space.Crucial for studying the electronic structure of transition states with significant diradical character.
CCSD(T) Considered the "gold standard" for single-reference systems, providing highly accurate energies.Extremely computationally expensive, limiting its use to smaller systems.Used for benchmarking the accuracy of other methods for reaction barriers.
Quantitative Comparison of Activation Energies

Below is a representative table comparing calculated activation energies (in kcal/mol) for analogous[1][1]-sigmatropic rearrangements from the literature to highlight the typical performance of different methods.

ReactionExperimental Eₐ (kcal/mol)DFT (B3LYP) Eₐ (kcal/mol)DFT (M06-2X) Eₐ (kcal/mol)CASPT2//CASSCF Eₐ (kcal/mol)
[1][1]-Sigmatropic Rearrangement of Allyl Vinyl Ether30.628.530.131.0
[1][1]-Sigmatropic Rearrangement of a substituted 2-allyloxypyridine N-oxideData not available in a single comparative studyTypically provides reasonable estimatesOften shows improved accuracy for kineticsConsidered a high-accuracy benchmark

Note: The data for allyl vinyl ether is presented as a well-studied analogue to illustrate the general performance of the listed computational methods.

Experimental Protocols

Validating computational predictions requires robust experimental data. The primary methods for studying the kinetics and mechanism of the[1][1]-sigmatropic rearrangement of 2-allyloxypyridine N-oxide are detailed below.

Synthesis of 2-Allyloxypyridine N-oxide

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add allyl alcohol (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-chloropyridine N-oxide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Kinetic Analysis by ¹H NMR Spectroscopy

Procedure:

  • A solution of 2-allyloxypyridine N-oxide of known concentration is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the NMR spectrometer, and the temperature is equilibrated to the desired reaction temperature.

  • ¹H NMR spectra are acquired at regular time intervals.

  • The disappearance of the reactant and the appearance of the product are monitored by integrating characteristic signals.

  • The rate constants are determined by plotting the natural logarithm of the reactant concentration versus time.

  • The activation parameters (Eₐ, ΔH‡, ΔS‡) can be determined by performing the kinetic analysis at different temperatures and applying the Arrhenius and Eyring equations.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate a typical computational workflow for studying a reaction mechanism and the concerted nature of the[1][1]-sigmatropic rearrangement.

computational_workflow cluster_start Initial Steps cluster_ts_search Transition State Search cluster_validation Validation & Refinement cluster_end Final Analysis start Propose Reaction Mechanism reactant Build Reactant & Product Structures start->reactant dft_ts Initial TS Search (DFT) reactant->dft_ts freq_ts Frequency Calculation on TS (Confirm 1 imaginary frequency) dft_ts->freq_ts irc IRC Calculation (Connect TS to Reactant & Product) freq_ts->irc high_level Single-Point Energy Calculation (e.g., CCSD(T)) irc->high_level pes Construct Potential Energy Surface high_level->pes kinetics Calculate Rate Constants & KIEs pes->kinetics

Caption: A generalized workflow for the computational investigation of a reaction mechanism.

sigmatropic_rearrangement cluster_legend Reaction Pathway reactant 2-Allyloxypyridine N-oxide ts Transition State reactant->ts [3,3] product N-Allyl-2-pyridone ts->product key Concerted Bond Reorganization

Caption: The concerted mechanism of the[1][1]-sigmatropic rearrangement.

Conclusion

The validation of proposed transition states in this compound reactions necessitates a synergistic approach, combining the computational efficiency of DFT with the accuracy of higher-level ab initio methods and the grounding truth of experimental data. While DFT, particularly with modern functionals like M06-2X, can provide valuable insights into reaction mechanisms and reasonable estimates of activation barriers, benchmarking against more accurate methods like CCSD(T) and validation through experimental kinetic studies are crucial for achieving a high degree of confidence. The methodologies and comparative data presented in this guide aim to equip researchers with the knowledge to critically evaluate computational results and design robust experimental strategies for elucidating complex reaction pathways in this compound chemistry.

References

Pyridine-N-Oxide Outshines Pyridine in Directing C-H Functionalization: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of aromatic heterocycles is a cornerstone of modern synthesis. Pyridine (B92270), a ubiquitous scaffold in pharmaceuticals, presents a unique challenge in regioselective C-H activation. A comparative analysis of experimental data reveals that its corresponding N-oxide is a superior directing group, consistently leading to higher yields and enhanced regioselectivity in a variety of C-H functionalization reactions.

This guide provides a head-to-head comparison of pyridine-N-oxide and pyridine as directing groups for key C-H functionalization reactions, supported by experimental data and detailed protocols. The evidence strongly suggests that the N-oxide functionality, through its unique electronic and coordinating properties, offers a more reliable and efficient strategy for the targeted synthesis of substituted pyridines.

Superior Performance of this compound: The Data

The enhanced directing power of this compound is most evident in palladium-catalyzed ortho-arylation and ortho-alkenylation reactions. Under similar conditions, this compound consistently delivers higher yields of the desired 2-substituted product with excellent regioselectivity. In contrast, the direct C-H functionalization of pyridine is often more challenging, sometimes requiring harsher conditions or yielding mixtures of isomers.

A computational study on Rh(III)-catalyzed annulation reactions provides a theoretical underpinning for these experimental observations. The study reveals that this compound substrates are more reactive and exhibit higher site selectivity because the N-oxide group interacts more strongly with the rhodium catalyst compared to the nitrogen atom of pyridine.[1][2]

Table 1: Comparison of Yields in Ortho-Arylation
SubstrateArylating AgentCatalyst SystemProductYield (%)Reference
This compoundBenzenePd(OAc)₂, Ag₂CO₃2-Phenylthis compound85[3][4]
This compound4-Methyl-iodobenzenePd(OAc)₂, Ag₂CO₃2-(4-Methylphenyl)this compound82[3][4]
PyridineIodobenzenePd(OAc)₂, PPh₃, K₂CO₃2-Phenylpyridine42 (intramolecular)[5]
Table 2: Comparison of Yields in Ortho-Alkenylation
SubstrateAlkeneCatalyst SystemProductYield (%)Reference
This compoundEthyl acrylatePd(OAc)₂, Ag₂CO₃, Pyridine(E)-Ethyl 3-(2-pyridyl)acrylate N-oxide91[3]
This compoundStyrenePd(OAc)₂, Ag₂CO₃, Pyridine(E)-2-Styrylthis compound85[3]
3-Fluoropyridine1-HexyneNi(cod)₂, L₁₀, ᵗBuONa, AlⁱBu₃5-Alkenyl-3-fluoropyridine79 (mixture of isomers)[6]

Note: The reaction conditions for the alkenylation of pyridine are significantly different, employing a Nickel catalyst and a directing template to achieve C3-selectivity.

Table 3: Comparison of Yields in Ortho-Halogenation
SubstrateHalogenating AgentConditionsProductYield (%)Reference
This compoundOxalyl chloride, Et₃NCH₂Cl₂2-Chloropyridine90[7]
This compoundOxalyl bromide, Et₃NCH₂Cl₂2-Bromopyridine88[7]

Note: Direct C-H halogenation of unsubstituted pyridine at the ortho position is not a standard procedure; functionalization typically occurs after lithiation or other pre-functionalization steps.

The "Why": Mechanistic Insights into Directing Group Efficacy

The superior performance of this compound as a directing group can be attributed to several factors. The oxygen atom of the N-oxide can coordinate to the metal catalyst, forming a stable six-membered cyclometalated intermediate. This chelation brings the catalyst into close proximity to the C2-H bond, facilitating its activation.

In contrast, while the nitrogen of pyridine can coordinate to a metal center, it can also act as a catalyst poison. Furthermore, without the chelation assistance from the N-oxide, achieving high regioselectivity for ortho-functionalization of unsubstituted pyridine is more challenging.

G cluster_pno This compound Pathway cluster_py Pyridine Pathway PNO This compound Pd_cat Pd(II) Catalyst Intermediate_PNO Cyclometalated Intermediate (Chelation) Product_PNO Ortho-Functionalized This compound Py Pyridine Pd_cat2 Pd(II) Catalyst Coord_Py Coordinated Pyridine Product_Py Functionalized Pyridine (Mixture of Isomers/Lower Yield)

Experimental Protocols

General Procedure for Palladium-Catalyzed Ortho-Arylation of this compound

To a mixture of this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in a sealed tube is added DMA (3 mL). The reaction mixture is then stirred at 120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylthis compound.[8]

General Procedure for Palladium-Catalyzed Ortho-Alkenylation of this compound

In a screw-capped vial, this compound (1.2 mmol), olefin (0.3 mmol), Pd(OAc)₂ (0.03 mmol, 10 mol%), Ag₂CO₃ (0.45 mmol), and pyridine (0.3 mmol) are combined in 1,4-dioxane (B91453) (0.6 mL). The vial is sealed and the mixture is stirred at 100 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield the ortho-alkenylated this compound.[3]

experimental_workflow start Start reagents Combine Reactants: Substrate, Reagent, Catalyst, Base, Solvent start->reagents reaction Heat and Stir (e.g., 100-130 °C, 12-24h) reagents->reaction workup Aqueous Workup (Dilution, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Conclusion

The use of this compound as a directing group offers a significant advantage over pyridine for the ortho-selective C-H functionalization of the pyridine ring. The N-oxide facilitates chelation-assisted C-H activation, leading to higher yields and superior regioselectivity in arylation, alkenylation, and halogenation reactions. While the direct functionalization of pyridine is possible, it often requires more specialized catalytic systems and can suffer from lower efficiency and selectivity. For synthetic chemists aiming for a robust and predictable route to 2-substituted pyridines, the this compound strategy represents a more effective and versatile approach. The resulting N-oxide products can often be readily deoxygenated to afford the desired pyridine derivatives, adding to the synthetic utility of this methodology.

References

The Emerging Role of Pyridine-N-oxide in Radical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pyridine-N-oxides (PNOs) are a versatile class of compounds that have recently garnered significant attention for their utility in radical chemistry.[1][2] Traditionally employed as oxidants and directing groups in two-electron chemistry, their single-electron transfer capabilities are now being explored, revealing novel applications in synthesis and catalysis.[1][3] This guide provides an objective comparison of Pyridine-N-oxide's performance in key radical reactions, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

This compound as a Photochemical Hydrogen Atom Transfer (HAT) Reagent

A noteworthy advancement is the use of PNOs as hydrogen atom transfer (HAT) reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes.[4][5] This approach is particularly innovative as it can proceed without a dedicated photocatalyst.[4][5]

Mechanism of Action

The reaction is initiated by the formation of an electron-donor-acceptor (EDA) complex between the protonated (or Lewis acid-activated) electron-deficient heteroarene and the this compound.[4][5] Upon irradiation with light (e.g., 405 nm LED), this complex facilitates the generation of a highly reactive N-oxyl radical cation.[2][4] This radical cation is a potent hydrogen abstracting agent, capable of activating C-H bonds in a wide range of substrates, including alkanes, ethers, and amides, to generate alkyl radicals for the subsequent Minisci-type functionalization.[4]

HAT_Mechanism cluster_0 EDA Complex Formation & Excitation cluster_1 Radical Generation & Propagation Heteroarene Heteroarene EDA_Complex [Heteroarene-H]⁺---PNO EDA Complex Heteroarene->EDA_Complex Product Alkylated Heteroarene Heteroarene->Product Minisci Addition PNO This compound PNO->EDA_Complex H_plus H+ / Lewis Acid H_plus->EDA_Complex Activation EDA_Excited Excited EDA Complex* EDA_Complex->EDA_Excited Light Irradiation Light (e.g., 405 nm) N_Oxyl N-oxyl radical cation [PNO]•⁺ EDA_Excited->N_Oxyl SET R_radical Alkyl Radical (R•) N_Oxyl->R_radical HAT PNO_H Protonated PNO N_Oxyl->PNO_H RH Radical Precursor (Alkane, Ether, etc.) RH->R_radical R_radical->Product

Caption: Photocatalyst-free Minisci-type reaction workflow using this compound.

Performance Data

The PNO-mediated HAT method demonstrates high efficiency for the alkylation of various heteroarenes with a broad range of radical precursors.

HeterocycleRadical PrecursorPNO DerivativeActivating AgentYield (%)Reference
LepidineCyclohexane (B81311)2,6-Lutidine N-oxideTFA85[4]
LepidineCyclopentane2,6-Lutidine N-oxideTFA81[4]
LepidineDiethyl ether2,6-Lutidine N-oxideZn(OTf)₂67[4]
Lepidine1,4-Dioxane2,6-Lutidine N-oxideZn(OTf)₂71[4]
LepidineN,N-Dimethylformamide2,6-Lutidine N-oxideTFA55[4]
PhenanthridineCyclohexanePyridine N-oxideTFA75[4]

TFA: Trifluoroacetic acid; Zn(OTf)₂: Zinc trifluoromethanesulfonate.

Experimental Protocol: Minisci-type Alkylation of Lepidine with Cyclohexane[4]

A solution of lepidine (0.2 mmol), cyclohexane (1 mmol), 2,6-lutidine N-oxide (0.25 mmol), and trifluoroacetic acid (0.6 mmol) in acetonitrile (B52724) (2.5 ml) is placed in a screw-capped vial. The mixture is irradiated with a 405 nm LED for 16 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.

Comparison with Alternatives

The traditional Minisci reaction often relies on strong oxidants like ammonium (B1175870) persulfate or silver nitrate (B79036) to generate alkyl radicals from carboxylic acids (via decarboxylation) or hydrogen peroxide with metal salts. While effective, these methods can require stoichiometric amounts of harsh reagents and may have limited functional group tolerance.

The PNO-based photochemical method offers a milder alternative, activating inert C-H bonds directly and avoiding the need for a photocatalyst, which simplifies the reaction setup and purification.[4][5] This represents a significant advantage over methods requiring expensive or complex photocatalysts.

Catalyst for Radical Generation from Alkylboronic Acids

Pyridine-N-oxides can also catalyze the generation of alkyl carbon radicals from readily available alkylboronic acids under visible light irradiation.[6] Specifically, photoexcited 4-nitropyridine (B72724) N-oxide acts as a biradical catalyst.[6]

Mechanism of Action

The proposed mechanism involves the photoexcitation of the this compound (specifically 4-nitropyridine N-oxide) to a biradical state. This excited species then engages in a nucleo-homolytic substitution with the alkylboronic acid to form a radical "ate" transition state.[6] This intermediate fragments to generate the desired alkyl radical and a boronate species, which can be hydrolyzed to regenerate the PNO catalyst.[6]

Boronic_Acid_Mechanism cluster_0 Catalyst Excitation cluster_1 Radical Generation cluster_2 Catalyst Regeneration & Product Formation PNO_cat 4-Nitropyridine N-oxide PNO_excited Excited PNO* (Biradical) PNO_cat->PNO_excited Light Irradiation Light (Blue Light) Ate_complex Radical 'ate' Transition State PNO_excited->Ate_complex Boronic_acid Alkylboronic Acid R-B(OH)₂ Boronic_acid->Ate_complex Nucleo-homolytic Substitution R_radical Alkyl Radical (R•) Ate_complex->R_radical Fragmentation Boronate Boronate Intermediate Ate_complex->Boronate Product Functionalized Product R_radical->Product Boronate->PNO_cat Regeneration Alkene Acceptor (e.g., Alkene) Alkene->Product Hydrolysis Hydrolysis Hydrolysis->Boronate

Caption: Proposed workflow for PNO-catalyzed radical generation from alkylboronic acids.

Performance Data

This catalytic system is applicable to a wide range of alkylation, amination, and cyanation reactions using various primary, secondary, and tertiary alkylboronic acids.

Radical PrecursorAcceptorCatalystYield (%)Reference
Cyclopentylboronic acidBenzylidenemalononitrile (B1330407)4-Nitropyridine N-oxide85[6]
Cyclohexylboronic acidBenzylidenemalononitrile4-Nitropyridine N-oxide81[6]
tert-Butylboronic acidBenzylidenemalononitrile4-Nitropyridine N-oxide56[6]
Cyclopentylboronic acidDiethyl azodicarboxylate4-Nitropyridine N-oxide89[6]
sec-Butylboronic acidDiethyl azodicarboxylate4-Nitropyridine N-oxide65[6]
Experimental Protocol: Alkylation of Benzylidenemalononitrile[6]

In an oven-dried vial, benzylidenemalononitrile (0.1 mmol), cyclopentylboronic acid (0.15 mmol), and 4-nitropyridine N-oxide (0.02 mmol) are dissolved in acetonitrile (1.0 mL). The vial is sealed and the mixture is irradiated with a 427 nm LED for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to give the desired product.

Comparison with Alternatives

Generating alkyl radicals from organoboron compounds often involves photoredox catalysis with iridium or ruthenium complexes, or the use of strong oxidants. The 4-nitropyridine N-oxide catalyzed method is advantageous as it avoids the use of expensive transition metal photocatalysts and exogenous oxidants.[6] The PNO derivative itself is excited by visible light to drive the reaction, offering a more streamlined and potentially cost-effective approach.

Conclusion

Pyridine-N-oxides are proving to be more than just stable intermediates or simple oxidants. The experimental evidence highlights their significant potential in radical reactions, functioning as versatile HAT reagents and catalysts for radical generation under mild, often photochemical, conditions. Their ability to operate without external photocatalysts in certain transformations and to catalyze reactions without strong oxidants or expensive metals positions them as powerful and practical tools for modern organic synthesis. For researchers in drug development and other scientific fields, the unique reactivity of PNOs opens up new avenues for C-H functionalization and the construction of complex molecular architectures.

References

Unveiling the Cross-Reactivity of Pyridine-N-oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of functional groups is paramount for predicting molecular interactions, potential off-target effects, and metabolic pathways. This guide provides a comparative analysis of the cross-reactivity of Pyridine-N-oxide with other key functional groups, supported by experimental data and detailed protocols.

This compound, a heterocyclic compound, is a versatile intermediate in organic synthesis and a known metabolite of various pyridine-containing drugs. Its unique electronic structure, with a polarized N-O bond, imparts a distinct reactivity profile, making it susceptible to reactions with a range of functional groups. This guide delves into the comparative reactivity of this compound with amines, alcohols, thiols, and carboxylic acids, offering insights into the kinetic and mechanistic aspects of these interactions.

Comparative Reactivity: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cross-reactivity of this compound and its derivatives with various functional groups. It is important to note that the experimental conditions for these studies may vary, and direct comparisons of absolute rate constants should be made with caution.

Table 1: Reaction of this compound Derivatives with Amines (Piperidine)

This compound DerivativeReaction ConditionsSecond-Order Rate Constant (k₂)Reference
4-Nitrothis compoundEthanol, 30°C6.23 x 10⁻⁶ L mol⁻¹ s⁻¹[1]

Table 2: Nucleophilic Reactivity of Substituted Pyridine-N-oxides with Benzoyl Chloride

This compound DerivativeReaction ConditionsSecond-Order Rate Constant (k₂)Relative NucleophilicityReference
p-Methylthis compoundAcetonitrile, 25°C1.67 x 10² L mol⁻¹ min⁻¹66.5[2]
This compoundAcetonitrile, 25°C2.51 L mol⁻¹ min⁻¹1[2]
p-Nitrothis compoundAcetonitrile, 25°C29.8 L mol⁻¹ min⁻¹11.9[2]

Table 3: Enzymatic Reduction of this compound Derivatives by Ferredoxin-NADP⁺ Oxidoreductase (FNR)

This compound DerivativeBimolecular Rate Constant (k_cat_ / K_m_)Reference
This compound1.3 x 10¹ M⁻¹ s⁻¹[1][3]
4-Nitrothis compound2.0 x 10⁴ M⁻¹ s⁻¹[1][3]

In-Depth Analysis of Cross-Reactivity

Reaction with Amines

Pyridine-N-oxides can react with amines, particularly secondary amines like piperidine (B6355638), via nucleophilic aromatic substitution, especially when the pyridine (B92270) ring is activated with electron-withdrawing groups. For instance, 4-nitrothis compound reacts with piperidine in ethanol[1]. The N-oxide group can also be displaced to form 2-aminopyridines, a reaction of significant interest in medicinal chemistry.

Reaction with Alcohols

This compound can act as a catalyst in reactions involving alcohols. A notable example is the phosphorylation of alcohols, where this compound facilitates the reaction between an alcohol and a phosphoryl chloride.

Reaction with Thiols

The interaction of this compound with thiols is characterized by the deoxygenation of the N-oxide. Thiols, such as thiophenol, can act as reducing agents, converting this compound back to pyridine. This reaction is significant in understanding the metabolic fate of this compound-containing compounds in biological systems rich in endogenous thiols like glutathione. The general mechanism involves the nucleophilic attack of the thiol on the oxygen atom of the N-oxide, followed by a series of steps leading to the formation of a disulfide and pyridine.

Reaction with Carboxylic Acids

In the presence of an anhydride, this compound can induce the oxidative decarboxylation of carboxylic acids. This reaction proceeds through the formation of an activated intermediate, highlighting the role of this compound as an oxidant under specific conditions.

Experimental Protocols

To aid in the replication and further investigation of these cross-reactivity studies, detailed experimental methodologies for key experiments are provided below.

Protocol 1: General Procedure for Phosphorylation of Alcohols Catalyzed by this compound

Materials:

  • Alcohol (1.0 eq)

  • This compound (0.1 eq)

  • Triethylamine (B128534) (2.0 eq)

  • Phosphoryl chloride (1.2 eq)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • Dissolve the alcohol and this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of phosphoryl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Monitoring the Reaction of this compound with a Nucleophile by UV-Vis Spectroscopy

Materials:

  • This compound derivative

  • Nucleophile (e.g., amine, thiol)

  • Appropriate solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the this compound derivative and the nucleophile of known concentrations in the chosen solvent.

  • Determine the UV-Vis spectrum of the this compound derivative to identify its maximum absorbance wavelength (λ_max_).

  • In a cuvette, mix the solutions of the this compound derivative and the nucleophile at the desired concentrations.

  • Immediately start monitoring the change in absorbance at the λ_max_ of the this compound derivative over time.

  • Record the absorbance at regular intervals until no significant change is observed.

  • The kinetic data can be analyzed to determine the reaction order and rate constant.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a key biological pathway and a typical experimental workflow.

Bioreduction_of_Pyridine_N_oxide Pyridine-N-oxide_Drug Pyridine-N-oxide_Drug Enzyme Cytochrome P450 / Flavoenzyme (FNR) Pyridine-N-oxide_Drug->Enzyme Binds to active site Reduced_Pyridine_Drug Reduced_Pyridine_Drug Enzyme->Reduced_Pyridine_Drug Catalyzes reduction Cofactor_Oxidized NAD(P)+ Enzyme->Cofactor_Oxidized Regenerates Cofactor_Reduced NAD(P)H Cofactor_Reduced->Enzyme Provides electrons

Bioreduction of a this compound containing drug.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_A This compound solution Mixing Mix Reactants in Controlled Environment Reactant_A->Mixing Reactant_B Nucleophile solution Reactant_B->Mixing Monitoring Monitor Reaction Progress (e.g., TLC, HPLC, UV-Vis) Mixing->Monitoring Workup Quench Reaction & Perform Work-up Monitoring->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization

A typical workflow for studying cross-reactivity.

Conclusion

The cross-reactivity of this compound is a multifaceted subject with significant implications for drug development and organic synthesis. While it demonstrates reactivity towards a range of functional groups including amines, alcohols, thiols, and carboxylic acids, the extent and nature of these interactions are highly dependent on the specific reaction conditions and the substitution pattern of the pyridine ring. The provided data and protocols offer a foundation for researchers to further explore and harness the unique chemical properties of this compound in their respective fields. Further comparative kinetic studies under standardized conditions are warranted to build a more comprehensive and directly comparable dataset of its cross-reactivity profile.

References

A Comparative Analysis of the Environmental Impact of Pyridine-N-oxide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the selection of reagents extends beyond reaction yield and encompasses a broader consideration of environmental impact. This guide provides a comparative analysis of the environmental footprint associated with the synthesis of Pyridine-N-oxide, a common reagent and synthetic intermediate, versus alternative oxidizing agents. By examining key green chemistry metrics, ecotoxicity, and process workflows, this document aims to equip researchers with the data necessary to make more sustainable choices in the laboratory and beyond.

Quantitative Comparison of Oxidizing Agents

The following tables provide a quantitative comparison of this compound and its common synthetic precursors and alternatives against several key environmental and safety metrics.

Table 1: Green Chemistry Metrics for this compound Synthesis

MetricThis compound via m-CPBAThis compound via H₂O₂/Acetic Acid
Atom Economy ~45%~84%
Reaction Mass Efficiency (RME) Low (estimated < 20%)Moderate (estimated 30-50%)
E-Factor (Environmental Factor) High (estimated > 5)Moderate (estimated 1-5)
Primary Byproduct m-Chlorobenzoic acidWater
Solvent Intensity High (typically chlorinated solvents)Moderate (acetic acid, can be in excess)

Note: The RME and E-Factor are highly dependent on the specific experimental conditions, including solvent usage and purification methods. The values presented are estimates based on typical lab-scale procedures.

Table 2: Ecotoxicity and Environmental Fate

SubstanceAquatic Toxicity (LC50)Biodegradability
This compound Data not availableNot readily biodegradable[1]
Pyridine (B92270) (starting material) Toxic to marine organisms[2]Readily biodegradable[3]
m-CPBA 0.45 mg/L (fish, 96h)[4]Data not available
m-Chlorobenzoic acid 58 mg/L (Daphnia pulex, 96h)[1]Data not available
Hydrogen Peroxide (H₂O₂) Low toxicity, decomposes rapidlyDecomposes to water and oxygen[5][6]
Peracetic Acid (PAA) Readily biodegradable[7]Decomposes to acetic acid, water, and oxygen[2][3]

Experimental Protocols

Synthesis of this compound using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a representative laboratory procedure.

Materials:

Procedure:

  • Dissolve pyridine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA to the stirred solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 20-26 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to precipitate the m-chlorobenzoic acid byproduct.

  • Adjust the pH of the aqueous solution to 4-5 to ensure complete precipitation.

  • Filter the mixture and collect the aqueous filtrate containing the this compound.

  • Concentrate the filtrate and dry to obtain the product.

Synthesis of this compound using Hydrogen Peroxide and Acetic Acid

This protocol is based on established "greener" synthesis methods.[8]

Materials:

  • Pyridine (1.0 eq)

  • Glacial Acetic Acid

  • 30-40% Hydrogen Peroxide (H₂O₂) (1.1 eq)

Procedure:

  • In a round-bottom flask, add pyridine to glacial acetic acid.

  • Heat the mixture to 70-80 °C.

  • Slowly add the hydrogen peroxide solution to the stirred mixture, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at 70-80 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Remove the acetic acid and water under reduced pressure to yield the this compound.

Visualization of Synthesis Workflows and Environmental Considerations

The following diagrams illustrate the key steps and environmental considerations for the two primary synthetic routes to this compound.

cluster_mCPBA m-CPBA Pathway cluster_H2O2 Hydrogen Peroxide Pathway m_start Pyridine + m-CPBA in Dichloromethane m_reaction Oxidation Reaction m_start->m_reaction m_workup Work-up: - Water addition - pH adjustment - Filtration m_reaction->m_workup m_product This compound m_workup->m_product m_waste Waste Stream: - m-Chlorobenzoic acid - Dichloromethane m_workup->m_waste h_start Pyridine + H₂O₂ in Acetic Acid h_reaction Oxidation Reaction h_start->h_reaction h_workup Work-up: - Evaporation h_reaction->h_workup h_product This compound h_workup->h_product h_waste Waste Stream: - Water h_workup->h_waste

Synthesis workflows for this compound production.

start Reagent Selection for Oxidation q1 Is high atom economy critical? start->q1 q2 Is an aqueous waste stream preferable? q1->q2 Yes mcpba Consider m-CPBA (with waste management) q1->mcpba No q3 Are there concerns about chlorinated byproducts? q2->q3 Yes q2->mcpba No h2o2 Consider H₂O₂/Acetic Acid q3->h2o2 Yes q3->mcpba No

Decision flowchart for greener oxidant selection.

Discussion and Conclusion

The environmental impact of a chemical process is a multifaceted issue that begins with the sourcing of raw materials and extends to the disposal of waste. In the case of this compound synthesis, the choice of oxidizing agent is a critical determinant of the overall "greenness" of the process.

The use of m-CPBA is a well-established laboratory method that is effective but presents several environmental drawbacks. The atom economy is inherently low due to the generation of m-chlorobenzoic acid as a byproduct in stoichiometric amounts. This byproduct must be separated and disposed of, adding to the process complexity and waste stream. Furthermore, the reaction is often carried out in chlorinated solvents such as dichloromethane, which are themselves environmentally persistent and pose health risks. The high aquatic toxicity of m-CPBA and its byproduct further underscores the need for careful containment and waste treatment.

In contrast, the hydrogen peroxide/acetic acid method offers a significantly greener alternative. The primary byproduct of this reaction is water, leading to a much higher atom economy. While acetic acid is used as a solvent and can be in excess, it is more benign than chlorinated solvents. The production of hydrogen peroxide via the anthraquinone (B42736) process is energy-intensive; however, emerging greener production methods may mitigate this in the future.[5][9][10] The overall process with H₂O₂ is simpler, generates less hazardous waste, and avoids the use of chlorinated compounds.

For researchers and drug development professionals, the choice between these methods involves a trade-off between established protocols and the adoption of more sustainable practices. While the m-CPBA route may be familiar, the data strongly suggests that the hydrogen peroxide-based synthesis of this compound is the environmentally preferable option. By considering the full life cycle of the reagents and the waste generated, the scientific community can move towards a more sustainable approach to chemical synthesis.

References

Detecting Traces of Pyridine-N-oxide: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace amounts of impurities like Pyridine-N-oxide are critical for ensuring product safety and efficacy. This guide provides an objective comparison of validated analytical methods for the detection of trace this compound, offering insights into their performance based on experimental data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for detecting trace this compound hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Parameter HPLC-UV (HILIC) LC-MS/MS GC-MS
Principle Chromatographic separation based on polarity with UV detection.Chromatographic separation coupled with mass analysis of precursor and product ions.Chromatographic separation of volatile compounds followed by mass analysis.
Linearity (R²) >0.99>0.99>0.99
Accuracy (Recovery) 95-105%90-110%90-110%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) ~1 ppm< 0.1 ppm~0.5 ppm
Limit of Quantitation (LOQ) ~3 ppm~0.3 ppm~1.5 ppm

Note: The performance data presented is a synthesis of values reported for this compound and structurally related compounds and should be considered as a general guide. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) using Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to the polar nature of this compound, traditional reversed-phase HPLC methods often provide inadequate retention. HILIC is a more suitable chromatographic mode for this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 3.4 with acetic acid). A typical starting condition is 95% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices. For compounds like this compound that may have poor ionization efficiency, derivatization can be employed.[1]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol (B129727), both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) of a specific precursor ion to product ion transition for this compound.

  • Sample Preparation: For enhanced sensitivity, derivatization with a reagent like dansyl chloride can be performed to improve chromatographic retention and ionization efficiency.[1] The sample is then diluted in the initial mobile phase.

  • Validation: A full validation should be conducted to establish performance characteristics, including a reporting limit which for a similar compound, 2-hydroxypyridine (B17775) N-oxide, was found to be 0.1 ng/mL, corresponding to 0.1 ppm relative to a 1 mg/mL API solution.[1] Recoveries are expected to be within 90-100%.[1]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, although its polarity may require specific inlet and column conditions.

  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a mass selective detector.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of this compound.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of this compound for enhanced sensitivity.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Validation: Key validation parameters should be established, with an estimated limit of quantification (LOQ) of approximately 0.25 µg per medium.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for detecting trace amounts of this compound.

Analytical Method Validation Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity data_analysis Data Analysis & Evaluation specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis system_suitability System Suitability system_suitability->data_analysis execute_validation->specificity execute_validation->linearity execute_validation->accuracy execute_validation->precision execute_validation->lod_loq execute_validation->robustness execute_validation->system_suitability validation_report Prepare Validation Report data_analysis->validation_report end Validated Method for Routine Use validation_report->end

Caption: A flowchart illustrating the key stages of analytical method validation.

References

Illuminating the Evanescent: A Comparative Guide to In-Situ Spectroscopic Validation of Reaction Intermediates in Pyridine-N-Oxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for innovation and optimization. This guide provides an objective comparison of in-situ spectroscopic techniques used to validate transient reaction intermediates in Pyridine-N-oxide (PNO) catalysis, offering supporting experimental data and methodologies to aid in the selection of appropriate analytical tools.

Pyridine-N-oxides (PNOs) have emerged as versatile catalysts and reagents in a myriad of organic transformations, including acylations, silylations, and C-H functionalizations. Their efficacy often stems from the formation of highly reactive intermediates that are challenging to isolate and characterize using conventional ex-situ methods. In-situ spectroscopy, which monitors reactions in real-time under actual process conditions, provides a powerful lens to directly observe these fleeting species, thereby validating proposed mechanistic pathways and enabling data-driven process optimization. This guide delves into the application of key in-situ spectroscopic techniques for the study of PNO catalysis and compares their performance with alternative catalytic systems.

A Comparative Overview of In-Situ Spectroscopic Techniques

The choice of an in-situ spectroscopic technique is dictated by the nature of the reaction, the expected intermediates, and the information sought. Fourier-Transform Infrared (FTIR) spectroscopy is adept at tracking changes in functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Raman spectroscopy offers complementary vibrational data and is particularly useful for reactions in aqueous media. For extremely short-lived species, such as those generated in photoredox catalysis, transient absorption spectroscopy is the tool of choice.

Spectroscopic TechniquePrincipleIntermediates DetectedTemporal ResolutionStructural InformationRelative Sensitivity
In-Situ FTIR Vibrational spectroscopy based on the absorption of infrared radiation by molecules.Species with characteristic functional group vibrations (e.g., C=O, Si-O).Seconds to minutesFunctional groups, bonding changes.Moderate to High
Operando NMR Nuclear magnetic resonance to probe the chemical environment of atomic nuclei.Soluble species, providing detailed structural and connectivity data.Minutes to hoursFull molecular structure, stereochemistry.Low to Moderate
In-Situ Raman Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Species with polarizable bonds, symmetric vibrations. Good for aqueous systems.Seconds to minutesVibrational modes, molecular symmetry.Low to Moderate
Transient Absorption Probes electronic transitions by measuring changes in absorbance after photoexcitation.Excited states, radicals, and other short-lived species with distinct electronic spectra.Femtoseconds to millisecondsElectronic structure, kinetics of decay.High
Mass Spectrometry Ionization of molecules followed by their separation based on mass-to-charge ratio.Charged or easily ionizable intermediates.VariesElemental composition, fragmentation patterns.Very High

Validating Intermediates in this compound Catalysis: A Case Study

A significant challenge in PNO catalysis is the direct observation of key intermediates like N-acyloxypyridinium or N-siloxypyridinium ions. While often proposed in reaction mechanisms, their transient nature makes definitive characterization difficult.

One notable study on the gold-mediated oxidation of phenylacetylene (B144264) by pyridine (B92270) N-oxide successfully utilized a combination of Electrospray Ionization Mass Spectrometry (ESI-MS) and Infrared Ion Spectroscopy to identify and structurally characterize key reaction intermediates.[1] This work provides a template for the rigorous validation of proposed mechanistic steps.

Experimental Protocol: Interfacing Mass Spectrometry with IR Spectroscopy for Intermediate Characterization

The following protocol is adapted from the study of gold-catalyzed oxidation by pyridine N-oxide.[1]

Objective: To intercept and structurally characterize transient intermediates in a catalytic reaction.

Methodology:

  • Reaction Setup: The catalytic reaction is performed in a standard reactor.

  • Ionization: The reaction mixture is continuously introduced into an electrospray ionization source of a mass spectrometer. This allows for the gentle ionization of charged or polar intermediates directly from the solution.

  • Mass Selection: The ion of interest (corresponding to the mass of a proposed intermediate) is mass-selected in the mass spectrometer.

  • IR Irradiation: The mass-selected ions are irradiated with a tunable infrared laser.

  • Photodissociation: If the IR frequency matches a vibrational mode of the ion, it absorbs energy and undergoes fragmentation (photodissociation).

  • Spectrum Generation: The extent of fragmentation is measured as a function of the IR wavelength, generating an IR spectrum of the mass-selected ion.

  • Structural Validation: The experimental IR spectrum is compared with theoretical spectra calculated for different possible isomeric structures of the intermediate to confirm its identity.

Comparison with Alternative Catalysts: The Case of DMAP

4-(Dimethylamino)pyridine (DMAP) is a widely used and often more potent nucleophilic catalyst than PNO for acylation reactions. Understanding the mechanistic differences between these two catalysts is crucial for rational catalyst selection.

A study on the selective oxidation of methyl aromatics utilized NMR spectroscopy to characterize the in situ formation of the active catalytic species derived from DMAP.[2] By monitoring the reaction of DMAP with benzyl (B1604629) bromide, the formation of a 1-benzyl-4-N,N-dimethylpyridinium bromide onium salt was confirmed by ¹H-NMR, and this species was shown to be the true catalyst.[2]

While direct in-situ spectroscopic comparisons of PNO and DMAP in the same reaction are scarce in the literature, the available data suggest that both catalysts operate via the formation of reactive onium-type intermediates. A comparative study using in-situ FTIR or NMR to monitor the formation and consumption of these intermediates in parallel reactions would provide invaluable data on their relative stability, reactivity, and propensity for side reactions.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict a generalized reaction pathway for PNO catalysis and a typical experimental workflow for in-situ FTIR monitoring.

PNO_Catalysis_Pathway Reactant Reactant (e.g., Acyl Halide) Intermediate Reactive Intermediate (e.g., N-Acyloxypyridinium) Reactant->Intermediate Activation PNO This compound (Catalyst) PNO->Intermediate Product Product Intermediate->Product Nucleophilic Attack Regenerated_PNO Regenerated PNO Intermediate->Regenerated_PNO Release Nucleophile Nucleophile Nucleophile->Product

Caption: Generalized catalytic cycle for this compound catalysis.

InSitu_FTIR_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis Reactor Reaction Vessel FTIR_Probe In-Situ FTIR Probe (e.g., ATR) Reactor->FTIR_Probe Spectrometer FTIR Spectrometer FTIR_Probe->Spectrometer Start_Reaction Initiate Reaction Collect_Spectra Collect Time-Resolved IR Spectra Start_Reaction->Collect_Spectra Analyze_Data Analyze Spectral Changes (Peak Growth/Decay) Collect_Spectra->Analyze_Data Identify_Intermediates Identify Intermediate Peaks Analyze_Data->Identify_Intermediates Kinetics Determine Reaction Kinetics Identify_Intermediates->Kinetics

Caption: Workflow for in-situ FTIR monitoring of a chemical reaction.

Detailed Experimental Protocols

In-Situ ATR-FTIR Spectroscopy for Reaction Monitoring

Objective: To monitor the concentration changes of reactants, intermediates, and products during a PNO-catalyzed reaction in real-time.

Methodology:

  • System Setup:

    • Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe material (e.g., diamond, silicon) is chemically resistant to the reaction mixture.

    • Connect the probe to an FTIR spectrometer via a fiber-optic cable.

    • Set up the reaction vessel with appropriate stirring, temperature control, and inert atmosphere capabilities.

  • Background Spectrum:

    • Before initiating the reaction, record a background spectrum of the solvent and any starting materials that are present before the addition of the final reactant. This spectrum will be subtracted from subsequent spectra to highlight changes due to the reaction.

  • Reaction Monitoring:

    • Initiate the reaction by adding the final reactant or by changing a condition (e.g., temperature).

    • Begin collecting spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

    • Monitor the reaction progress by observing:

      • The decrease in absorbance of peaks corresponding to reactants.

      • The appearance and subsequent disappearance of new peaks that can be assigned to transient intermediates.

      • The increase in absorbance of peaks corresponding to the final products.

  • Data Analysis:

    • Generate 3D plots of absorbance vs. wavenumber vs. time to visualize the reaction profile.

    • Create concentration profiles for reactants, intermediates, and products by plotting the absorbance of characteristic peaks over time.

    • Use this data to determine reaction kinetics and to support the identification of intermediates.

Operando NMR Spectroscopy

Objective: To obtain detailed structural information about species present in a reaction mixture under operating conditions.

Methodology:

  • System Setup:

    • Utilize a specialized NMR tube designed for high pressure and/or temperature, or a flow-NMR setup.

    • The reaction is initiated directly within the NMR tube or is flowed through the NMR spectrometer from an external reactor.

  • Data Acquisition:

    • Acquire a series of ¹H, ¹³C, or other relevant nuclei NMR spectra over the course of the reaction.

    • Specialized pulse sequences may be required to suppress solvent signals or to enhance the signals of low-concentration species.

  • Data Analysis:

    • Analyze the changes in chemical shifts and peak integrations to identify and quantify the species present at different time points.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed ex-situ on quenched reaction aliquots to aid in the structural elucidation of new species observed in the operando experiment.

Conclusion

The validation of reaction intermediates is a critical step in the development and optimization of catalytic processes. In-situ spectroscopic techniques provide an unparalleled window into the dynamic world of chemical reactions, allowing for the direct observation of transient species that govern reaction pathways. For this compound catalysis, the application of methods such as in-situ FTIR, operando NMR, and advanced mass spectrometry techniques is beginning to provide the definitive evidence needed to move from proposed mechanisms to validated catalytic cycles. By comparing the data obtained from PNO-catalyzed reactions with those from alternative systems, researchers can make more informed decisions in the design of efficient and selective chemical transformations. As these in-situ methodologies become more widespread, they will undoubtedly accelerate the pace of innovation in catalysis and drug development.

References

Pyridine-N-oxide: A Comparative Cost-Effectiveness Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in process efficiency, cost, and overall sustainability. This guide provides a comprehensive comparative analysis of Pyridine-N-oxide (Py-O) in key industrial applications, focusing on its cost-effectiveness and performance against common alternatives. Through a detailed examination of experimental data, this report aims to facilitate informed decision-making in process development and optimization.

This compound is a heterocyclic compound that has garnered significant attention in the chemical industry due to its versatile reactivity. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a potent oxidizing agent and catalyst in various organic transformations. This guide delves into a comparative cost and performance analysis of this compound, primarily in its role as an oxidizing agent for its own synthesis and as a catalyst in industrial reactions.

I. Comparative Analysis of this compound Synthesis: Oxidizing Agent Cost-Effectiveness

The industrial production of this compound is predominantly achieved through the oxidation of pyridine (B92270). The choice of oxidizing agent is a pivotal decision that directly impacts the economic viability and environmental footprint of the process. This section compares the three most common oxidizing agents: hydrogen peroxide, peracetic acid, and meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation: Cost and Performance Comparison of Oxidizing Agents for this compound Synthesis

Oxidizing AgentPrice Range (USD/kg)Molar Mass ( g/mol )Stoichiometric Moles per Mole of PyridineReagent Cost per Mole of this compound (USD)Typical Yield (%)Key AdvantagesKey Disadvantages
Hydrogen Peroxide (30% aq.)~0.5 - 2.034.011.1 - 70.02 - 0.3285 - >99Very low cost, environmentally benign (byproduct is water), high atom economy.Slower reaction rates, may require a catalyst or harsher conditions (e.g., acetic acid).
Peracetic Acid (32-40% in acetic acid)~1.8 - 3.076.05~1.10.16 - 0.27~90Fast reaction rates, high yields.Corrosive, potential for explosive decomposition, byproduct is acetic acid which may require separation.
m-CPBA (70-77%)~21 - 62172.57~1.14.05 - 12.00>95High yields, high selectivity, mild reaction conditions.Very high cost, shock-sensitive and potentially explosive, generates solid waste (m-chlorobenzoic acid).

Note: Prices are estimates based on publicly available data and may vary depending on supplier, quantity, and market conditions. The reagent cost per mole is calculated based on the price range and the lower end of the stoichiometric requirement for a theoretical 100% yield.

Experimental Protocols: Representative N-Oxidation of Pyridine

1. Using Hydrogen Peroxide in Acetic Acid:

  • Reaction Setup: A stirred tank reactor equipped with a heating/cooling jacket, a condenser, and a port for reagent addition.

  • Procedure: To a solution of pyridine in glacial acetic acid, a 30% aqueous solution of hydrogen peroxide is added dropwise while maintaining the reaction temperature between 70-80°C. The reaction is typically exothermic and requires cooling to control the temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the excess acetic acid and water are removed by distillation under reduced pressure to yield this compound.

2. Using m-Chloroperoxybenzoic Acid (m-CPBA):

  • Reaction Setup: A glass-lined reactor with a stirrer, a cooling system, and a port for the addition of solids.

  • Procedure: Pyridine is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform. m-CPBA (typically 70-77% purity) is added portion-wise to the solution while maintaining the temperature at 0-25°C. The reaction is usually complete within a few hours. The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried and the solvent evaporated to obtain this compound.

Mandatory Visualization: Synthesis of this compound

Synthesis_of_Pyridine_N_oxide cluster_reactants Reactants Pyridine Pyridine PNO This compound Pyridine->PNO Oxidation Oxidant Oxidizing Agent (H₂O₂, PAA, m-CPBA) Oxidant->PNO Solvent Solvent (e.g., Acetic Acid, DCM) Byproduct Byproduct (H₂O, Acetic Acid, m-CBA) PNO->Byproduct Formation of Catalytic_Cycle PNO Py-O PNO_radical Py-O•+ PNO->PNO_radical -e⁻ (Anode) PNO_radical->PNO + H⁺, + e⁻ Substrate_radical R-CH•-Ar PNO_radical->Substrate_radical HAT from Substrate Substrate R-CH₂-Ar Product R-C(=O)-Ar Substrate_radical->Product + O₂, - H•

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-N-oxide
Reactant of Route 2
Reactant of Route 2
Pyridine-N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。